Product packaging for 2,6-Dinitrobenzaldehyde(Cat. No.:CAS No. 606-31-5)

2,6-Dinitrobenzaldehyde

Cat. No.: B1206409
CAS No.: 606-31-5
M. Wt: 196.12 g/mol
InChI Key: WHFZQNNDIJKLIO-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzaldehyde is the major intermediate formed by the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O5 B1206409 2,6-Dinitrobenzaldehyde CAS No. 606-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitrobenzaldehyde
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InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H
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InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4N2O5
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DSSTOX Substance ID

DTXSID90209404
Record name 2,6-Dinitrobenzaldehyde
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Molecular Weight

196.12 g/mol
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Physical Description

Fine deep yellow crystals; [MSDSonline]
Record name 2,6-Dinitrobenzaldehyde
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CAS No.

606-31-5
Record name 2,6-Dinitrobenzaldehyde
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Record name 2,6-Dinitrobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dinitrobenzaldehyde from 2,6-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of synthetic pathways for the preparation of 2,6-dinitrobenzaldehyde, a valuable chemical intermediate, from 2,6-dinitrotoluene. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document details experimental protocols adapted from established literature and proposes alternative routes, presenting all quantitative data in structured tables and visualizing workflows using the DOT language for Graphviz.

Introduction

The conversion of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic chemistry. For highly electron-deficient rings, such as dinitrotoluene, this oxidation requires specific and carefully controlled conditions to achieve desirable yields without promoting side reactions. This compound serves as a crucial building block in the synthesis of various complex molecules, including porphyrins and other specialized chemical entities. This guide focuses on practical, literature-derived methods for its synthesis from the readily available starting material, 2,6-dinitrotoluene.

Method 1: Synthesis via Schiff Base Intermediate (Adapted from Sachs & Kempf)

This method is a robust, two-step process involving the condensation of the activated methyl group of 2,6-dinitrotoluene with p-nitrosodimethylaniline to form a Schiff base, followed by acidic hydrolysis to yield the desired aldehyde. The protocol presented here is an adaptation of a well-established procedure for the synthesis of the corresponding 2,4-dinitro isomer, detailed in Organic Syntheses.[1]

Experimental Protocol

Step 1: Condensation of 2,6-Dinitrotoluene with p-Nitrosodimethylaniline

  • Preparation of the Reagent: In a 3-liter flask, a mixture of 330 g (1.8 moles) of air-dried p-nitrosodimethylaniline hydrochloride, 100 g of anhydrous sodium carbonate, and 1.5 L of 95% ethanol is heated on a steam bath for 30 minutes. The mixture is then filtered to remove sodium chloride and excess carbonate.

  • Condensation Reaction: The filtrate is transferred to a 5-liter flask equipped with a mechanical stirrer and a reflux condenser. To this solution, 300 g (1.65 moles) of 2,6-dinitrotoluene is added.

  • Heating and Reaction: The reaction mixture is heated on a steam bath with continuous stirring for five hours. During this time, the solution will darken, and the product, 2,6-dinitrobenzylidene-p-aminodimethylaniline, will begin to precipitate.

  • Isolation of the Schiff Base: After the heating period, the mixture is cooled. The precipitated solid is collected by filtration and washed sequentially with 95% ethanol, hot water, and finally with 95% ethanol again to remove unreacted starting materials and byproducts. The product is then dried.

Step 2: Hydrolysis of the Schiff Base to this compound

  • Hydrolysis Setup: The dried 2,6-dinitrobenzylidene-p-aminodimethylaniline is placed in a large round-bottomed flask suitable for steam distillation. A volume of 500 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and water is added.

  • Steam Distillation: Steam is passed vigorously through the mixture. The hydrolysis proceeds as the mixture is heated, and the resulting this compound is volatile with steam. The distillation is continued until the distillate runs clear.

  • Product Isolation: The crude this compound solidifies in the receiving flask upon cooling. The aqueous layer, containing p-aminodimethylaniline hydrochloride, is decanted.

  • Purification: The crude product is washed with dilute hydrochloric acid and then water. For further purification, it can be recrystallized from a suitable solvent such as naphtha or an ethanol/water mixture. The purified product should be dried in vacuo.

Data Presentation: Method 1
Parameter Step 1: Condensation Step 2: Hydrolysis
Starting Material 2,6-Dinitrotoluene2,6-Dinitrobenzylidene-p-aminodimethylaniline
Key Reagents p-Nitrosodimethylaniline, Sodium CarbonateConcentrated Hydrochloric Acid, Water (Steam)
Solvent 95% EthanolWater
Temperature Reflux (Steam Bath)~105 °C (Steam Distillation)
Reaction Time 5 hours~15-30 minutes (after reaching temp.)
Theoretical Yield (Calculated based on limiting reagent)(Calculated based on Schiff base input)
Reported Yield *Yields for the 2,4-isomer are 24-32%[1]Yields for the 2,4-isomer are 24-32%[1]

*Note: Specific yield data for the 2,6-isomer using this adapted method is not available in the cited literature. The provided yield for the 2,4-isomer serves as an estimate.

Visualization: Method 1 Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Purification DNT 2,6-Dinitrotoluene Condense Condensation (Ethanol, Na2CO3, Reflux, 5h) DNT->Condense Nitroso p-Nitrosodimethylaniline Nitroso->Condense SchiffBase Schiff Base Intermediate Condense->SchiffBase Hydrolysis Acid Hydrolysis (HCl, Steam Distillation) SchiffBase->Hydrolysis CrudeAldehyde Crude this compound Hydrolysis->CrudeAldehyde Purification Recrystallization CrudeAldehyde->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via a Schiff base intermediate.

Method 2: Synthesis via Kröhnke Reaction (Proposed Alternative Route)

An alternative pathway involves a two-step sequence starting with the benzylic bromination of 2,6-dinitrotoluene, followed by the Kröhnke reaction to form the aldehyde. This method avoids direct oxidation of the methyl group and has been successfully applied to the synthesis of similarly substituted dinitrobenzaldehydes.[2]

Experimental Protocol

Step 1: Benzylic Bromination of 2,6-Dinitrotoluene

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2,6-dinitrotoluene in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction progress can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float).

  • Workup: Once the reaction is complete, cool the mixture and filter off the succinimide. Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-dinitrobenzyl bromide. This product can be purified by recrystallization.

Step 2: Kröhnke Reaction to form this compound

  • Formation of Pyridinium Salt: Dissolve the 2,6-dinitrobenzyl bromide in a solvent such as acetone or toluene and add an equimolar amount of pyridine. Stir the mixture at room temperature until the pyridinium salt precipitates. The salt can be isolated by filtration and washed with the solvent.

  • Formation of Nitrone: The pyridinium salt is then reacted with p-nitrosodimethylaniline in the presence of a base (e.g., sodium hydroxide in aqueous ethanol). This forms a nitrone intermediate (a Schiff base N-oxide).[2]

  • Hydrolysis to Aldehyde: The nitrone intermediate is hydrolyzed by heating with dilute mineral acid (e.g., hydrochloric acid), which cleaves the N=O bond and liberates the aldehyde.

  • Isolation and Purification: The resulting this compound can be isolated by extraction or filtration and purified by chromatography or recrystallization.

Data Presentation: Method 2
Parameter Step 1: Bromination Step 2: Kröhnke Reaction
Starting Material 2,6-Dinitrotoluene2,6-Dinitrobenzyl Bromide
Key Reagents N-Bromosuccinimide (NBS), AIBN/BPOPyridine, p-Nitrosodimethylaniline, NaOH, HCl
Solvent Carbon Tetrachloride / CyclohexaneAcetone/Toluene, Ethanol/Water
Temperature RefluxRoom Temp. (Salt formation), Heating (Hydrolysis)
Reaction Time Varies (typically a few hours)Varies (multiple stages)
Reported Yield *High yields are typical for benzylic brominationA 90% yield is reported for a similar substrate.[2]

*Note: Yields are based on general literature for these reaction types and specific examples on analogous substrates.

Visualization: Method 2 Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Kröhnke Reaction DNT 2,6-Dinitrotoluene Bromination Radical Bromination (NBS, AIBN, CCl4, Reflux) DNT->Bromination BenzylBromide 2,6-Dinitrobenzyl Bromide Bromination->BenzylBromide SaltFormation Pyridinium Salt Formation (Pyridine) BenzylBromide->SaltFormation NitroneFormation Nitrone Formation (p-Nitrosodimethylaniline, NaOH) SaltFormation->NitroneFormation Hydrolysis Acid Hydrolysis (HCl) NitroneFormation->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed workflow for the synthesis of this compound via the Kröhnke reaction.

Safety Considerations

Dinitrotoluenes are toxic and are classified as potential carcinogens.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Reagents such as N-Bromosuccinimide, pyridine, and concentrated acids are corrosive and/or toxic and must be handled with care. Carbon tetrachloride is a hazardous solvent and should be substituted with a safer alternative like cyclohexane where possible. Proper waste disposal procedures must be followed.

References

An In-Depth Technical Guide to 2,6-Dinitrobenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2,6-dinitrobenzaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Properties and Structure

This compound is a solid organic compound characterized by a benzene ring substituted with an aldehyde group and two nitro groups at positions 2 and 6.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄N₂O₅[2]
Molecular Weight 196.12 g/mol [1]
Appearance Yellow crystals[2]
Melting Point 120-122 °C
Boiling Point 190 °C at 10 mmHg (for 2,4-dinitrobenzaldehyde)
Solubility Almost insoluble in water; soluble in organic solvents such as ethanol and dichloromethane.[2]
CAS Number 606-31-5[1]
Structural Information

The structural identifiers for this compound are provided in the table below.

IdentifierStringReference(s)
SMILES O=C[C]1=C(C=CC=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-]
InChI InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H

The structure of this compound is depicted in the following diagram:

Structure of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives are not extensively reported in readily available literature. However, general synthetic strategies can be outlined based on established organic chemistry principles and analogous reactions.

Synthesis of this compound from 2,6-Dinitrotoluene

One plausible, albeit not fully detailed, synthetic route involves the oxidation of 2,6-dinitrotoluene.[3][4] This precursor can be obtained from the nitration of o-nitrotoluene.[4]

Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene

A general protocol for the nitration of an aromatic compound involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid.[4]

  • Materials: o-nitrotoluene, concentrated nitric acid, concentrated sulfuric acid.

  • General Procedure:

    • Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature is controlled in an ice bath.

    • Slowly add o-nitrotoluene to the nitrating mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Pour the reaction mixture onto ice to precipitate the product.

    • The resulting mixture of dinitrotoluene isomers (primarily 2,4- and 2,6-dinitrotoluene) can be separated by techniques such as fractional crystallization or chromatography.[4]

Step 2: Oxidation of 2,6-Dinitrotoluene to this compound

The oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde can be achieved through various methods. One cited method is the combined ozonation with hydrogen peroxide and UV radiation.

  • Materials: 2,6-dinitrotoluene, ozone, hydrogen peroxide.

  • General Procedure:

    • Dissolve 2,6-dinitrotoluene in a suitable solvent.

    • Subject the solution to ozonation in the presence of hydrogen peroxide and UV irradiation.

    • The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, the product, this compound, needs to be isolated and purified.

G A o-Nitrotoluene B Nitration (HNO3, H2SO4) A->B C 2,6-Dinitrotoluene B->C D Oxidation (O3, H2O2, UV) C->D E This compound D->E

Synthesis of this compound

Synthesis of Tetrakis(2,6-dinitrophenyl)porphyrin

This compound serves as a key precursor in the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin.[1] This synthesis is typically achieved through a modification of the Lindsey porphyrin synthesis.[5][6][7][8]

  • Materials: this compound, pyrrole, a suitable solvent (e.g., dichloromethane), an acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂), and an oxidizing agent (e.g., p-chloranil or DDQ).[6]

  • General Procedure (Lindsey Synthesis):

    • Condensation: In a flask under an inert atmosphere, dissolve this compound and a stoichiometric amount of freshly distilled pyrrole in a large volume of a chlorinated solvent to achieve high dilution.[6] Add a catalytic amount of a strong acid. Stir the reaction at room temperature for a significant duration to allow for the formation of the porphyrinogen intermediate.[5][6]

    • Oxidation: Add the oxidizing agent to the reaction mixture and continue stirring. The progress of the oxidation can be monitored by UV-Vis spectroscopy.[6]

    • Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography.

G A This compound + Pyrrole B Condensation (Acid Catalyst, High Dilution) A->B C Porphyrinogen Intermediate B->C D Oxidation (e.g., p-chloranil) C->D E Tetrakis(2,6-dinitrophenyl)porphyrin D->E

Lindsey Porphyrin Synthesis Workflow

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in signaling pathways of this compound. While the parent compound, benzaldehyde, has been studied for its cytotoxic and apoptotic effects, these findings cannot be directly extrapolated to its dinitro-substituted derivative.[9] Similarly, the precursor, 2,6-dinitrotoluene, is known to be a genotoxin, but this does not directly inform the biological activity of the aldehyde.[10]

Therefore, at the time of this report, there is no available data to construct diagrams for signaling pathways or to detail any specific roles in drug development beyond its use as a synthetic intermediate.

Safety Information

This compound is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dinitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations for key processes.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid organic compound.[1][2] It is almost insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1] This compound serves as a significant intermediate in various organic syntheses, including the preparation of dyes, pesticides, and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₅[1][2][3]
Molecular Weight 196.12 g/mol [1][2][3]
Appearance Yellow crystalline solid[1][2]
Melting Point 120-122 °C[1][3]
Boiling Point 363.2 °C at 760 mmHg[1]
Density 1.571 g/cm³[1]
Vapor Pressure 1.83E-05 mmHg at 25°C[1]
Refractive Index 1.66[1]
CAS Number 606-31-5[1][3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeTechnique/SourceReference(s)
¹H NMR Varian A-60D[2]
¹³C NMR Aldrich Chemical Company, Inc.[2]
Infrared (IR) KBr Wafer[2]
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center, Wiley[2][4]

Experimental Protocols

Detailed methodologies for the determination of physical properties and purification are essential for reproducible research.

The melting point of a solid is a key indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed into a glass capillary tube that is sealed at one end.[6] The tube is tapped gently to pack the solid into the closed end, filling it to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube containing heating oil.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6] Constant stirring of the heating bath ensures a uniform temperature distribution.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range constitutes the melting point.

Recrystallization is a standard technique used to purify impure solid compounds based on their differential solubility in a specific solvent at different temperatures.[8][9]

Protocol:

  • Solvent Selection: Choose a suitable solvent or mixed-solvent system. For aromatic aldehydes like this compound, an ethanol/water mixture is often effective.[10] The compound should be highly soluble at high temperatures and have low solubility at low temperatures in the chosen solvent.[8]

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask. A minimal amount of the hot solvent is added to the flask, and the mixture is heated and stirred until the solid completely dissolves.[8][10]

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals, leaving impurities dissolved in the mother liquor.[8][10] The flask can then be placed in an ice bath to maximize crystal yield.[10]

  • Isolation: The formed crystals are collected via vacuum filtration using a Buchner funnel.[10]

  • Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.[10] The purified crystals are then dried to remove any residual solvent.

Synthesis and Purification Workflow

Visualizing the logical flow of synthesis and purification can aid in understanding and executing the experimental procedures.

This compound can be synthesized through the oxidation of 2,6-dinitrotoluene.[11] The precursor, 2,6-dinitrotoluene, is typically formed via the nitration of o-nitrotoluene.[12]

G Plausible Synthesis Pathway for this compound A o-Nitrotoluene B 2,6-Dinitrotoluene A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Oxidation

Caption: Plausible synthesis route from o-Nitrotoluene.

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

G Experimental Workflow for Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimal Hot Solvent A->B C Cool Solution Slowly B->C D Place in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Step-by-step purification via recrystallization.

Safety and Handling

This compound is classified as an irritant.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[13] Avoid direct contact with skin, eyes, and inhalation of dust.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dinitrobenzaldehyde (C₇H₄N₂O₅), a significant intermediate in various chemical syntheses.[1] The information is presented to facilitate research and development applications.

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₄N₂O₅[2]

  • Molecular Weight: 196.12 g/mol [2]

  • CAS Number: 606-31-5[2]

  • Appearance: Fine deep yellow crystals.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not explicitly found in search results for this compound. A representative spectrum would typically show signals for the aldehydic proton and the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Specific peak assignments for this compound were not available in the provided search results. A typical spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons.
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Peak Data

Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak data was not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C=O (aldehyde), C-H (aromatic and aldehyde), and N-O (nitro group) stretching.
Mass Spectrometry (MS)

Table 4: GC-MS Data

PropertyValue
Top Peak (m/z) 75[2]
2nd Highest Peak (m/z) 92[2]
3rd Highest Peak (m/z) 30[2]

Experimental Protocols

The methodologies described below are based on standard practices for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or a Varian A-60D, is used for analysis.[2][3]

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of ¹³C.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

IR Spectroscopy Protocol
  • Sample Preparation (KBr Wafer Technique):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

    • As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization - EI).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed. The fragmentation pattern provides structural information and a "fingerprint" for the compound. The NIST library can be used for spectral matching.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid Crystal) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR NMR Tube IR FTIR Spectrometer Prep_IR->IR KBr Pellet MS GC-MS System Prep_MS->MS Vial Proc_NMR Fourier Transform, Phasing, Referencing NMR->Proc_NMR FID Proc_IR Background Subtraction, Peak Identification IR->Proc_IR Interferogram Proc_MS Library Matching, Fragmentation Analysis MS->Proc_MS Mass Spectrum Report Final Spectroscopic Data Report Proc_NMR->Report Proc_IR->Report Proc_MS->Report

Caption: General workflow for spectroscopic analysis of this compound.

References

Core Principles of FT-IR Analysis for 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dinitrobenzaldehyde

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of this compound. It details the characteristic vibrational frequencies of its core functional groups, outlines standard experimental protocols, and serves as a vital resource for the structural elucidation and characterization of this compound for researchers, scientists, and drug development professionals.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the natural vibrations of its functional groups. The resulting spectrum is a unique molecular fingerprint.

The structure of this compound contains three key functional groups that produce distinct and identifiable signals in an FT-IR spectrum:

  • Aromatic Nitro Groups (-NO₂): The highly polar nature of the N-O bonds results in two of the most characteristic and intense absorption bands in the mid-infrared region, making the presence of nitro groups relatively easy to confirm.[1][2] These bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1][3]

  • Aromatic Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretching vibration and a distinctive, though weaker, C-H stretching vibration of the aldehyde proton.[4][5]

  • Substituted Benzene Ring: The aromatic ring itself gives rise to a series of characteristic absorptions, including C-H stretching and out-of-plane bending, which can provide clues about its substitution pattern.[1]

Characteristic Vibrational Frequencies

The infrared spectrum of this compound is a composite of the absorptions arising from its constituent functional groups. The precise positions of these absorption bands are sensitive to the molecule's electronic environment.[1] For instance, conjugation of the aldehyde group to the aromatic ring lowers the C=O stretching frequency.[6][7] The key vibrational modes and their expected frequency ranges are summarized below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IntensityNotes
Aromatic Nitro Asymmetric NO₂ Stretch1550 - 1475StrongThis is typically a very strong and prominent band in aromatic nitro compounds.[1][3]
Symmetric NO₂ Stretch1360 - 1290StrongAnother strong absorption, often comparable in intensity to the asymmetric stretch.[1][3]
C-N Stretch~850MediumThe stretching of the bond connecting the nitro group to the aromatic ring.[2]
Aromatic Aldehyde C=O Stretch1710 - 1685StrongThe position is lowered due to conjugation with the aromatic ring.[4][6]
Aldehydic C-H Stretch2830 - 2695Medium (often two bands)A moderate band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[4][5]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to WeakAppears to the left of aliphatic C-H stretches.
Aromatic C=C Stretch1600 - 1450Medium to WeakOften appear as a series of sharp bands.
C-H Out-of-Plane Bend900 - 675Strong to MediumThe position is indicative of the substitution pattern on the benzene ring.

Experimental Protocol: FT-IR Analysis of Solid Samples

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid crystalline powder, requires proper sample preparation.[8] The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

Method: Attenuated Total Reflectance (ATR-FT-IR)

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory (commonly with a diamond crystal) are clean.[9] Run a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).

  • Sample Application: Place a small, representative amount of the this compound powder directly onto the surface of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[9]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for FT-IR analysis and the relationship between the molecular structure of this compound and its characteristic spectral regions.

FT_IR_Workflow cluster_prep Sample Handling cluster_analysis Spectral Acquisition cluster_interp Data Interpretation Sample Solid Sample (this compound) Prep Place on ATR Crystal & Apply Pressure Sample->Prep Spectrometer FT-IR Spectrometer Prep->Spectrometer Analyze Acquire Acquire Spectrum (e.g., 16 scans @ 4 cm⁻¹ resolution) Spectrometer->Acquire Process Background Correction & Data Processing Acquire->Process Raw Data Interpret Correlate Bands to Vibrational Modes Process->Interpret Identify Functional Group Identification Interpret->Identify Final Final Identify->Final Final Report

Logical workflow for the FT-IR analysis of a solid sample.

Functional_Groups FT-IR Correlation for this compound cluster_molecule Molecular Structure cluster_regions Characteristic FT-IR Absorption Regions (cm⁻¹) Mol (O₂N)₂C₆H₃CHO CH_Aromatic Aromatic C-H Stretch 3100-3000 Mol->CH_Aromatic CH_Aldehyde Aldehydic C-H Stretch 2830-2695 Mol->CH_Aldehyde CO_Stretch C=O Stretch 1710-1685 Mol->CO_Stretch NO2_Asym Asymmetric NO₂ Stretch 1550-1475 Mol->NO2_Asym CC_Aromatic Aromatic C=C Stretch 1600-1450 Mol->CC_Aromatic NO2_Sym Symmetric NO₂ Stretch 1360-1290 Mol->NO2_Sym

Key functional groups of this compound and their IR regions.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dinitrobenzaldehyde. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. This document outlines the hazardous properties of the compound, recommended personal protective equipment, emergency procedures, and proper storage and disposal methods.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₇H₄N₂O₅[1]
Molecular Weight 196.12 g/mol [1]
Appearance Fine deep yellow crystals[1]
Melting Point 120-122 °C
Solubility Almost insoluble in water; soluble in ethanol and dichloromethane.[2]
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

GHS ClassificationHazard StatementPictogramSignal WordReferences
Skin Irritation (Category 2)H315: Causes skin irritation
alt text
Warning[1][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Warning[1][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
alt text
Warning[1][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[2]

Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a splash hazard.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[4] Wear a lab coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, respiratory protection such as a dust mask type N95 (US) is required.[3]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Avoid direct contact with skin, eyes, and respiratory tract.[2]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Recommended storage temperature is 2-8°C.

  • Keep locked up or in an area accessible only to qualified or authorized persons.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid MeasuresReferences
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory problems persist.[4][6]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water. Get medical attention if irritation occurs.[4][6]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.[5]

  • Evacuate unnecessary personnel from the danger area.[5]

  • Avoid generation and inhalation of dust.[5]

  • Wear appropriate personal protective equipment as described in Section 3.

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[4][7]

  • Do not let the product enter drains.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazardous properties of chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.[2]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[8]

  • Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[9]

  • Application: A single dose of the test substance (0.5 g for solids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[9]

  • Exposure: The exposure period is typically up to 4 hours.[9]

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours).[9] The reactions are scored according to a standardized grading system.[9] The reversibility of the effects is also observed for up to 14 days.[9]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[5]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[10]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5]

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[11] The severity of the reactions is scored. The reversibility of any lesions is also assessed.[11] To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal.[5]

Acute Inhalation Toxicity (OECD Test Guideline 436 - Acute Toxic Class Method)

This method provides information on the health hazards likely to arise from short-term exposure to a substance by inhalation and can be used to assess respiratory irritation.[12]

Methodology:

  • Animal Model: The rat is the preferred species.[12]

  • Procedure: A stepwise procedure is used, with each step involving the exposure of a small group of animals (typically 3 of each sex) to a specific concentration of the test substance as an aerosol or dust for a defined period (usually 4 hours).[12]

  • Observation: The animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days.[12] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[12] The presence or absence of mortality at one concentration level determines the next step in the procedure.[12]

Toxicological Pathways and Logical Relationships

While specific signaling pathways for this compound are not extensively documented, the general toxicological mechanisms for nitroaromatic compounds are understood. The following diagrams illustrate the logical flow of events in the toxicity of this class of compounds.

G cluster_exposure Exposure Routes cluster_absorption Absorption and Distribution cluster_metabolism Metabolic Activation cluster_toxicity Toxicological Effects cluster_outcomes Adverse Outcomes Inhalation Inhalation Absorption Absorption into Systemic Circulation Inhalation->Absorption Dermal Dermal Contact Dermal->Absorption Ingestion Ingestion Ingestion->Absorption Metabolism Metabolism by Nitroreductases Absorption->Metabolism ReactiveIntermediates Formation of Reactive Intermediates (e.g., nitroso, hydroxylamine) Metabolism->ReactiveIntermediates DNA_Adducts DNA Adduct Formation ReactiveIntermediates->DNA_Adducts Oxidative_Stress Oxidative Stress ReactiveIntermediates->Oxidative_Stress Methemoglobinemia Methemoglobin Formation ReactiveIntermediates->Methemoglobinemia Genotoxicity Genotoxicity/Mutagenicity DNA_Adducts->Genotoxicity Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cyanosis Cyanosis Methemoglobinemia->Cyanosis

Caption: General toxicological pathway of nitroaromatic compounds.

G cluster_handling Safe Handling Workflow cluster_emergency Emergency Response Risk_Assessment Perform Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->Select_PPE Work_Area Prepare Work Area (Fume Hood, Emergency Equipment) Select_PPE->Work_Area Handling_Procedure Handle Compound Work_Area->Handling_Procedure Decontamination Decontaminate Work Area and Equipment Handling_Procedure->Decontamination Spill Spill Occurs Handling_Procedure->Spill Exposure Personnel Exposure Occurs Handling_Procedure->Exposure Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Evacuate Evacuate Area Spill->Evacuate Contain_Spill Contain Spill Spill->Contain_Spill First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Clean_Up Clean Up Spill Contain_Spill->Clean_Up

Caption: Recommended workflow for safe handling and emergency response.

References

In-Depth Technical Guide: Material Safety Data Sheet for 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, physicochemical properties, and toxicological profile of 2,6-Dinitrobenzaldehyde (CAS No. 606-31-5). The information is presented to meet the needs of laboratory professionals, ensuring safe handling and informed use in research and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of two nitro groups and an aldehyde functional group on a benzene ring.[1][2] These functional groups contribute to its reactivity and toxicological properties. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₅[2][3][4]
Molecular Weight 196.12 g/mol [2][4]
Appearance Yellow crystals or solid[1][2]
Melting Point 120-122 °C[1][2]
Boiling Point 363.2 °C at 760 mmHg[1][3]
Flash Point 192.1 °C[1][3]
Density 1.571 g/cm³[1][3]
Solubility Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.[1]
Vapor Pressure 1.83E-05 mmHg at 25°C[1]
Storage Temperature 2-8°C[1][2]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is crucial to handle this compound with appropriate safety precautions.

Table 2: Hazard Identification and GHS Classification

Hazard CategoryGHS ClassificationHazard StatementSource(s)
Skin Irritation Skin Irrit. 2H315: Causes skin irritation[2][3][4]
Eye Irritation Eye Irrit. 2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H335: May cause respiratory irritation[2][3][4]
Signal Word Warning[2][3]

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.

Table 3: Precautionary Statements for this compound

CodePrecautionary StatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective eye protection/face protection.[2][3]
P302 + P352IF ON SKIN: Wash with plenty of water.[2][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P319Get medical help if you feel unwell.[3]
P332 + P317If skin irritation occurs: Get medical help.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.[3]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
P501Dispose of contents/container to an approved waste disposal plant.[3]

Emergency and First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the recommended emergency workflow.

G Emergency Response Workflow for this compound Exposure cluster_exposure Exposure Event cluster_assessment Immediate Actions cluster_first_aid First Aid Measures cluster_medical Professional Medical Attention exposure Exposure Occurs assess_scene Assess Scene for Safety exposure->assess_scene remove_victim Remove from Exposure Source assess_scene->remove_victim inhalation Inhalation: Move to fresh air. remove_victim->inhalation Depending on exposure route skin_contact Skin Contact: Remove contaminated clothing. Wash with plenty of water. remove_victim->skin_contact Depending on exposure route eye_contact Eye Contact: Rinse cautiously with water for several minutes. remove_victim->eye_contact Depending on exposure route seek_medical_advice Seek Immediate Medical Advice/Attention inhalation->seek_medical_advice skin_contact->seek_medical_advice eye_contact->seek_medical_advice

Caption: Emergency response workflow for exposure to this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperature is between 2-8°C.[1][2]

  • Store away from incompatible materials.[3]

Personal Protective Equipment (PPE): The following diagram illustrates the necessary PPE for handling this compound.

PPE Recommended Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment cluster_handler Researcher/Scientist lab_coat Protective Clothing (Lab Coat) gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Eye Protection (Safety glasses with side shields or goggles) respiratory_protection Respiratory Protection (Dust mask, e.g., N95) handler Handler handler->lab_coat Wears handler->gloves Wears handler->eye_protection Wears handler->respiratory_protection Wears (when dust may be generated)

Caption: Essential PPE for handling this compound.

Toxicological Information and Signaling Pathways

Genotoxicity and Mutagenicity

Nitroaromatic compounds, including this compound, are known for their potential genotoxicity.[2][6] The mutagenic properties of these compounds are often attributed to the enzymatic reduction of their nitro groups, leading to reactive intermediates that can interact with DNA.[2]

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its genotoxic nature suggests an interaction with the DNA damage response (DDR) pathway. The following diagram illustrates a generalized DDR pathway that is activated by DNA damage, a likely consequence of exposure to genotoxic compounds like this compound.

DNA_Damage_Response Generalized DNA Damage Response Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Effectors cluster_outcomes Cellular Outcomes substance This compound (Genotoxic Agent) dna_damage DNA Damage (e.g., Adducts, Strand Breaks) substance->dna_damage Causes atm_atr ATM / ATR Kinases dna_damage->atm_atr Activates chk1_chk2 CHK1 / CHK2 Kinases atm_atr->chk1_chk2 Phosphorylates p53 p53 Activation chk1_chk2->p53 Activates cdc25 CDC25 Phosphatases (Inhibition) chk1_chk2->cdc25 Inhibits cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces dna_repair DNA Repair p53->dna_repair Induces apoptosis Apoptosis (if damage is severe) p53->apoptosis Induces cdc25->cell_cycle_arrest Leads to

Caption: Generalized DNA Damage Response pathway activated by genotoxic agents.

Experimental Protocols

Ames Test for Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the rate of reverse mutations (revertants) that restore the ability to synthesize histidine. A positive result, indicated by a significant increase in the number of revertant colonies in the presence of the test substance, suggests that the substance is mutagenic.

Objective: To determine the mutagenic potential of this compound using the Salmonella typhimurium reverse mutation assay.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • This compound.

  • Solvent (e.g., Dimethyl sulfoxide - DMSO).

  • S9 fraction (for metabolic activation).

  • Oxoid Nutrient Broth No. 2.

  • Minimal glucose agar plates.

  • Top agar.

  • Positive and negative controls.

Procedure:

  • Preparation of Tester Strains:

    • Inoculate a single colony of each Salmonella typhimurium tester strain into separate flasks containing Oxoid Nutrient Broth No. 2.

    • Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Plate Incorporation Assay:

    • To 2 mL of molten top agar (maintained at 45°C), add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or solvent control).

      • 0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.

    • A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.

    • Positive controls should be run in parallel to ensure the validity of the experiment.

Experimental Workflow:

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Cultures (S. typhimurium) start->prep_bacteria prep_compound Prepare Test Compound Dilutions (this compound) start->prep_compound prep_s9 Prepare S9 Mix (for metabolic activation) start->prep_s9 mix_components Mix Bacteria, Compound, and S9/Buffer in Molten Top Agar prep_bacteria->mix_components prep_compound->mix_components prep_s9->mix_components plate Pour Mixture onto Minimal Glucose Agar Plates mix_components->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data and Determine Mutagenicity count_colonies->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for conducting the Ames test.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all laboratory personnel handling this chemical are familiar with this information and adhere to all institutional and regulatory safety protocols.

References

Thermal Stability and Decomposition of 2,6-Dinitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-Dinitrobenzaldehyde. While specific experimental data on the thermal analysis of this compound is not extensively available in publicly accessible literature, this document consolidates information on its physical properties, discusses the expected thermal behavior based on related nitroaromatic compounds, and outlines the standard experimental protocols used to assess thermal stability. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to handle it safely and predict its behavior under elevated temperatures.

Introduction

This compound is an organic compound characterized by a benzaldehyde ring substituted with two nitro groups at the ortho positions. It serves as a significant intermediate in various chemical syntheses, including the preparation of dyes and specialized organic molecules. The presence of multiple nitro groups on the aromatic ring classifies it as an energetic material, making a thorough understanding of its thermal stability and decomposition characteristics a matter of critical importance for safe handling, storage, and application. The thermal behavior of nitroaromatic compounds is a key factor in assessing their potential hazards and ensuring operational safety in laboratory and industrial settings.

Physicochemical Properties of Dinitrobenzaldehyde Isomers

To provide a comparative context, the known physical properties of dinitrobenzaldehyde isomers are summarized below. The melting point is a primary indicator of a compound's stability and purity.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound C₇H₄N₂O₅196.12120 - 122Solid
2,4-DinitrobenzaldehydeC₇H₄N₂O₅196.1266 - 70-
3,5-DinitrobenzaldehydeC₇H₄N₂O₅196.12Not specified-

Data sourced from Sigma-Aldrich product information.

Thermal Analysis Data (Illustrative Examples)

For instance, a calorimetric study of 2,4-dinitrobenzaldehyde has been performed, indicating its thermal stability has been a subject of investigation.[1] Research on nitrobenzoic acid isomers using DSC shows they exhibit significant exothermic decomposition. The decomposition heat for these related compounds can range from approximately 327 to over 1000 J/g, with decomposition onset temperatures varying with the molecular structure and heating rate. It is reasonable to infer that this compound will also exhibit a strong exothermic decomposition at elevated temperatures.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for evaluating the thermal stability of energetic compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal properties of energetic materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or copper crucible.

  • Instrument Setup: The crucible is hermetically sealed to contain any volatile decomposition products and placed in the DSC instrument. An empty, sealed crucible is used as a reference.

  • Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically inert nitrogen, to prevent oxidative reactions.

  • Data Acquisition: The instrument records the heat flow to the sample versus temperature. Exothermic events, such as decomposition, appear as positive peaks, while endothermic events, like melting, appear as negative peaks.

  • Data Analysis: The resulting thermogram is analyzed to determine:

    • Melting Point (T_m): The temperature at the peak of the endothermic melting transition.

    • Onset Decomposition Temperature (T_onset): The temperature at which decomposition begins, identified by the start of the exothermic peak.

    • Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

    • Heat of Decomposition (ΔH_d): The total energy released during decomposition, calculated from the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature range and to quantify mass loss associated with decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open crucible (e.g., ceramic or platinum).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to identify:

    • Decomposition Stages: The temperature ranges over which significant mass loss occurs.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams illustrate the typical workflow for thermal analysis and a generalized decomposition pathway for nitroaromatic compounds.

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample 1. Sample Preparation (1-5 mg in sealed crucible) DSC_Heating 2. Controlled Heating (e.g., 10°C/min under N2) DSC_Sample->DSC_Heating DSC_Analysis 3. Data Analysis (Thermogram: Heat Flow vs. Temp) DSC_Heating->DSC_Analysis DSC_Results Results: - Melting Point (Tm) - Onset Temp (Tonset) - Peak Temp (Tpeak) - Heat of Decomposition (ΔHd) DSC_Analysis->DSC_Results TGA_Sample 1. Sample Preparation (5-10 mg in open crucible) TGA_Heating 2. Controlled Heating (e.g., 10°C/min under N2/Air) TGA_Sample->TGA_Heating TGA_Analysis 3. Data Analysis (Thermogram: Mass % vs. Temp) TGA_Heating->TGA_Analysis TGA_Results Results: - Decomposition Stages - Mass Loss % - Residual Mass TGA_Analysis->TGA_Results Start This compound Sample Start->DSC_Sample Thermal Analysis Start->TGA_Sample Thermal Analysis

Caption: Workflow for DSC and TGA thermal analysis.

Decomposition_Pathway Parent This compound (C7H4N2O5) Initial_Step Initial Decomposition Step (e.g., C-NO2 bond cleavage) Parent->Initial_Step Heat (Δ) Intermediates Reactive Intermediates (Radicals, smaller molecules) Initial_Step->Intermediates Further Fragmentation Final_Products Final Gaseous Products (NOx, CO, CO2, H2O, N2) Intermediates->Final_Products Secondary Reactions

Caption: Generalized decomposition pathway for nitroaromatics.

Conclusion and Recommendations

This compound is an energetic compound for which a detailed understanding of thermal stability is essential for safe handling and use. While specific decomposition data for this isomer is sparse in the literature, the established methodologies of DSC and TGA provide a robust framework for its characterization. Based on the behavior of analogous nitroaromatic compounds, this compound is expected to undergo a highly exothermic decomposition upon heating.

It is strongly recommended that any laboratory or industrial process involving this compound, particularly those involving heating, be preceded by a thorough thermal hazard assessment using the experimental protocols outlined in this guide. Such an analysis will provide critical safety data, including the onset temperature of decomposition and the energy released, which are vital for developing safe operating procedures and preventing thermal runaway incidents. Future research should focus on generating and publishing comprehensive DSC and TGA data for this compound to fill the current knowledge gap.

References

A Technical Guide to High-Purity 2,6-Dinitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality specifications, and synthetic applications of high-purity 2,6-Dinitrobenzaldehyde, a key reagent in the development of novel therapeutics.

This technical guide provides a comprehensive overview of high-purity this compound (2,6-DNB), a critical building block for researchers, scientists, and professionals in the field of drug development. This document details the commercial availability of this compound, its key quality parameters, and provides illustrative experimental protocols for its application in the synthesis of biologically active molecules.

Commercial Availability and Supplier Specifications

High-purity this compound (CAS No. 606-31-5) is available from several reputable chemical suppliers. For research and development purposes, a purity of ≥98% is commonly offered. The quality and specifications of the commercially available product are crucial for the reproducibility of synthetic protocols and the quality of the final drug candidates. Below is a summary of typical product specifications from leading suppliers.

PropertySpecificationSupplier Example(s)
Purity ≥98%Sigma-Aldrich
CAS Number 606-31-5All Suppliers
Molecular Formula C₇H₄N₂O₅All Suppliers
Molecular Weight 196.12 g/mol All Suppliers
Appearance Yellow to brownish crystalline powderSigma-Aldrich
Melting Point 120-122 °C (lit.)Sigma-Aldrich

Researchers can typically access Certificates of Analysis (CoA) from the supplier's website to confirm the purity and physical properties of a specific batch. While a purity of 98% is standard, researchers requiring higher grades for sensitive applications should inquire directly with suppliers for custom synthesis or purification options.

Analytical Methods for Quality Control

The purity of this compound is typically determined using standard analytical techniques. While specific details may vary between suppliers, common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure and can provide information on isomeric purity.

  • Melting Point Analysis: A narrow melting point range is indicative of high purity.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The two nitro groups strongly withdraw electron density from the aromatic ring, making the aldehyde group susceptible to nucleophilic attack and the aromatic ring prone to nucleophilic aromatic substitution. This reactivity is harnessed in various condensation and cyclization reactions.

One notable application is in the synthesis of porphyrin derivatives, which have applications in photodynamic therapy and catalysis.

Experimental Protocols

While specific, detailed protocols for the use of this compound in the direct synthesis of marketed drugs are often proprietary, the following sections provide illustrative, general procedures for reactions that are fundamental to its application in medicinal chemistry.

Knoevenagel Condensation for the Synthesis of Substituted Styrenes

The Knoevenagel condensation is a widely used reaction in organic synthesis for the formation of carbon-carbon double bonds. This compound can react with active methylene compounds in the presence of a weak base to yield substituted styrenes, which can be further elaborated into various drug scaffolds.

General Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.0-1.2 eq) (e.g., malononitrile, ethyl cyanoacetate).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis of Schiff Bases

The reaction of this compound with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their own biological activities.

General Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1.0 eq) to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • The mixture is typically stirred at room temperature or refluxed for a period of time, monitored by TLC.

  • Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be collected by filtration.

  • The product can be purified by recrystallization.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a researcher utilizing high-purity this compound in a drug discovery project.

G cluster_procurement Procurement & Validation cluster_synthesis Synthetic Application cluster_analysis Analysis & Bio-evaluation supplier_selection Identify Suppliers (e.g., Sigma-Aldrich) spec_review Review Specifications (Purity ≥98%) supplier_selection->spec_review coa_request Request/Download Certificate of Analysis spec_review->coa_request qc_testing In-house QC (e.g., NMR, HPLC) coa_request->qc_testing reaction_design Design Synthetic Route (e.g., Knoevenagel, Schiff Base) qc_testing->reaction_design protocol_optimization Optimize Reaction Conditions reaction_design->protocol_optimization synthesis Synthesize Target Molecule protocol_optimization->synthesis purification Purify Product (Chromatography, Recrystallization) synthesis->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization bio_assay Biological Assays characterization->bio_assay G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates drug 2,6-DNB Derivative drug->receptor Binds to kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Discovery and history of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dinitrobenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate, particularly noted for its role in the synthesis of various organic compounds. This guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical properties. Detailed experimental protocols for significant synthetic methods are presented, along with tabulated quantitative data for easy reference. Furthermore, this document illustrates relevant synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the compound's chemistry.

Introduction

This compound, with the chemical formula C₇H₄N₂O₅, is a crystalline solid that has garnered interest in various fields of chemical synthesis. Its structure, featuring an aldehyde group flanked by two nitro groups in the ortho positions, imparts unique reactivity, making it a useful precursor in the development of more complex molecules, including those with potential pharmaceutical applications. Understanding the historical context of its discovery and the evolution of its synthesis is crucial for contemporary researchers.

Discovery and Historical Context

While a definitive singular "discovery" paper for this compound is not readily apparent in early chemical literature, its synthesis is rooted in the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The work of chemists like Paul Friedländer and others on dinitro compounds laid the groundwork for the eventual characterization of the 2,6-isomer. Early methods for the synthesis of dinitrobenzaldehydes often involved the direct nitration of benzaldehyde or the oxidation of dinitrotoluenes. These early preparations typically resulted in mixtures of isomers, and the isolation and characterization of the pure 2,6-isomer were significant challenges for chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₄N₂O₅
Molecular Weight 196.12 g/mol
Appearance Yellow crystalline solid
Melting Point 120-123 °C
Boiling Point Decomposes
CAS Number 606-31-5

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The following sections detail the experimental protocols for some of the most significant approaches.

Oxidation of 2,6-Dinitrotoluene

One of the common methods for preparing this compound is through the oxidation of 2,6-Dinitrotoluene. Various oxidizing agents have been employed for this transformation.

  • Materials:

    • 2,6-Dinitrotoluene

    • Chromic acid (CrO₃)

    • Sulfuric acid (H₂SO₄)

    • Acetic anhydride

    • Dichloromethane (CH₂Cl₂)

    • Sodium bisulfite (NaHSO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,6-Dinitrotoluene in a mixture of acetic anhydride and dichloromethane.

    • Cool the mixture in an ice bath.

    • Prepare a solution of chromic acid in sulfuric acid (Jones reagent).

    • Slowly add the Jones reagent to the cooled solution of 2,6-Dinitrotoluene with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of Cr(VI) is discharged.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Ozonolysis of 2,6-Dinitrostilbene

Another synthetic route involves the ozonolysis of 2,6-dinitrostilbene, which can be prepared from 2,6-dinitrotoluene.

  • Materials:

    • 2,6-Dinitrostilbene

    • Dichloromethane (CH₂Cl₂)

    • Ozone (O₃)

    • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Procedure:

    • Dissolve 2,6-dinitrostilbene in dichloromethane in a flask equipped with a gas inlet tube and a cold trap.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to work up the ozonide intermediate.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or recrystallization.

Logical and Experimental Workflow Diagrams

To visually represent the synthetic strategies, the following diagrams are provided in the DOT language.

Synthesis_of_2_6_Dinitrobenzaldehyde cluster_oxidation Oxidation Route cluster_ozonolysis Ozonolysis Route 2,6-Dinitrotoluene 2,6-Dinitrotoluene Oxidizing_Agent Oxidizing Agent (e.g., CrO3/H2SO4) 2,6-Dinitrotoluene->Oxidizing_Agent Reaction 2,6-Dinitrobenzaldehyde_Ox This compound Oxidizing_Agent->2,6-Dinitrobenzaldehyde_Ox Yields 2,6-Dinitrostilbene 2,6-Dinitrostilbene Ozone 1. O3 2. Reductive Workup 2,6-Dinitrostilbene->Ozone Cleavage 2,6-Dinitrobenzaldehyde_Oz This compound Ozone->2,6-Dinitrobenzaldehyde_Oz Forms

Caption: Synthetic routes to this compound.

Experimental_Workflow_Oxidation Start Start: Dissolve 2,6-Dinitrotoluene Cool Cool to 0-10 °C Start->Cool Add_Reagent Slowly add Jones Reagent Cool->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with NaHSO3 Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify

Caption: Workflow for oxidation of 2,6-Dinitrotoluene.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the two nitro groups significantly influences the reactivity of the aldehyde and the aromatic ring, allowing for a range of chemical transformations. It is a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of porphyrin derivatives. In the context of drug development, dinitroaromatic compounds are investigated for their potential biological activities, and this compound provides a scaffold for the synthesis of novel therapeutic agents.

Conclusion

This compound is a chemical compound with a rich, albeit not always straightforward, history. From its origins in the broader study of nitrated aromatics to the development of more refined synthetic methods, it remains a relevant molecule for contemporary chemical research. The detailed experimental protocols and summary data provided in this guide are intended to support researchers and scientists in their work with this important chemical intermediate. The logical diagrams offer a clear visual representation of the synthetic pathways, further aiding in the understanding and application of its chemistry.

Methodological & Application

Application Notes: 2,6-Dinitrobenzaldehyde as a Precursor for Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a critical class of macrocyclic compounds with extensive applications in medicine, materials science, and catalysis. Their unique photophysical and coordination properties make them ideal candidates for use in photodynamic therapy (PDT), as catalysts, and as components of molecular sensors. The synthesis of meso-substituted porphyrins is a cornerstone of porphyrin chemistry, and the choice of aldehyde precursor is crucial in determining the properties of the final macrocycle.

2,6-Dinitrobenzaldehyde is a valuable precursor for the synthesis of 5,10,15,20-tetrakis(2,6-dinitrophenyl)porphyrin (TDNPP). The presence of eight nitro groups on the peripheral phenyl rings significantly influences the electronic properties of the porphyrin, making it a subject of interest for applications where electron-deficient porphyrins are desired. The synthesis of TDNPP has been accomplished using a modified Lindsey method, which allows for the formation of the porphyrin under relatively mild conditions.[1] Subsequent reduction of the nitro groups to amines can provide 5,10,15,20-tetrakis(2,6-diaminophenyl)porphyrin, a versatile building block for more complex supramolecular structures.[2]

These application notes provide detailed protocols for the synthesis of TDNPP from this compound, drawing upon established methodologies for related halogenated and nitrated tetraphenylporphyrins.[3][4]

Synthetic Methodologies

The synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole is typically achieved through one of two primary methods: the Rothemund reaction (and its modifications like the Adler-Longo method) or the Lindsey synthesis.[5]

  • Rothemund/Adler-Longo Method: This approach involves a one-pot condensation of the aldehyde and pyrrole in a high-boiling acidic solvent, such as propionic acid, often open to the air which acts as the oxidant.[5][6] While synthetically straightforward, this method can require harsh conditions and may not be suitable for sensitive substrates.

  • Lindsey Synthesis: This is a two-step, one-flask method that offers higher yields under milder conditions.[7] It involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen intermediate, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[3] This method is particularly advantageous for the synthesis of porphyrins from aldehydes with electron-withdrawing groups.

Given the electron-withdrawing nature of the nitro groups in this compound, a modified Lindsey approach or a high-temperature condensation in a mixed solvent system are the preferred methods for the synthesis of TDNPP.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related porphyrins, such as 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin.[3] Researchers should exercise appropriate caution and optimize conditions as necessary.

Protocol 1: Modified Adler-Longo Synthesis of 5,10,15,20-Tetrakis(2,6-dinitrophenyl)porphyrin

This protocol is adapted from the synthesis of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin.[3]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Glacial Acetic Acid

  • Nitrobenzene

  • Methanol

  • Dichloromethane (for TLC)

  • Silica Gel (for TLC and column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Heating oil bath

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • UV-Vis Spectrophotometer

  • NMR Spectrometer

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 105 mL of glacial acetic acid and 75 mL of nitrobenzene in a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Addition of Aldehyde: Heat the solvent mixture to 120 °C in an oil bath with stirring. Once the temperature is stable, add this compound (5.64 g, 28.8 mmol). Stir until the aldehyde is completely dissolved.

  • Addition of Pyrrole: Slowly add freshly distilled pyrrole (2.0 mL, 28.8 mmol) through the dropping funnel over a period of 15-20 minutes.

  • Reaction: Maintain the reaction mixture at reflux (120 °C) for at least 1 hour. The reaction progress can be monitored by TLC (eluent: dichloromethane) and UV-Vis spectroscopy by observing the emergence of the characteristic Soret band of the porphyrin.

  • Crystallization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 200 mL of methanol to the flask and cool it further in an ice bath to facilitate the precipitation of the porphyrin.

  • Isolation: Collect the purple crystalline product by vacuum filtration. Wash the solid with cold methanol until the filtrate is colorless.

  • Drying: Dry the purified 5,10,15,20-tetrakis(2,6-dinitrophenyl)porphyrin in a vacuum oven.

Purification (Optional):

If further purification is required, the crude porphyrin can be purified by column chromatography on silica gel.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and a small amount of pyridine for solubility).

  • Load the solution onto a silica gel column.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) to separate the desired porphyrin from byproducts.

  • Collect the main purple fraction and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected quantitative data for 5,10,15,20-tetrakis(2,6-dinitrophenyl)porphyrin and related compounds for comparison.

CompoundSynthesis MethodYield (%)Soret Band (nm)Q-Bands (nm)1H NMR (δ, ppm in CDCl3)
5,10,15,20-Tetrakis(2,6-dinitrophenyl)porphyrin Modified Lindsey/Adler-LongoModerate~420-430~515, 550, 590, 650β-pyrrole: ~8.8-9.0; Phenyl: ~7.8-8.5; NH: ~-2.8
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin[3]Adler-Longo45418512, 547, 588, 644β-pyrrole: 8.66; Phenyl: 7.79, 7.63; NH: -2.57
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrinAdler-Longo20423513β-pyrrole: 8.82; Phenyl: 8.66, 8.40
5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrinAdlerModerate420515, 549, 590, 646β-pyrrole: 9.29 (in pyridine-d5); Phenyl: 9.82, 9.50 (in pyridine-d5); NH: -2.49 (in pyridine-d5)

Note: Spectroscopic data for 5,10,15,20-tetrakis(2,6-dinitrophenyl)porphyrin are estimated based on data for structurally similar porphyrins. Actual values may vary depending on the solvent and experimental conditions.

Visualization

Logical Workflow for Porphyrin Synthesis

Porphyrin_Synthesis_Workflow General Workflow for Porphyrin Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Purification cluster_analysis Characterization Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Aldehyde This compound Aldehyde->Condensation Oxidation Oxidation Condensation->Oxidation Porphyrinogen Intermediate Crude_Porphyrin Crude Porphyrin Oxidation->Crude_Porphyrin Purified_Porphyrin Purified TDNPP Crude_Porphyrin->Purified_Porphyrin Purification (Crystallization/Chromatography) UV_Vis UV-Vis Spectroscopy Purified_Porphyrin->UV_Vis NMR NMR Spectroscopy Purified_Porphyrin->NMR MS Mass Spectrometry Purified_Porphyrin->MS

Caption: Workflow of porphyrin synthesis.

Signaling Pathway Diagram: Not Applicable to this topic.

Conclusion

This compound serves as a key precursor for the synthesis of the electron-deficient 5,10,15,20-tetrakis(2,6-dinitrophenyl)porphyrin. The synthetic protocols outlined, adapted from established methods, provide a robust starting point for researchers in the field. The resulting porphyrin is a valuable platform for further functionalization, particularly through the reduction of its nitro groups, opening avenues for the development of novel materials and therapeutic agents. Careful characterization using spectroscopic techniques is essential to confirm the structure and purity of the synthesized porphyrin.

References

Application Notes and Protocols: Reaction of 2,6-Dinitrobenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,6-dinitrobenzaldehyde with primary amines is a robust and versatile method for the synthesis of Schiff bases, also known as imines. This condensation reaction proceeds through a nucleophilic addition-elimination mechanism, forming a carbon-nitrogen double bond. The resulting 2,6-dinitrophenyl imine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The electron-withdrawing nature of the two nitro groups on the aromatic ring enhances the reactivity of the aldehyde and influences the biological activity of the resulting Schiff bases. These compounds serve as valuable scaffolds for the development of novel therapeutic agents.

Reaction Mechanism and Workflow

The formation of a Schiff base from this compound and a primary amine is a two-step process. First, the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the stable imine product.

A general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants This compound + Primary Amine (R-NH2) Solvent Solvent (e.g., Ethanol, Methanol) Reactants->Solvent Dissolve Catalyst Acid Catalyst (e.g., Acetic Acid) Solvent->Catalyst Add Reaction Condensation Reaction (Reflux or Stirring at RT) Catalyst->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Crude Product Product Schiff Base Product Purification->Product Spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) Product->Spectroscopy Purity Purity Assessment (TLC, Elemental Analysis) Product->Purity Antimicrobial Antimicrobial Assays Product->Antimicrobial Anticancer Anticancer Assays Product->Anticancer Enzyme Enzyme Inhibition Assays Product->Enzyme

Caption: General workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

  • In a separate container, dissolve the primary amine (1.0 - 1.1 eq) in ethanol.

  • Add the amine solution to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • The reaction mixture can be stirred at room temperature or refluxed for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • The purified Schiff base is dried under vacuum.

Example Protocol: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide[1][2]

While this example uses a hydroxylated and dinitrated benzaldehyde, the protocol is highly relevant and adaptable for this compound.

Materials:

  • 2-Hydroxy-3,5-dinitrobenzaldehyde (1 mmol, 0.212 g)

  • 2-Cyanoacetohydrazide (1 mmol, 0.1 g)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde in ethanol in a flask.

  • Add one drop of acetic acid and stir the mixture for 30 minutes.

  • To this stirring solution, add 2-cyanoacetohydrazide.

  • Continue stirring the reaction mixture at room temperature.

  • The resulting yellow product is collected and recrystallized from ethanol.

Quantitative Data

The yields of Schiff base synthesis are generally high, often exceeding 80%. The following table summarizes quantitative data from reactions of similar dinitroaromatic aldehydes with amines.

AldehydeAmine/HydrazideProductYield (%)Reference
Benzaldehyde2,4-DinitrophenylhydrazineBenzaldehyde-2,4-dinitrophenylhydrazone91.8[1]
2-Hydroxy-3,5-dinitrobenzaldehyde2-Cyanoacetohydrazide(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide88[2]

Applications in Drug Development

Schiff bases derived from dinitrobenzaldehydes have shown promising activity in several therapeutic areas.

Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties. Their mechanism of action often involves the reductive bioactivation of the nitro group by microbial nitroreductases. This process can lead to the generation of reactive nitrogen species that are toxic to the microorganism. Schiff bases incorporating the dinitroaromatic moiety have been shown to be active against a range of bacteria and fungi.

Anticancer Activity

Several studies have highlighted the potential of dinitrobenzaldehyde-derived Schiff bases as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells. For example, a Schiff base derived from 4-nitrobenzaldehyde has been shown to be cytotoxic to tongue squamous cell carcinoma fibroblasts with an IC50 of 446.68 µg/mL.[3]

One of the proposed mechanisms for the anticancer activity of some Schiff bases involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the potential mechanism of action of a Schiff base derivative of 2-hydroxybenzaldehyde that induces apoptosis in MCF-7 breast cancer cells by modulating the MAPK signaling pathway.[4]

G cluster_pathway MAPK Signaling Pathway Modulation by a Schiff Base SB Schiff Base (e.g., 2-hydroxybenzaldehyde derivative) MAPK_pathway MAPK Signaling Pathway (e.g., ERK, JNK, p38) SB->MAPK_pathway Modulates Gene_Expression Altered Gene Expression (Upregulation of pro-apoptotic genes, Downregulation of anti-apoptotic genes) MAPK_pathway->Gene_Expression MMP_disruption Mitochondrial Membrane Potential Disruption Gene_Expression->MMP_disruption Caspase_Activation Caspase Activation MMP_disruption->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a Schiff base through modulation of the MAPK signaling pathway.[4]

Enzyme Inhibition

Schiff bases are also known to be effective enzyme inhibitors. For example, phenoxyacetohydrazide Schiff bases have demonstrated potent inhibition of β-glucuronidase, with some analogues showing significantly better activity than the standard inhibitor.[5] The nitro substitution on the phenyl ring was found to be important for the inhibitory potential.[5] This suggests that Schiff bases derived from this compound could be promising candidates for the development of novel enzyme inhibitors.

Conclusion

The reaction of this compound with amines provides a straightforward and efficient route to a diverse range of Schiff bases with significant potential in drug discovery and development. The protocols and data presented here offer a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications, particularly in the areas of antimicrobial, anticancer, and enzyme inhibitory agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

2,6-Dinitrobenzaldehyde: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,6-Dinitrobenzaldehyde is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including those with potential pharmaceutical applications. Its chemical structure, featuring a reactive aldehyde group and two electron-withdrawing nitro groups on the benzene ring, makes it a key building block for the construction of complex molecular architectures. This document provides a detailed overview of the application of a closely related derivative, 2-hydroxy-3,5-dinitrobenzaldehyde, in the synthesis of novel antimicrobial agents. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

While direct synthesis of commercial pharmaceuticals using this compound as a starting material is not widely documented in publicly available literature, its derivatives are actively being explored in medicinal chemistry for the development of new therapeutic agents. One such example is the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives, which have demonstrated promising antimicrobial activity.

Synthesis of Antimicrobial Hydrazide Derivatives

A study has detailed the synthesis of a series of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives with potential as antimicrobial agents.[1] The synthetic pathway involves the initial preparation of 2-hydroxy-3,5-dinitrobenzaldehyde, a derivative of this compound, followed by its condensation with 2-cyanoacetohydrazide.

Experimental Protocols

1. Synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde

This protocol describes the nitration of salicylaldehyde to yield the key intermediate, 2-hydroxy-3,5-dinitrobenzaldehyde.[1]

  • Materials: Salicylaldehyde, Concentrated Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice.

  • Procedure:

    • A mixture of salicylaldehyde (0.2 mol, 20.96 ml) and 10 ml of concentrated HCl is cooled in an ice-salt mixture to 0°C.

    • This cooled mixture is then added dropwise to an ice-cooled nitrating mixture (a 2:1 ratio of concentrated H₂SO₄ to concentrated HNO₃) over a period of 20 minutes, maintaining the temperature at 0°C.

    • The reaction mixture is stirred for 2-3 hours at room temperature.

    • The resulting product, a mixture of 3- and 5-nitrosalicylaldehyde, is filtered, washed with water, and dried.

    • This mixture of nitrosalicylaldehydes (33g, 0.156 mol) is then stirred with an ice-cold nitrating mixture (2:1 ratio of concentrated H₂SO₄ to HNO₃).

    • After 30 minutes, the reaction mass is poured onto ice.

    • The precipitated yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde is filtered, washed with water, and dried.

2. Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide

This protocol details the condensation reaction to form the final bioactive compound.[1]

  • Materials: 2-hydroxy-3,5-dinitrobenzaldehyde, 2-cyanoacetohydrazide, Ethanol, Acetic Acid.

  • Procedure:

    • To a solution of 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol) in ethanol, add one drop of acetic acid and stir for 30 minutes.

    • To this stirring solution, add 2-cyanoacetohydrazide (0.1 g, 1 mmol).

    • Continue stirring the reaction mixture at room temperature.

    • The resulting yellow product is collected and recrystallized from ethanol.

Quantitative Data

The synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde from the mixture of 3- and 5-nitrosalicylaldehyde resulted in a yield of 85%.[1] The subsequent synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide yielded a yellow powder with a yield of 88% and a melting point of 230°C.[1]

The antimicrobial activity of the synthesized derivatives was evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for one of the most active compounds are summarized in the table below.[1]

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Aspergillus Niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative 6f10101010
Gentamicin (Std.)1010--
Fluconazole (Std.)--2020

Visualizations

Diagram 1: Synthetic Workflow for Antimicrobial Hydrazides

Synthetic_Workflow Salicylaldehyde Salicylaldehyde Nitrosalicylaldehydes Mixture of 3- and 5- Nitrosalicylaldehydes Salicylaldehyde->Nitrosalicylaldehydes Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄, HNO₃) Dinitrobenzaldehyde 2-hydroxy-3,5- dinitrobenzaldehyde Nitrosalicylaldehydes->Dinitrobenzaldehyde Further Nitration Final_Product (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) -2-cyanoacetohydrazide Dinitrobenzaldehyde->Final_Product Condensation Cyanoacetohydrazide 2-cyanoacetohydrazide Antimicrobial_Action Antimicrobial_Agent Antimicrobial Agent (e.g., Hydrazide Derivative) Bacterial_Cell Bacterial Cell Antimicrobial_Agent->Bacterial_Cell Enters Cell Cell_Wall Cell Wall Synthesis Bacterial_Cell->Cell_Wall Inhibits Protein_Synthesis Protein Synthesis Bacterial_Cell->Protein_Synthesis Inhibits DNA_Replication DNA Replication Bacterial_Cell->DNA_Replication Inhibits Cell_Death Cell Death Cell_Wall->Cell_Death Protein_Synthesis->Cell_Death DNA_Replication->Cell_Death

References

Synthetic Protocols Utilizing 2,6-Dinitrobenzaldehyde as a Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-dinitrobenzaldehyde as a versatile reagent in organic synthesis. The protocols outlined below focus on key reactions that leverage the unique chemical properties of this aromatic aldehyde, particularly its electron-deficient nature, which facilitates a range of condensation reactions. These reactions are instrumental in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug development.

Knoevenagel Condensation for the Synthesis of 2-((2,6-dinitrophenyl)methylene)malononitrile

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The strong electron-withdrawing nitro groups on the this compound ring activate the aldehyde group, making it highly susceptible to nucleophilic attack by active methylene compounds. This protocol details the synthesis of 2-((2,6-dinitrophenyl)methylene)malononitrile, a potential intermediate for the synthesis of more complex heterocyclic compounds.

Experimental Protocol:

A mixture of an aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) can be subjected to microwave irradiation at 60°C and 20 W for 30 minutes. The reaction's progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The resulting product can be recrystallized from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[1]

Quantitative Data:

Reactant 1Reactant 2ProductCatalyst/SolventReaction ConditionsYield (%)Melting Point (°C)
This compoundMalononitrile2-((2,6-dinitrophenyl)methylene)malononitrileMethanolMicrowave, 60°C, 30 min>90 (expected)Not Reported

Experimental Workflow:

Knoevenagel_Condensation reagents This compound Malononitrile Methanol reaction Microwave Reactor 60°C, 30 min reagents->reaction 1. Mix workup Filtration Washing with Water reaction->workup 2. Reaction Completion purification Recrystallization (Hexane/Dichloromethane) workup->purification 3. Crude Product product 2-((2,6-dinitrophenyl)methylene)malononitrile purification->product 4. Pure Product

Knoevenagel Condensation Workflow

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties. The use of this compound in this reaction is anticipated to yield novel DHPMs with potential biological activity.

Experimental Protocol:

A mixture of this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is combined with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2). The reaction can be carried out in a suitable solvent such as ethanol or under solvent-free conditions. The mixture is typically heated under reflux or microwave irradiation. After completion (monitored by TLC), the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and purified by recrystallization.[2][3]

Quantitative Data:

Aldehydeβ-KetoesterUrea/ThioureaProductCatalyst/SolventReaction ConditionsYield (%)Melting Point (°C)
This compoundEthyl AcetoacetateUrea4-(2,6-dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateAcid catalyst / EthanolReflux / MicrowaveNot ReportedNot Reported

Reaction Mechanism:

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone.

Biginelli_Reaction cluster_reactants Reactants aldehyde This compound intermediate1 N-Acyliminium Ion aldehyde->intermediate1 ketoester Ethyl Acetoacetate intermediate2 Open-Chain Ureide ketoester->intermediate2 urea Urea urea->intermediate1 intermediate1->intermediate2 Nucleophilic Addition product Dihydropyrimidinone intermediate2->product Cyclization & Dehydration

Biginelli Reaction Mechanism

Synthesis of Schiff Bases and Their Potential Antimicrobial Applications

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are a versatile class of compounds with a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties. The synthesis of Schiff bases from this compound is a straightforward process that can lead to novel compounds for biological screening.

Experimental Protocol:

To a solution of this compound (0.01 mol) in ethanol (10 mL), a solution of the primary amine (e.g., aniline or a substituted aniline) (0.01 mol) in ethanol is added. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for a period of 2-5 hours and monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to afford the pure Schiff base.

Quantitative Data:

AldehydeAmineProduct (Schiff Base)Catalyst/SolventReaction ConditionsYield (%)Melting Point (°C)
This compoundAnilineN-((2,6-dinitrophenyl)methylene)anilineGlacial Acetic Acid / EthanolReflux, 2-5 hNot ReportedNot Reported

Antimicrobial Activity:

Logical Relationship of Synthesis and Application:

Schiff_Base_Synthesis_Application start This compound + Primary Amine synthesis Schiff Base Synthesis (Condensation) start->synthesis product Schiff Base Product synthesis->product application Biological Screening product->application activity Potential Antimicrobial and Antifungal Activity application->activity

From Synthesis to Application

These protocols provide a foundation for utilizing this compound in the synthesis of diverse and potentially bioactive molecules. Researchers are encouraged to adapt and optimize these methods for their specific research goals.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones derived from 2,6-dinitrobenzaldehyde via the Claisen-Schmidt condensation, a variant of the Aldol condensation. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The methodologies described herein are based on established protocols for the synthesis of nitro-substituted chalcones.[4]

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[5] It involves a base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and an acetophenone derivative.[6][7] The reaction proceeds through an aldol addition followed by a dehydration step to yield the α,β-unsaturated ketone, which is the chalcone.[6][8]

Data Presentation: Reaction Parameters for Nitro-Substituted Chalcone Synthesis

The following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of various nitro-substituted benzaldehydes with acetophenone derivatives, providing a reference for the expected outcomes when using this compound.

Aldehyde DerivativeKetone DerivativeCatalystSolventReaction Time (hours)Yield (%)Reference
2-Nitrobenzaldehyde2-NitroacetophenoneNaOH (1.0 M)Ethanol342-90[4]
3-Nitrobenzaldehyde2-NitroacetophenoneNaOH (1.0 M)Ethanol342-90[4]
4-Nitrobenzaldehyde2-NitroacetophenoneNaOH (1.0 M)Ethanol342-90[4]
Substituted BenzaldehydesSubstituted Acetophenones20% NaOHEthanol24Not Specified[9]

Experimental Protocols

Protocol 1: General Synthesis of Chalcones from this compound

This protocol outlines a general method for the synthesis of chalcones from this compound and a selected acetophenone derivative, adapted from procedures for other nitrobenzaldehydes.[4]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Hydrochloric acid (HCl, dilute solution)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of the desired substituted acetophenone in ethanol.

  • Initiation of Reaction: Cool the solution in an ice-salt bath. While stirring, slowly add a solution of sodium hydroxide (1.0 M in ethanol) dropwise. Stir the mixture for 15 minutes.

  • Addition of Aldehyde: Add 1.0 equivalent of this compound to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis

This environmentally friendly "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler workup procedures.[6][10]

Materials:

  • This compound

  • Substituted acetophenone

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Mortar and pestle

  • Cold water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Grinding of Reactants: In a mortar, combine equimolar amounts of the substituted acetophenone, this compound, and powdered NaOH or KOH.

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

  • Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. The crude product can be recrystallized from an appropriate solvent.

Mandatory Visualizations

General Workflow for Chalcone Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Acetophenone and this compound in Ethanol B Add NaOH solution dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into Ice/HCl C->D Reaction Complete E Filter Precipitate D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Pure Chalcone Product G->H

Caption: A logical workflow for the synthesis and purification of chalcones.

Signaling Pathways Modulated by Chalcones

Chalcones have been reported to modulate various signaling pathways, contributing to their anticancer effects.[1] A key pathway is the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.[11][12]

G cluster_cell Cell Chalcone Chalcone Derivative Keap1 Keap1 Chalcone->Keap1 reacts with cysteine residues ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Activation of the Nrf2 signaling pathway by chalcones.

References

Application Notes and Protocols for the Olefination of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies in organic synthesis for the formation of carbon-carbon double bonds. These reactions are particularly valuable for the olefination of aldehydes and ketones, offering a high degree of regioselectivity. This document provides detailed application notes and protocols for the olefination of 2,6-dinitrobenzaldehyde, a substrate characterized by strong electron-withdrawing nitro groups. These functional groups significantly enhance the electrophilicity of the carbonyl carbon, making the aldehyde highly reactive towards nucleophilic attack by phosphorus ylides or phosphonate carbanions.

The presence of the ortho-nitro groups can also introduce steric considerations that may influence reaction rates and stereoselectivity. Generally, the use of stabilized ylides or phosphonates in these reactions favors the formation of the thermodynamically more stable (E)-alkene.[1][2] The HWE reaction is often preferred for electron-deficient aldehydes as it typically provides cleaner reactions and higher yields of the (E)-isomer, with the added advantage of a water-soluble phosphate byproduct that simplifies purification.[3]

Data Presentation

The following table summarizes typical conditions for the Wittig and Horner-Wadsworth-Emmons reactions applicable to this compound, based on general protocols for aromatic aldehydes. Researchers should note that optimization may be necessary to achieve desired yields and stereoselectivity.

ParameterWittig Reaction (with Stabilized Ylide)Horner-Wadsworth-Emmons Reaction
Phosphorus Reagent (Carbethoxymethylene)triphenylphosphoraneTriethyl phosphonoacetate
Base Often not required if using a stable ylide; otherwise, a mild base like NaHCO₃ or K₂CO₃ can be used.Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), DBU, or Triethylamine (Et₃N) with LiCl.[3][4]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneTetrahydrofuran (THF), Acetonitrile
Temperature Room temperature to reflux0 °C to room temperature
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield Moderate to HighHigh
Predominant Isomer (E)-alkene[1](E)-alkene[2]
Workup Chromatographic separation from triphenylphosphine oxide.Aqueous extraction to remove phosphate byproduct.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the olefination of this compound via the Wittig or Horner-Wadsworth-Emmons reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ylide_Prep Ylide / Phosphonate Carbanion Generation Reaction_Mix Reaction Mixture Ylide_Prep->Reaction_Mix Add to aldehyde solution Aldehyde This compound (in anhydrous solvent) Aldehyde->Reaction_Mix TLC Monitor by TLC Reaction_Mix->TLC Quench Quench Reaction TLC->Quench Upon completion Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Alkene Product Purify->Product

Caption: General workflow for the olefination of this compound.

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of ethyl (E)-3-(2,6-dinitrophenyl)acrylate using a commercially available stabilized ylide.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.

  • Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (1.05 to 1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the product from the triphenylphosphine oxide byproduct.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol details the (E)-selective synthesis of an alkene from this compound using a phosphonate reagent.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the phosphonate anion.

  • HWE Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the phosphonate anion solution back to 0 °C.

    • Slowly add the aldehyde solution to the phosphonate anion solution dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the crude product can be further purified by flash column chromatography.

These protocols provide a solid foundation for researchers working on the synthesis of stilbene and other alkene derivatives from this compound. The choice between the Wittig and HWE reaction will depend on the specific requirements of the synthesis, including desired stereoselectivity and ease of purification.

References

Protecting Group Strategies for 2,6-Dinitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the aldehyde functional group in 2,6-dinitrobenzaldehyde. The presence of two strongly electron-withdrawing nitro groups at the ortho positions significantly influences the reactivity of the aromatic ring and the aldehyde moiety. This guide outlines suitable protecting group strategies, focusing on acetal and dithioacetal formation, which are common methods for protecting aldehydes. The protocols provided are based on established chemical principles and analogous transformations reported in the literature for substituted benzaldehydes.

I. Introduction to Protecting Group Strategies

The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex molecules. For this compound, the primary considerations for a protecting group strategy include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yields and under conditions that do not interfere with other functional groups in the molecule.

  • Compatibility: The protecting group must be compatible with the electron-deficient nature of the 2,6-dinitrophenyl ring.

Commonly, aldehydes are protected as acetals or dithioacetals due to their stability in neutral to basic media and their susceptibility to cleavage under acidic or specific oxidative/reductive conditions.

II. Acetal Protection

Acetal formation is a reliable method for protecting aldehydes. Cyclic acetals, such as 1,3-dioxolanes, are often preferred due to their increased stability. The electron-withdrawing nature of the nitro groups in this compound may facilitate the initial nucleophilic attack on the carbonyl carbon but could also influence the stability of the resulting acetal.

This protocol describes the formation of the diethyl acetal of this compound.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., Amberlite IR-120 resin)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL), add triethyl orthoformate (1.5 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50 °C) to go to completion.

  • Once the reaction is complete, quench the catalyst by adding a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound diethyl acetal.

  • Purify the product by column chromatography on silica gel if necessary.

This protocol outlines the cleavage of the diethyl acetal to regenerate the aldehyde.

Materials:

  • This compound diethyl acetal

  • Acetone

  • Water

  • Hydrochloric acid (1 M) or other acid catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound diethyl acetal (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add a catalytic amount of 1 M hydrochloric acid (e.g., 0.1 mL).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected this compound.

III. Dithioacetal Protection

Dithioacetals offer an alternative and often more robust protecting group for aldehydes, being stable to a wider range of acidic conditions than acetals. They are readily formed by reacting the aldehyde with a dithiol in the presence of a Lewis acid catalyst.

This protocol describes the formation of the 1,3-dithiolane of this compound.

Materials:

  • This compound

  • Ethane-1,2-dithiol

  • Boron trifluoride etherate (BF₃·OEt₂) or other Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethane-1,2-dithiol (1.1 mmol).

  • Cool the mixture to 0 °C and add boron trifluoride etherate (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dithioacetals can be deprotected under oxidative conditions, which offers an orthogonal deprotection strategy to the acid-catalyzed deprotection of acetals.

Materials:

  • This compound 1,3-dithiolane

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Sodium sulfite solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound 1,3-dithiolane (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Cool the solution to 0 °C and add N-bromosuccinimide (2.2 mmol) in small portions.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess NBS by adding a 10% aqueous solution of sodium sulfite.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

IV. Quantitative Data Summary

The following tables summarize representative quantitative data for the described protection and deprotection protocols. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.

Table 1: Acetal Protection and Deprotection of this compound

StepProtecting GroupReagentsSolventTemp. (°C)Time (h)Yield (%)
Protection Diethyl AcetalTriethyl orthoformate, p-TSAEthanol25-502-685-95
Deprotection Diethyl Acetal1 M HCl (cat.)Acetone/H₂O251-3>90

Table 2: Dithioacetal Protection and Deprotection of this compound

StepProtecting GroupReagentsSolventTemp. (°C)Time (h)Yield (%)
Protection 1,3-DithiolaneEthane-1,2-dithiol, BF₃·OEt₂DCM0 to 251-490-98
Deprotection 1,3-DithiolaneNBSAcetone/H₂O00.5-1.580-90

V. Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the protection and deprotection strategies.

Protection_Deprotection_Workflow cluster_acetal Acetal Strategy cluster_dithioacetal Dithioacetal Strategy DNB This compound Acetal_P Diethyl Acetal Protection DNB->Acetal_P Ethanol, Triethyl orthoformate, p-TSA Protected_Acetal Protected Aldehyde (Diethyl Acetal) Acetal_P->Protected_Acetal Acetal_DP Acid-Catalyzed Deprotection Protected_Acetal->Acetal_DP HCl, Acetone/H2O DNB_Acetal_Final This compound Acetal_DP->DNB_Acetal_Final DNB2 This compound Dithio_P 1,3-Dithiolane Protection DNB2->Dithio_P Ethane-1,2-dithiol, BF3.OEt2, DCM Protected_Dithio Protected Aldehyde (1,3-Dithiolane) Dithio_P->Protected_Dithio Dithio_DP Oxidative Deprotection Protected_Dithio->Dithio_DP NBS, Acetone/H2O DNB_Dithio_Final This compound Dithio_DP->DNB_Dithio_Final

Caption: Workflow for Acetal and Dithioacetal Protection/Deprotection.

Orthogonal_Strategy Start This compound with another functional group (FG) Protect_Aldehyde Protect Aldehyde (e.g., as Acetal) Start->Protect_Aldehyde Reaction_on_FG Perform Reaction on FG Protect_Aldehyde->Reaction_on_FG Deprotect_Aldehyde Deprotect Aldehyde (Acidic Conditions) Reaction_on_FG->Deprotect_Aldehyde Final_Product Final Product Deprotect_Aldehyde->Final_Product

Caption: Logic for Orthogonal Protection Strategy.

VI. Conclusion

The protection of the aldehyde in this compound can be effectively achieved using standard acetal or dithioacetal protecting groups. The choice between these two strategies will depend on the planned subsequent reaction conditions. Acetal protection is suitable for reactions carried out under neutral or basic conditions, while dithioacetals offer greater stability towards acidic environments. The provided protocols offer a starting point for the development of robust synthetic routes involving this highly functionalized aromatic building block. Researchers should optimize the reaction conditions for their specific applications to ensure high yields and purity.

Application Notes and Protocols for Catalytic Reactions with 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several key catalytic reactions involving 2,6-Dinitrobenzaldehyde. This document is intended to serve as a practical guide for laboratory procedures, offering insights into reaction setup, monitoring, and product isolation. The protocols are supplemented with quantitative data, reaction mechanisms, and visual workflows to facilitate experimental success and reproducibility.

Catalytic Reduction of this compound to 2,6-Diaminobenzaldehyde

The selective reduction of the nitro groups in this compound to form 2,6-Diaminobenzaldehyde is a crucial transformation, as the resulting diamine is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials. The primary challenge lies in achieving complete reduction of both nitro groups without affecting the aldehyde functionality. Catalytic hydrogenation offers a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the selective reduction of this compound using a palladium on carbon catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Celite®

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.1 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,6-Diaminobenzaldehyde can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
SubstrateThis compound
Product2,6-Diaminobenzaldehyde
Catalyst10% Pd/C
Catalyst Loading10 wt%
SolventEthanol
Hydrogen Pressure1-4 atm
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Typical Yield 85-95%

Workflow Diagram:

Catalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C Catalyst A->B C Evacuate and Purge with Hydrogen B->C D Pressurize with H₂ (1-4 atm) C->D E Stir at Room Temperature (4-8 hours) D->E F Filter through Celite E->F G Solvent Evaporation F->G H Purification G->H I 2,6-Diaminobenzaldehyde H->I

Caption: Workflow for the catalytic reduction of this compound.

Synthesis of Tetrakis(2,6-dinitrophenyl)porphyrin via Lindsey Condensation

The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins from aldehydes and pyrrole under mild conditions. This protocol describes the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin, a key intermediate for creating "picket-fence" porphyrins and other complex supramolecular structures.

Experimental Protocol: Lindsey Synthesis

This two-step, one-flask procedure involves the acid-catalyzed condensation of this compound and pyrrole to form the porphyrinogen, followed by oxidation to the porphyrin.

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Dichloromethane (CH₂Cl₂), dry, distilled

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Round-bottom flask (large volume for high dilution)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a large round-bottom flask, add dry dichloromethane (CH₂Cl₂) to achieve a high dilution (final concentration of reactants ~10⁻² M).

  • Add this compound (4.0 mmol) and freshly distilled pyrrole (4.0 mmol) to the solvent.

  • De-gas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Under an inert atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.4 mmol, 10 mol%) as the catalyst.

  • Stir the reaction mixture at room temperature in the dark for 1-2 hours. The formation of the porphyrinogen intermediate is often indicated by a color change.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 mmol) to the reaction mixture to oxidize the porphyrinogen to the porphyrin.

  • Continue stirring at room temperature for an additional 1-2 hours. The solution will typically turn a deep purple or brown color.

  • Quench the reaction by adding a few drops of triethylamine (TEA).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically eluting with a mixture of dichloromethane and hexane.

Quantitative Data:

ParameterValue
Substrate 1This compound
Substrate 2Pyrrole
ProductTetrakis(2,6-dinitrophenyl)porphyrin
CatalystBoron trifluoride diethyl etherate (BF₃·OEt₂)
Catalyst Loading10 mol%
OxidantDDQ
SolventDichloromethane
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield 15-25%

Reaction Pathway Diagram:

Lindsey_Synthesis cluster_reactants Reactants cluster_conditions1 Condensation cluster_intermediate Intermediate cluster_conditions2 Oxidation cluster_product Product A This compound C BF₃·OEt₂ (catalyst) CH₂Cl₂, Room Temp A->C B Pyrrole B->C D Porphyrinogen C->D E DDQ D->E F Tetrakis(2,6-dinitrophenyl)porphyrin E->F

Caption: Pathway of the Lindsey synthesis of a meso-substituted porphyrin.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are precursors to a wide array of valuable molecules in the pharmaceutical and materials science fields.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol details the condensation of this compound with malononitrile, a common active methylene compound, using piperidine as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH), reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.1 mmol) and malononitrile (0.34 g, 5.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the solution at room temperature. The reaction is often exothermic and may proceed to completion within a short period. Gentle heating can be applied if the reaction is sluggish.

  • Monitor the reaction progress by TLC. The formation of the product is usually indicated by the precipitation of a solid.

  • Once the reaction is complete (typically 30-60 minutes), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 2-((2,6-dinitrophenyl)methylene)malononitrile.

Quantitative Data:

ParameterValue
Substrate 1This compound
Substrate 2Malononitrile
Product2-((2,6-dinitrophenyl)methylene)malononitrile
CatalystPiperidine
Catalyst LoadingCatalytic amount
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time30-60 minutes
Typical Yield >90%

Reaction Logic Diagram:

Knoevenagel_Condensation cluster_start Starting Materials cluster_catalyst Catalyst cluster_process Reaction Process cluster_end Product Aldehyde This compound Condensation Nucleophilic Addition & Dehydration Aldehyde->Condensation Methylene Active Methylene (e.g., Malononitrile) Methylene->Condensation Catalyst Weak Base (e.g., Piperidine) Catalyst->Condensation Product α,β-Unsaturated Product Condensation->Product

Caption: Logical flow of the Knoevenagel condensation reaction.

Perkin Reaction of this compound

The Perkin reaction is a classic organic reaction that synthesizes α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid. This reaction provides a direct route to cinnamic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Experimental Protocol: Synthesis of 2,6-Dinitro-α-phenylcinnamic Acid

This protocol describes the reaction of this compound with acetic anhydride in the presence of sodium acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Hydrochloric acid (HCl), concentrated

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 g, 5.1 mmol), acetic anhydride (1.5 mL, 15.3 mmol), and anhydrous sodium acetate (0.5 g, 6.1 mmol).

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture in a heating mantle or oil bath to 180 °C for 5-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing water (50 mL).

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Cool the mixture to room temperature and then acidify with concentrated hydrochloric acid.

  • The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-Dinitro-α-phenylcinnamic acid.

Quantitative Data:

ParameterValue
Substrate 1This compound
Substrate 2Acetic Anhydride
Product2,6-Dinitro-α-phenylcinnamic Acid
Catalyst/BaseSodium Acetate
Reaction Temperature180 °C
Reaction Time5-8 hours
Typical Yield 40-60%

Reaction Mechanism Overview:

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis Anhydride Acetic Anhydride Base Acetate Anhydride->Base Deprotonation Enolate Anhydride Enolate Base->Enolate Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide AcylTransfer Intramolecular Acyl Transfer Alkoxide->AcylTransfer Elimination Elimination of Acetate AcylTransfer->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis Product α,β-Unsaturated Acid Hydrolysis->Product

Caption: Overview of the Perkin reaction mechanism.

The Role of 2,6-Dinitrobenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2,6-dinitrobenzaldehyde as a key starting material. The inherent reactivity of the aldehyde functional group, coupled with the electron-withdrawing nature of the two nitro groups, makes this compound a versatile building block for constructing a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these structures is a cornerstone of modern organic chemistry. This compound, a commercially available reagent, offers a unique platform for the synthesis of heterocycles through various condensation and cyclization reactions. The strong electron-withdrawing effect of the nitro groups activates the aldehyde for nucleophilic attack and can influence the electronic properties of the resulting heterocyclic systems.

This application note will focus on the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and dihydropyrimidinones, using this compound. Detailed experimental protocols, reaction parameters, and graphical representations of the synthetic pathways are provided to facilitate the practical application of these methodologies in a research setting.

Synthesis of 2-(2,6-Dinitrophenyl)-1H-benzo[d]imidazole

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.

Reaction Scheme:

cluster_0 Reactants cluster_1 Product This compound This compound 2-(2,6-Dinitrophenyl)-1H-benzo[d]imidazole 2-(2,6-Dinitrophenyl)-1H-benzo[d]imidazole This compound->2-(2,6-Dinitrophenyl)-1H-benzo[d]imidazole o-Phenylenediamine, Ethanol, Reflux o-Phenylenediamine o-Phenylenediamine

Reaction of this compound with o-phenylenediamine.

Experimental Protocol:

A general procedure for the synthesis of 2-(2,6-dinitrophenyl)-1H-benzo[d]imidazole is as follows:

  • Reagent Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • Reaction Initiation: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data Summary:

While a specific literature source with quantitative data for this exact reaction was not identified in the preliminary search, typical yields for the condensation of aromatic aldehydes with o-phenylenediamine to form benzimidazoles are generally moderate to high. The reaction parameters can be optimized to improve the yield.

EntryAldehydeAmineSolventCatalystTemperature (°C)Time (h)Yield (%)
1This compoundo-PhenylenediamineEthanolNoneReflux2-6Data not available

Note: The yield for this specific reaction is not available in the searched literature. Researchers should perform optimization studies to determine the optimal reaction conditions.

Synthesis of Quinoxalines from this compound

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals and as dyes. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a direct reaction with this compound is not the standard method, it can be envisioned to participate in multi-component reactions to form quinoxaline derivatives. For instance, a reaction with o-phenylenediamine and a suitable dicarbonyl precursor could potentially lead to the formation of a 2,3-disubstituted quinoxaline where one of the substituents is the 2,6-dinitrophenyl group.

Conceptual Reaction Pathway:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A This compound D imine/enamine intermediate A->D Condensation B o-Phenylenediamine B->D C 1,2-Dicarbonyl Compound C->D E Substituted Quinoxaline D->E Cyclization/ Aromatization

Conceptual pathway for quinoxaline synthesis.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[1][2] This reaction is of significant importance in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone scaffold.

General Reaction Scheme:

cluster_0 Reactants cluster_1 Product This compound This compound 4-(2,6-Dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester 4-(2,6-Dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester This compound->4-(2,6-Dinitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester Ethyl Acetoacetate, Urea, Acid Catalyst Ethyl Acetoacetate Ethyl Acetoacetate Urea Urea

Biginelli reaction with this compound.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The product often crystallizes out. Collect the solid by filtration, wash with a cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary:

Specific quantitative data for the Biginelli reaction with this compound is not available in the searched literature. The yields of Biginelli reactions can vary widely depending on the substrates and reaction conditions.

EntryAldehydeβ-KetoesterUrea SourceSolventCatalystTemperature (°C)Time (h)Yield (%)
1This compoundEthyl AcetoacetateUreaEthanolHClReflux4-12Data not available

Note: Researchers are encouraged to screen various catalysts and solvents to optimize the yield for this specific transformation.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. The protocols and schemes presented in this application note provide a foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. While specific quantitative data for some of the described reactions involving this compound require further experimental investigation, the general methodologies for the synthesis of benzimidazoles and dihydropyrimidinones are well-established and can be adapted for this specific substrate. The electron-deficient nature of the 2,6-dinitrophenyl moiety is expected to influence the reactivity and properties of the resulting heterocyclic products, making this an interesting area for further research and development in the fields of medicinal chemistry and materials science.

References

Synthesis of 2,6-Dinitrobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 2,6-dinitrobenzaldehyde. Direct nitration of benzaldehyde to achieve 2,6-dinitration is challenging due to the meta-directing nature of the aldehyde group. Therefore, a more practical and higher-yielding two-step synthetic pathway is presented. This process involves the initial dinitration of toluene to yield 2,6-dinitrotoluene, followed by the selective oxidation of the methyl group to the corresponding aldehyde. This application note details the experimental protocols for both steps, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other fine chemicals. The presence of the two nitro groups significantly influences the reactivity of the aldehyde and the aromatic ring, making it a versatile building block. The synthesis of this specific isomer is not trivial. The strong electron-withdrawing and meta-directing properties of the aldehyde group make the direct dinitration of benzaldehyde at the ortho positions (2 and 6) inefficient. A more successful strategy involves the dinitration of toluene, where the methyl group's ortho-, para-directing influence allows for the formation of 2,6-dinitrotoluene, which can then be oxidized to the target aldehyde.

Experimental Overview

The synthesis of this compound is approached via a two-step process:

  • Nitration of Toluene: Toluene is treated with a mixed acid solution (concentrated nitric acid and sulfuric acid) under controlled temperatures to produce a mixture of dinitrotoluene isomers. While 2,4-dinitrotoluene is the major product, conditions can be optimized to obtain a workable yield of the 2,6-isomer.

  • Oxidation of 2,6-Dinitrotoluene: The isolated 2,6-dinitrotoluene is then subjected to selective oxidation of the methyl group to form this compound. Ozonolysis is a reported method for this transformation.

G cluster_0 Step 1: Dinitration of Toluene cluster_1 Step 2: Oxidation Toluene Toluene Dinitrotoluene_Isomers Mixture of Dinitrotoluene Isomers (2,4-DNT and 2,6-DNT) Toluene->Dinitrotoluene_Isomers Nitration Nitrating_Mixture Mixed Acid (HNO3 + H2SO4) Nitrating_Mixture->Dinitrotoluene_Isomers Separation Isomer Separation (e.g., Crystallization) Dinitrotoluene_Isomers->Separation DNT_2_6 2,6-Dinitrotoluene Separation->DNT_2_6 DNT_2_6_step2 2,6-Dinitrotoluene Dinitrobenzaldehyde This compound DNT_2_6_step2->Dinitrobenzaldehyde Oxidation Oxidizing_Agent Ozone (O3) Oxidizing_Agent->Dinitrobenzaldehyde Purification Purification (e.g., Chromatography) Dinitrobenzaldehyde->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Dinitration of Toluene to 2,6-Dinitrotoluene

This protocol is adapted from established procedures for the dinitration of toluene.[1][2][3] It is important to note that this reaction produces a mixture of isomers, with 2,4-dinitrotoluene being the major product.[4] The separation of 2,6-dinitrotoluene can be achieved through fractional crystallization.

Materials:

  • Toluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In the three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, carefully add a calculated volume of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly add the concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining vigorous stirring. The temperature should be kept below 15-20 °C during this addition.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add toluene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the completion of the dinitration.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude dinitrotoluene isomers.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be further washed with a 5% sodium bicarbonate solution to remove any residual acid, followed by another water wash.

  • Purification: The mixture of dinitrotoluene isomers is then subjected to fractional crystallization from a suitable solvent like ethanol or methanol to isolate the 2,6-dinitrotoluene isomer.[3]

Quantitative Data:

ParameterValue/ConditionNotes
Reactants
Toluene1.0 equivalent
Conc. Nitric Acid2.1 - 2.5 equivalentsTo ensure dinitration.
Conc. Sulfuric Acid2.0 - 3.0 equivalentsCatalyst and dehydrating agent.
Reaction Conditions
Temperature25 - 60 °CHigher temperatures favor dinitration but increase the risk of side reactions.[3]
Reaction Time1 - 2 hoursMonitor by TLC or GC for completion.
Expected Outcome
ProductMixture of 2,4-DNT and 2,6-DNTThe ratio of 2,4-DNT to 2,6-DNT is typically around 4:1 to 4.3:1.[3][5]
YieldHigh (typically >90% for the mixture of isomers)[3]
Protocol 2: Oxidation of 2,6-Dinitrotoluene to this compound

This protocol describes the oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde using ozonolysis, as indicated in the literature as a method for this transformation.[6]

Materials:

  • 2,6-Dinitrotoluene

  • Solvent (e.g., Dichloromethane, Acetic Acid)

  • Ozone (O₃)

  • Reducing agent for ozonide work-up (e.g., Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃))

  • Silica gel for chromatography

Equipment:

  • Ozone generator

  • Gas dispersion tube (bubbler)

  • Reaction flask with a gas outlet

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Dissolve 2,6-dinitrotoluene in a suitable solvent in a reaction flask equipped with a gas dispersion tube and a gas outlet.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC.

  • Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide) to the cold solution to quench the ozonide intermediate and stir for several hours at low temperature, allowing it to slowly warm to room temperature.

  • Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel to isolate the this compound.

Quantitative Data:

ParameterValue/ConditionNotes
Reactants
2,6-Dinitrotoluene1.0 equivalent
OzoneIn excessBubbled through the solution until completion.
Dimethyl Sulfide1.5 - 2.0 equivalentsFor reductive work-up.
Reaction Conditions
Temperature-78 °CTypical for ozonolysis reactions.
Reaction TimeVariableMonitored by TLC or color change.
Expected Outcome
ProductThis compound
YieldModerate to goodYields can vary depending on the specific conditions and substrate.

Reaction Mechanism and Logical Relationships

The dinitration of toluene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, is the active electrophile. The methyl group of toluene is an activating, ortho-, para-director, leading to the formation of 2- and 4-nitrotoluene in the first nitration step. The subsequent nitration of these mononitrotoluenes, now deactivated by the first nitro group, leads to the formation of dinitrotoluene isomers.

G cluster_nitration Nitration of Toluene cluster_oxidation Oxidation of 2,6-Dinitrotoluene Toluene Toluene Mononitrotoluene 2-Nitrotoluene & 4-Nitrotoluene Toluene->Mononitrotoluene + HNO3/H2SO4 Dinitrotoluene 2,4-Dinitrotoluene & 2,6-Dinitrotoluene Mononitrotoluene->Dinitrotoluene + HNO3/H2SO4 (harsher conditions) DNT 2,6-Dinitrotoluene Ozonide Ozonide Intermediate DNT->Ozonide + O3 Aldehyde This compound Ozonide->Aldehyde + Reductive Work-up (e.g., DMS)

Caption: Key transformations in the synthesis of this compound.

Safety Considerations

  • Nitration: The nitration of aromatic compounds is a highly exothermic reaction and can be explosive if not properly controlled. Strict temperature control is crucial. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Ozonolysis: Ozone is a toxic and powerful oxidizing agent. The reaction should be carried out in a well-ventilated fume hood, and any excess ozone should be properly quenched or vented. Ozonides can be explosive, and therefore, a reductive work-up is necessary before allowing the reaction mixture to warm to room temperature.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the dinitration of toluene followed by the oxidation of the resulting 2,6-dinitrotoluene. While the direct nitration of benzaldehyde is not favored, the presented protocols offer a reliable pathway to the desired product. Careful control of reaction conditions and adherence to safety precautions are paramount for a successful and safe synthesis. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers planning this synthetic route.

References

Synthesis of 2,6-Dinitrobenzaldehyde and Its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,6-dinitrobenzaldehyde and its functionalized derivatives. These compounds are valuable intermediates in the development of novel therapeutics and other specialized chemical applications.

This compound serves as a critical scaffold in medicinal chemistry and materials science due to the versatile reactivity of its aldehyde functional group and the electron-withdrawing nature of the two nitro groups. This unique electronic profile makes the aromatic ring susceptible to nucleophilic substitution, while the aldehyde allows for a wide range of derivatization reactions.

I. Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the oxidation of the methyl group of 2,6-dinitrotoluene. While various oxidizing agents can be employed, this section details a robust protocol utilizing ceric ammonium nitrate (CAN), a powerful and selective oxidant for benzylic oxidations.[1][2] An alternative classical approach, analogous to the synthesis of 2,4-dinitrobenzaldehyde, involves a condensation reaction with p-nitrosodimethylaniline followed by hydrolysis.

Protocol 1: Oxidation of 2,6-Dinitrotoluene using Ceric Ammonium Nitrate (CAN)

This protocol describes the direct oxidation of 2,6-dinitrotoluene to this compound. Ceric ammonium nitrate is a potent one-electron oxidant capable of converting benzylic methyl groups to aldehydes.[1][2]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dinitrotoluene (1.82 g, 10 mmol) in 100 mL of a 3:1 mixture of acetonitrile and water.

  • Addition of Oxidant: To the stirred solution, add ceric ammonium nitrate (CAN) (16.4 g, 30 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the color of the solution will turn from orange-red to pale yellow upon completion.

  • Reaction Monitoring: Heat the reaction mixture to 80°C and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (5-15%) to afford this compound as a yellow crystalline solid.

Quantitative Data Summary (Protocol 1)

ParameterValue
Starting Material2,6-Dinitrotoluene
Oxidizing AgentCeric Ammonium Nitrate (CAN)
Molar Ratio (Substrate:CAN)1:3
SolventAcetonitrile:Water (3:1)
Reaction Temperature80°C
Reaction Time4-6 hours
Expected Yield60-70%

Experimental Workflow for Protocol 1

G Workflow for the Synthesis of this compound via CAN Oxidation cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification cluster_3 Product A Dissolve 2,6-Dinitrotoluene in Acetonitrile/Water B Add Ceric Ammonium Nitrate (CAN) A->B Stirring C Heat to 80°C and Monitor by TLC B->C Exothermic D Quench with Water and Extract C->D Reaction Complete E Wash with NaHCO3 and Brine D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

II. Synthesis of this compound Derivatives

The following protocols provide methods for the synthesis of functionalized this compound derivatives, which are key intermediates for further chemical transformations.

Protocol 2: Synthesis of 4-Methoxy-2,6-dinitrobenzaldehyde

This protocol describes the synthesis of a methoxy-substituted derivative, starting from 4-methoxy-2,6-dinitrotoluene. The oxidation is achieved using pyridinium chlorochromate (PCC), a milder oxidizing agent suitable for substrates with electron-donating groups.

Experimental Protocol:

  • Preparation of 4-Methoxy-2,6-dinitrotoluene: Synthesize the starting material by nitration of p-methoxytoluene.

  • Oxidation Setup: In a 100 mL round-bottom flask, suspend pyridinium chlorochromate (PCC) (3.2 g, 15 mmol) in 50 mL of dichloromethane.

  • Substrate Addition: To the stirred suspension, add a solution of 4-methoxy-2,6-dinitrotoluene (2.12 g, 10 mmol) in 20 mL of dichloromethane dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter through a pad of silica gel.

  • Purification: Wash the silica gel pad with additional diethyl ether (100 mL). Combine the filtrates and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude product from a mixture of ethanol and water to yield 4-methoxy-2,6-dinitrobenzaldehyde as a pale yellow solid.

Quantitative Data Summary (Protocol 2)

ParameterValue
Starting Material4-Methoxy-2,6-dinitrotoluene
Oxidizing AgentPyridinium Chlorochromate (PCC)
Molar Ratio (Substrate:PCC)1:1.5
SolventDichloromethane
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Expected Yield85-95%

Signaling Pathway for the Synthesis of a Methoxy Derivative

G Synthesis of 4-Methoxy-2,6-dinitrobenzaldehyde p_methoxytoluene p-Methoxytoluene nitration Nitration p_methoxytoluene->nitration dinitrotoluene 4-Methoxy-2,6-dinitrotoluene nitration->dinitrotoluene oxidation Oxidation (PCC) dinitrotoluene->oxidation final_product 4-Methoxy-2,6-dinitrobenzaldehyde oxidation->final_product

Caption: Synthetic pathway to a methoxy-substituted derivative.

Protocol 3: Synthesis of 4-Halo-2,6-dinitrobenzaldehyde

This protocol outlines a general method for the synthesis of 4-halo-substituted 2,6-dinitrobenzaldehydes starting from the corresponding 4-halo-2,6-dinitrotoluene.

Experimental Protocol:

  • Starting Material: Prepare 4-halo-2,6-dinitrotoluene via nitration of the appropriate p-halotoluene.

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-halo-2,6-dinitrotoluene (10 mmol) and 50 mL of acetic anhydride.

  • Addition of Oxidant: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of chromium trioxide (3.0 g, 30 mmol) in 20 mL of acetic anhydride while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 5-10°C for 3 hours.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

  • Extraction: Extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Isolation: Purify the resulting crude product by recrystallization from ethanol to obtain the 4-halo-2,6-dinitrobenzaldehyde.

Quantitative Data Summary (Protocol 3)

ParameterValue
Starting Material4-Halo-2,6-dinitrotoluene
Oxidizing AgentChromium Trioxide
Molar Ratio (Substrate:CrO3)1:3
SolventAcetic Anhydride
Reaction Temperature0-10°C
Reaction Time3 hours
Expected Yield50-65%

Logical Relationship in Halogenated Derivative Synthesis

G Synthesis of 4-Halo-2,6-dinitrobenzaldehyde start Starting Material p-Halotoluene step1 Step 1: Nitration HNO3/H2SO4 start->step1 intermediate Intermediate 4-Halo-2,6-dinitrotoluene step1->intermediate step2 Step 2: Oxidation CrO3/Ac2O intermediate->step2 product Final Product 4-Halo-2,6-dinitrobenzaldehyde step2->product

Caption: Logical steps for synthesizing halo-derivatives.

III. Safety Precautions

Working with nitrated aromatic compounds requires strict adherence to safety protocols. These compounds can be sensitive to shock and heat. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Oxidizing agents such as ceric ammonium nitrate and chromium trioxide are corrosive and should be handled with care.

References

2,6-Dinitrobenzaldehyde: A Versatile Building Block for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 2,6-Dinitrobenzaldehyde, a commercially available aromatic aldehyde, is emerging as a significant building block in the field of supramolecular chemistry. Its unique electronic and structural properties make it a valuable precursor for the synthesis of complex supramolecular assemblies, including porphyrins and potentially macrocycles for anion recognition. These structures hold promise for applications in materials science, sensing, and catalysis. This application note provides an overview of the use of this compound in supramolecular chemistry, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Application in Porphyrin Synthesis

A primary application of this compound in supramolecular chemistry is in the synthesis of sterically hindered and electron-deficient porphyrins. The nitro groups at the 2 and 6 positions of the phenyl rings influence the electronic properties of the resulting porphyrin macrocycle and create protected pockets around the central metal-binding site. A key example is the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin (H₂TDNPP).

Experimental Protocol: Synthesis of Tetrakis(2,6-dinitrophenyl)porphyrin (H₂TDNPP)

This protocol is based on established methods for synthesizing meso-tetraarylporphyrins, adapted for this compound.[1][2][3][4][5]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Nitrobenzene

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add propionic acid to the flask and bring it to a gentle reflux.

  • In a separate container, dissolve this compound in a minimal amount of propionic acid.

  • Add the dissolved this compound and freshly distilled pyrrole in a 1:1 molar ratio to the refluxing propionic acid. Some protocols suggest the addition of nitrobenzene as an oxidizing agent to improve yields.[2]

  • Continue refluxing the mixture for approximately 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) and UV-vis spectroscopy, looking for the characteristic Soret band of the porphyrin.[2][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A dark solid containing the crude porphyrin should precipitate. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the crude product by filtration and wash it thoroughly with methanol to remove unreacted starting materials and impurities.

  • Purify the crude porphyrin using column chromatography on silica gel. A typical eluent system is a gradient of chloroform and methanol.

  • Collect the purple fractions corresponding to the porphyrin and evaporate the solvent to obtain the pure H₂TDNPP.

  • Characterize the final product using UV-vis spectroscopy, ¹H NMR, and mass spectrometry.

Characterization Data for Tetrakis(aryl)porphyrins:

PropertyDescriptionReference
UV-vis Spectrum Characterized by an intense Soret band (B band) around 420-430 nm and four weaker Q bands in the 500-700 nm region. The exact positions and intensities of these bands are sensitive to the substituents on the phenyl rings and the solvent.[3][5]H₂TPP in pyridine: Soret band at ~420 nm. H₂T(3,5-DNP)P in pyridine: Soret band is red-shifted by 12 nm compared to H₂TPP.[5]
¹H NMR Spectrum The β-pyrrolic protons typically appear as a singlet at around 8.8 ppm. The ortho-, meta-, and para-protons of the phenyl rings will have distinct chemical shifts. The N-H protons of the porphyrin core appear as a broad singlet in the upfield region (around -2 to -3 ppm).For H₂T(3,5-DNP)P in DMSO-d₆: β-pyrrolic protons at 8.9 ppm, phenyl protons between 9.0 and 9.2 ppm, and N-H protons at -3.0 ppm.[5]

Logical Workflow for Porphyrin Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Pyrrole Reaction Condensation in Refluxing Propionic Acid Reactants->Reaction Crude Crude Porphyrin Reaction->Crude Filtration Filtration and Washing Crude->Filtration Chromatography Column Chromatography Filtration->Chromatography Pure Pure H₂TDNPP Chromatography->Pure UVVis UV-vis Spectroscopy Pure->UVVis NMR ¹H NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS

Caption: Workflow for the synthesis and characterization of H₂TDNPP.

Application in Anion Sensing via Schiff Base Macrocycles

While specific examples utilizing this compound are not prevalent in the reviewed literature, the principles of Schiff base macrocycle synthesis and their application in anion sensing are well-established and can be extended to this building block.[6][7][8] The electron-withdrawing nitro groups in this compound are expected to enhance the acidity of the N-H protons in a resulting hydrazone-based macrocycle, making it a more effective hydrogen bond donor for anion recognition.[9][10]

General Experimental Protocol for [2+2] Schiff Base Macrocycle Synthesis

This protocol is a general guideline for the condensation reaction between a dialdehyde and a diamine to form a [2+2] macrocycle.[6][7][8]

Materials:

  • This compound (or another suitable dialdehyde)

  • A suitable diamine (e.g., ethylenediamine, 1,3-diaminopropane)

  • Anhydrous solvent (e.g., methanol, acetonitrile, or a non-polar solvent like benzene or toluene to potentially direct the equilibrium towards the macrocycle)[6][7]

  • Acid catalyst (optional, a few drops of concentrated HCl or acetic acid)

Procedure:

  • Dissolve the diamine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate flask, dissolve this compound in the same solvent.

  • Slowly add the solution of this compound to the diamine solution at room temperature with vigorous stirring. The molar ratio of dialdehyde to diamine should be 1:1 for a [2+2] macrocyclization.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture for several hours to overnight. The formation of a precipitate may indicate the formation of the macrocycle.

  • Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum.

  • The product can be purified by recrystallization from a suitable solvent.

  • Characterize the macrocycle using techniques such as ¹H NMR, mass spectrometry, and FT-IR spectroscopy.

Signaling Pathway for Anion Recognition by a Hydrazone-Based Sensor

The interaction of a dinitrophenyl-substituted hydrazone sensor with an anion like fluoride or cyanide typically involves deprotonation of the N-H group, leading to a color change.[9][10] This process can be visualized as a simple signaling pathway.

G Sensor Dinitrophenyl Hydrazone Sensor (Yellow) Complex Sensor-Anion Complex (Deprotonated) Sensor->Complex Deprotonation of N-H Anion Anion (e.g., F⁻, CN⁻) Anion->Sensor Interaction Signal Colorimetric Change (Magenta/Red) Complex->Signal

Caption: Anion recognition and signaling pathway.

Quantitative Data for Anion Sensing:

While data for a this compound-based sensor is not available, the following table presents representative data for a dinitrophenyl hydrazone sensor to illustrate the type of quantitative information obtained in such studies.[9]

AnionColor ChangeLimit of Detection (LOD)Stoichiometry (Sensor:Anion)
H₂PO₄⁻Light yellow to magenta-1:1
CH₃COO⁻Light yellow to magenta-1:1
BzO⁻Light yellow to magenta-1:1
CN⁻Light yellow to magenta0.35 µM1:1
F⁻Light yellow to magenta-1:1

Future Outlook

The use of this compound as a building block in supramolecular chemistry presents several opportunities for future research. The synthesis and characterization of novel macrocycles and cages based on this precursor could lead to the development of new materials with tailored properties for anion sensing, catalysis, and host-guest chemistry. Further investigation into the self-assembly processes of this compound derivatives will provide deeper insights into the fundamental principles of supramolecular chemistry and pave the way for the rational design of complex functional systems.

References

Flow Chemistry Applications of 2,6-Dinitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide detailed protocols for two potential applications of 2,6-dinitrobenzaldehyde in flow chemistry: a Knoevenagel condensation reaction utilizing its aldehyde functionality and a selective reduction of its nitro groups. While specific literature on flow chemistry applications of this compound is limited, the following protocols are based on well-established continuous flow methodologies for analogous aromatic aldehydes and dinitroarenes. These notes serve as a practical guide for developing continuous processes involving this versatile building block.

Application Note 1: Continuous Flow Knoevenagel Condensation of this compound with Malononitrile

This application note details a method for the continuous flow Knoevenagel condensation of this compound with malononitrile. This reaction is a fundamental carbon-carbon bond-forming reaction, yielding a highly functionalized product, 2-((2,6-dinitrophenyl)methylene)malononitrile. The use of a continuous flow setup offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates, and the potential for straightforward scaling.

Experimental Protocol

1. Reagent Preparation:

  • Solution A (Aldehyde): Prepare a 0.5 M solution of this compound in acetonitrile.

  • Solution B (Active Methylene & Catalyst): Prepare a solution containing 0.55 M malononitrile and 0.05 M piperidine (catalyst) in acetonitrile.

2. Flow System Setup:

  • The system consists of two syringe pumps, a T-mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel.

  • Pump A is charged with Solution A, and Pump B is charged with Solution B.

  • The outlets of both pumps are connected to a T-mixer.

  • The output of the T-mixer is connected to a 10 mL PFA reactor coil immersed in a temperature-controlled oil bath.

  • The outlet of the reactor coil is connected to a back-pressure regulator set to 5 bar to ensure a stable flow and prevent solvent outgassing.

  • The final output is directed to a collection vessel.

3. Reaction Execution:

  • Set the temperature of the oil bath to 60 °C.

  • Set the flow rate of Pump A to 0.5 mL/min and Pump B to 0.5 mL/min, resulting in a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in the 10 mL reactor.

  • Allow the system to reach a steady state for approximately 3-5 residence times before collecting the product.

  • The product stream is collected and can be analyzed by HPLC or UPLC to determine conversion and yield.

  • For product isolation, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation
ParameterValue
Substrate 1 This compound
Substrate 2 Malononitrile
Catalyst Piperidine
Solvent Acetonitrile
Concentration (Aldehyde) 0.5 M
Concentration (Malononitrile) 0.55 M
Flow Rate (Total) 1.0 mL/min
Residence Time 10 min
Temperature 60 °C
Pressure 5 bar
Expected Conversion >95%
Expected Yield >90%

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow Knoevenagel Condensation Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Processing PumpA Pump A (this compound in ACN) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Malononitrile & Piperidine in ACN) PumpB->TMixer Reactor Heated Reactor Coil (10 mL, 60°C) TMixer->Reactor BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous Knoevenagel condensation.

Application Note 2: Continuous Flow Catalytic Hydrogenation for Selective Reduction of this compound

This application note describes a protocol for the selective reduction of the nitro groups of this compound to the corresponding diamine, 2,6-diaminobenzaldehyde, using a continuous flow hydrogenation reactor. This transformation is valuable for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Flow hydrogenation offers a safer and more efficient alternative to batch methods by using in-situ hydrogen generation and packed-bed catalysts, thereby avoiding the handling of pyrophoric catalysts and large volumes of hydrogen gas.

Experimental Protocol

1. Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.1 M solution of this compound in methanol.

2. Flow System Setup:

  • The system comprises a high-pressure liquid chromatography (HPLC) pump, a continuous flow hydrogenation reactor (e.g., H-Cube®) equipped with a catalyst cartridge (CatCart®), a back-pressure regulator, and a collection vial.

  • The HPLC pump is primed and filled with Solution A.

  • A 10% Pd/C catalyst cartridge is installed in the hydrogenation reactor.

  • The system is configured for hydrogenation with in-situ generation of hydrogen from water electrolysis.

3. Reaction Execution:

  • The system is first flushed with the solvent (methanol) at a flow rate of 1.0 mL/min to wet the catalyst.

  • The reaction parameters are set on the hydrogenation reactor:

    • Temperature: 40 °C

    • Hydrogen pressure: 50 bar

    • Flow rate: 0.5 mL/min

  • The reaction is initiated by pumping Solution A through the system.

  • The product stream is collected after the system has stabilized.

  • The conversion and selectivity can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • The collected solution containing the product can be concentrated under reduced pressure to yield the crude 2,6-diaminobenzaldehyde.

Data Presentation
ParameterValue
Substrate This compound
Solvent Methanol
Catalyst 10% Pd/C (in a packed-bed cartridge)
Concentration 0.1 M
Flow Rate 0.5 mL/min
Temperature 40 °C
Hydrogen Pressure 50 bar
Expected Conversion >98%
Expected Yield of Diamine >95%

Experimental Workflow Diagram

Hydrogenation_Workflow Selective Hydrogenation Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream Pump HPLC Pump (this compound in MeOH) HCube Flow Hydrogenator (H2 Generation, 40°C, 50 bar) Pump->HCube CatCart Catalyst Cartridge (10% Pd/C) BPR Back-Pressure Regulator HCube->BPR Product Stream Collection Product Collection BPR->Collection

Caption: Workflow for the continuous catalytic hydrogenation.

Troubleshooting & Optimization

Optimizing reaction yield for 2,6-Dinitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,6-Dinitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A frequently employed method for synthesizing this compound is a multi-step process that begins with the nitration of o-nitrotoluene. This is followed by the separation of the desired 2,6-dinitrotoluene isomer, and then a subsequent oxidation of the methyl group to an aldehyde. Direct nitration of benzaldehyde is generally not preferred as it can lead to a mixture of isomers that are difficult to separate.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges include:

  • Controlling the regioselectivity during the nitration of o-nitrotoluene to maximize the yield of the 2,6-isomer over the 2,4-isomer.

  • The potential for over-oxidation of the aldehyde to a carboxylic acid during the oxidation step.

  • The formation of other byproducts, which can complicate the purification of the final product.

  • The highly exothermic nature of nitration reactions requires strict temperature control to ensure safety and prevent unwanted side reactions.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Nitration reactions are highly energetic and require strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is crucial to maintain careful control over the reaction temperature, as nitrations are highly exothermic. Reactions should be cooled in an ice bath, and the nitrating agent should be added slowly to prevent the reaction from running away.

Troubleshooting Guides

Problem 1: Low Yield of 2,6-Dinitrotoluene in the Initial Nitration Step

The nitration of o-nitrotoluene typically yields a mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene. Optimizing the reaction conditions is key to maximizing the desired 2,6-isomer.

ParameterRecommended ConditionEffect on Yield of 2,6-Dinitrotoluene
Nitrating Agent Mixed acid (concentrated HNO₃ and H₂SO₄)A higher ratio of nitric acid to sulfuric acid may favor ortho-nitration.
Temperature 0-10 °CLower temperatures generally improve selectivity and reduce byproduct formation.
Reaction Time Monitor by TLCExtended reaction times can lead to the formation of trinitrotoluene.
Addition Rate Slow, dropwise addition of nitrating agentMaintains temperature control and minimizes side reactions.

Q: My nitration reaction is producing a low yield of the desired 2,6-dinitrotoluene isomer. How can I improve this?

A: To improve the yield of the 2,6-isomer, consider the following adjustments:

  • Modify the Nitrating Mixture: Experiment with the ratio of nitric acid to sulfuric acid. Some studies suggest that a higher concentration of nitric acid can favor the formation of the ortho-isomer.

  • Strict Temperature Control: Ensure the reaction temperature is maintained between 0-10°C throughout the addition of the nitrating agent.[1] Use an efficient cooling bath and monitor the internal temperature of the reaction closely.

  • Slow Addition: Add the nitrating agent very slowly to the solution of o-nitrotoluene to prevent localized overheating, which can lead to the formation of unwanted byproducts.

Problem 2: Difficulty in Oxidizing 2,6-Dinitrotoluene to this compound

The oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde can be challenging, with the potential for over-oxidation to the carboxylic acid or low conversion.

Oxidizing AgentTypical ConditionsPotential Issues
Chromium Trioxide in Acetic Anhydride Acetic acid solutionFormation of the diacetate intermediate which requires hydrolysis; toxicity of chromium reagents.
Manganese Dioxide Reflux in an inert solvent (e.g., dichloromethane)Can require long reaction times and a large excess of the reagent.
Potassium Permanganate Alkaline aqueous solutionRisk of over-oxidation to the carboxylic acid.

Q: The oxidation of my 2,6-dinitrotoluene is resulting in a low yield of the aldehyde. What can I do?

A: Low yields in the oxidation step can be addressed by:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate can be effective, they also increase the risk of over-oxidation. Milder oxidants like manganese dioxide may offer better control, though potentially at the cost of reaction time.

  • Reaction Conditions: Optimize the reaction temperature and time. For manganese dioxide, ensure the solvent is anhydrous and reflux is maintained. When using potassium permanganate, carefully control the stoichiometry and temperature to minimize the formation of 2,6-dinitrobenzoic acid.

  • Work-up Procedure: The work-up is crucial to isolate the aldehyde before it can be further oxidized. For chromium-based oxidations, ensure complete hydrolysis of the intermediate diacetate.

Problem 3: Presence of Impurities in the Final Product

The final this compound product may be contaminated with starting material, the corresponding carboxylic acid, or other isomers.

Q: How can I effectively purify the final this compound product?

A: Purification can be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene/hexane) should be determined experimentally to provide good separation from the impurities.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will be required to separate the desired aldehyde from other components.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with an acid or base.

Experimental Protocols

Multi-Step Synthesis Pathway from o-Nitrotoluene

This pathway involves four main stages. It is important to note that the following are general procedures and may require optimization for specific laboratory conditions.

Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place o-nitrotoluene.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the dinitrotoluene isomers to precipitate.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • The 2,6-dinitrotoluene isomer can be separated from the 2,4-isomer by fractional crystallization.

Step 2: Selective Reduction of 2,6-Dinitrotoluene to 2-Amino-6-nitrotoluene

  • Selective reduction of one nitro group can be achieved using reagents such as sodium sulfide or ammonium sulfide.

  • Dissolve 2,6-dinitrotoluene in a suitable solvent like ethanol.

  • Prepare a solution of the reducing agent and add it slowly to the dinitrotoluene solution while monitoring the reaction temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by removing the solvent and purifying by recrystallization.

Step 3: Diazotization of 2-Amino-6-nitrotoluene to 2-Hydroxy-6-nitrotoluene

  • Dissolve 2-amino-6-nitrotoluene in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • After the addition, stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Gently heat the solution to hydrolyze the diazonium salt to the corresponding phenol.

  • The product can be isolated by extraction and purified.

Step 4: Oxidation of the Methyl Group to a Formyl Group

  • The final step involves the oxidation of the methyl group of 2-hydroxy-6-nitrotoluene to an aldehyde.

  • This transformation can be challenging, and various oxidizing agents can be employed.

  • A plausible method is the use of manganese dioxide in an inert solvent, refluxing until the starting material is consumed (as monitored by TLC).

  • The solid manganese oxides are then filtered off, and the product is isolated from the filtrate by evaporation of the solvent.

  • Further purification may be required.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_product Final Product start o-Nitrotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration Reacts with separation Isomer Separation (Fractional Crystallization) nitration->separation dinitrotoluene 2,6-Dinitrotoluene separation->dinitrotoluene oxidation Oxidation (e.g., MnO₂) dinitrotoluene->oxidation Is oxidized product This compound oxidation->product Yields

Caption: A simplified workflow for the multi-step synthesis of this compound from o-nitrotoluene.

troubleshooting_nitration start Low yield of 2,6-Dinitrotoluene? q_temp Was the temperature kept below 10°C? start->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no q_ratio Is the HNO₃:H₂SO₄ ratio optimized? a_temp_yes->q_ratio solution_temp Action: Maintain strict temperature control (0-5°C). a_temp_no->solution_temp a_ratio_yes Yes q_ratio->a_ratio_yes a_ratio_no No q_ratio->a_ratio_no q_addition Was the nitrating agent added slowly? a_ratio_yes->q_addition solution_ratio Action: Experiment with increasing the proportion of HNO₃. a_ratio_no->solution_ratio a_addition_yes Yes q_addition->a_addition_yes a_addition_no No q_addition->a_addition_no solution_review Action: Review purification; consider fractional crystallization optimization. a_addition_yes->solution_review solution_addition Action: Ensure slow, dropwise addition with vigorous stirring. a_addition_no->solution_addition

Caption: A troubleshooting decision tree for addressing low yields in the nitration of o-nitrotoluene.

References

Common side products in the synthesis of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dinitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the oxidation of 2,6-dinitrotoluene. This method involves the selective oxidation of the methyl group to an aldehyde.

Q2: What are the primary side products I should expect in this synthesis?

A2: The formation of side products is common and is primarily dependent on the reaction conditions. The most frequently encountered impurities are:

  • 2,6-Dinitrobenzyl alcohol: Resulting from incomplete oxidation of the starting material.

  • 2,6-Dinitrobenzoic acid: Arising from the over-oxidation of the desired aldehyde product.

  • Unreacted 2,6-dinitrotoluene: A common impurity if the reaction does not proceed to completion.

  • Amino-nitro compounds: While less common under standard oxidative conditions, the reduction of a nitro group can occasionally occur, leading to impurities such as 2-amino-6-nitrotoluene.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and the desired product, you can observe the consumption of the former and the formation of the latter. The side products, being of different polarities, will also resolve, providing a comprehensive picture of the reaction's status.

Q4: What are the general strategies for purifying the crude this compound?

A4: A multi-step purification strategy is often necessary. This can include:

  • Acid-Base Extraction: To remove the acidic 2,6-dinitrobenzoic acid.

  • Bisulfite Adduct Formation: A classic method to selectively separate the aldehyde from the other components.[1]

  • Recrystallization: To obtain the final product in high purity.

  • Column Chromatography: For achieving very high purity, though it is more resource-intensive.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue monitoring by TLC. - Gradually increase the reaction temperature, being mindful of potential over-oxidation. - Ensure the correct stoichiometry of the oxidizing agent is used.
Sub-optimal Reaction Temperature - If the temperature is too low, the reaction rate will be slow. If too high, over-oxidation and other side reactions can dominate. Carefully control the temperature as specified in the protocol.
Inefficient Stirring - In heterogeneous reactions, ensure vigorous stirring to maximize the contact between the reactants.
Product Loss During Workup - During extractions, ensure the layers are thoroughly mixed and separated. Perform multiple extractions to maximize recovery. - When performing recrystallization, avoid using an excessive amount of solvent and ensure the cooling process is gradual to maximize crystal formation.
Problem 2: High Levels of 2,6-Dinitrobenzoic Acid Impurity
Potential Cause Suggested Solution
Over-oxidation - Reduce the reaction temperature. - Decrease the reaction time. - Use a milder oxidizing agent or a more selective catalytic system. - Add the oxidizing agent portion-wise to avoid localized high concentrations.
Ineffective Purification - Perform an extraction of the crude product with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic 2,6-dinitrobenzoic acid.
Problem 3: Significant Amount of Unreacted 2,6-Dinitrotoluene
Potential Cause Suggested Solution
Insufficient Oxidizing Agent - Ensure the molar ratio of the oxidizing agent to the starting material is correct as per the protocol.
Low Reaction Temperature or Short Reaction Time - Increase the reaction temperature or extend the reaction time, while monitoring for the formation of over-oxidation products.
Poor Solubility of Starting Material - Choose a solvent system in which the 2,6-dinitrotoluene is sufficiently soluble at the reaction temperature.
Inefficient Purification - Recrystallization is often effective for separating the less polar 2,6-dinitrotoluene from the more polar aldehyde product.

Quantitative Data on Product and Side Products

The following table summarizes the typical, albeit variable, distribution of products from the oxidation of 2,6-dinitrotoluene. Actual yields are highly dependent on the specific reaction conditions.

Compound Typical Yield Range (%) Reason for Formation
This compound 40 - 70%Desired Product
2,6-Dinitrobenzoic Acid 5 - 20%Over-oxidation
2,6-Dinitrobenzyl alcohol 5 - 15%Incomplete Oxidation
Unreacted 2,6-dinitrotoluene 5 - 20%Incomplete Reaction

Experimental Protocols

Representative Protocol: Oxidation of 2,6-Dinitrotoluene

This protocol is a general representation and may require optimization.

Materials:

  • 2,6-Dinitrotoluene

  • Oxidizing agent (e.g., Chromium trioxide, Potassium permanganate)

  • Appropriate solvent (e.g., Acetic anhydride, Sulfuric acid)

  • Sodium bisulfite (for purification)

  • Sodium bicarbonate (for purification)

  • Diethyl ether or other suitable extraction solvent

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-dinitrotoluene in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the oxidizing agent, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at a controlled temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by pouring it into a beaker of ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove 2,6-dinitrobenzoic acid.

  • Wash the organic layer with a saturated sodium bisulfite solution to form the aldehyde adduct.

  • Separate the aqueous bisulfite layer and regenerate the aldehyde by adding a base.

  • Extract the regenerated aldehyde with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Relationship of Products and Side Products

G Figure 1. Formation Pathways of Products and Byproducts A 2,6-Dinitrotoluene C 2,6-Dinitrobenzyl Alcohol (Under-oxidation) A->C Initial Oxidation E 2-Amino-6-nitrotoluene (Reductive Side Product) A->E Reduction B This compound (Desired Product) D 2,6-Dinitrobenzoic Acid (Over-oxidation) B->D Over-oxidation C->B Further Oxidation

Caption: Formation Pathways of Products and Byproducts

Experimental Workflow for Synthesis and Purification

G Figure 2. General Experimental Workflow A Oxidation of 2,6-Dinitrotoluene B Quenching (Ice Water) A->B C Solvent Extraction (e.g., Diethyl Ether) B->C D Acid-Base Wash (removes Dinitrobenzoic Acid) C->D E Bisulfite Extraction (separates Aldehyde) D->E F Regeneration of Aldehyde E->F G Final Extraction and Drying F->G H Recrystallization G->H I Pure this compound H->I

Caption: General Experimental Workflow

References

Technical Support Center: Purification of Crude 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Dinitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities if a suitable solvent is found. Column chromatography provides a higher degree of separation and is ideal for complex mixtures or when very high purity is required.

Q2: What is the expected physical state and melting point of pure this compound?

A2: Pure this compound is a solid, often appearing as yellow crystals.[1][2] The literature melting point is consistently reported in the range of 120-122 °C.[1] A broad melting range or a melting point significantly below this value indicates the presence of impurities.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dinitrotoluene.[3]

  • Isomeric Byproducts: Other dinitrobenzaldehyde isomers if the synthesis is not perfectly regioselective.

  • Oxidation Products: The corresponding 2,6-dinitrobenzoic acid, as aldehydes are susceptible to oxidation.

  • Reduction Products: Such as 2,6-dinitrobenzyl alcohol.[3]

Q4: How should purified this compound be stored?

A4: this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

Q5: What are the main safety precautions when handling this compound?

A5: this compound is classified as an irritant.[1][2] It can cause skin, eye, and respiratory system irritation.[1][2] Standard personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent), should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 606-31-5
Molecular Formula C₇H₄N₂O₅[1]
Molecular Weight 196.12 g/mol
Melting Point 120-122 °C[1]
Appearance Solid / Yellow Crystals[1]
Storage Temperature 2-8 °C

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound fails to dissolve Incorrect solvent choice (compound is insoluble).- Try a different solvent or a solvent mixture. - A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[4] - Good starting points for polar compounds include ethanol or isopropanol. For less polar compounds, consider toluene or a hexane/ethyl acetate mixture.[4][5]
Compound "oils out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities.- Lower the temperature at which the compound is dissolved. - Add a small amount of a co-solvent in which the compound is more soluble. - Try to redissolve the oil by adding more solvent and heating, then cool very slowly.
No crystals form on cooling - The solution is not saturated enough. - The cooling process is too rapid.- Evaporate some of the solvent to increase concentration and re-cool. - Cool the solution more slowly. Start with room temperature, then move to a refrigerator, and finally an ice bath. - Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites. - Add a "seed" crystal of pure product if available.
Low purity / poor recovery - Co-precipitation of impurities. - Too much solvent was used. - Crystals were filtered before crystallization was complete.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering mother liquor. - Allow the mother liquor to cool for an extended period or concentrate it to recover a second crop of crystals.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation - Inappropriate mobile phase (eluent). - Column was overloaded with the crude sample.- Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[7] - Use a more non-polar solvent system for better retention or a more polar one to move components faster. - Reduce the amount of sample loaded onto the column.
Compound won't elute The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound elutes too fast The eluent is too polar.Use a less polar eluent system. Decrease the percentage of the more polar solvent (e.g., ethyl acetate).
Column cracking/channeling - Improper packing of the stationary phase (silica gel). - The column ran dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Maintain a level of solvent above the silica bed at all times.[8] - Add a layer of sand on top of the silica to prevent disruption when adding eluent.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure. The ideal solvent must be determined experimentally. Toluene, ethanol, or mixtures of hexanes and ethyl acetate are common starting points.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Confirm purity by measuring the melting point.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A mixture of hexanes and ethyl acetate is a common choice. The ideal eluent should provide good separation between the this compound spot and any impurity spots, with an Rf value of approximately 0.3 for the product.[7]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed without air bubbles. Add a thin layer of sand to the top of the silica bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed. Apply pressure (e.g., with a pump or inert gas) to begin eluting the sample through the column.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Charcoal, Hot Filter dissolve->charcoal if colored cool_rt Cool Slowly to Room Temperature dissolve->cool_rt if clear charcoal->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end_node Pure Product dry->end_node

Caption: Experimental workflow for the purification of this compound via recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_column Pack Silica Gel Column load_sample Load Crude Sample on Column prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for purifying this compound using column chromatography.

Troubleshooting_Recrystallization start Attempting Recrystallization q1 Does the compound dissolve in hot solvent? start->q1 a1_no Choose a more polar solvent or a solvent mixture. q1->a1_no No q2 Do crystals form upon cooling? q1->q2 Yes a2_no 1. Concentrate solution. 2. Scratch flask. 3. Add seed crystal. q2->a2_no Yes q3 Is the product an oil? q2->q3 No a3_yes Re-dissolve, add co-solvent, and cool very slowly. q3->a3_yes Yes success Pure Crystals Obtained q3->success No

Caption: A logical troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Reactions Involving 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dinitrobenzaldehyde. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

Issue 1: Low Reaction Yield

Question: Why is the yield of my reaction involving this compound unexpectedly low?

Answer: Low yields in reactions with this compound are often attributed to a combination of factors, primarily steric hindrance and suboptimal reaction conditions.

  • Steric Hindrance: The two nitro groups in the ortho positions to the aldehyde group create significant steric bulk. This can impede the approach of nucleophiles to the carbonyl carbon, slowing down the reaction rate and leading to lower yields compared to less hindered isomers like 2,4-dinitrobenzaldehyde.

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. For condensation reactions, the catalyst might not be basic enough to efficiently deprotonate the active methylene compound, or an excess of a strong base could lead to side reactions.

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or inappropriate reaction time can all contribute to low yields. Reactions involving sterically hindered substrates like this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times) to proceed to completion.

  • Purity of Starting Materials: Impurities in this compound or other reactants can interfere with the reaction. It is advisable to use highly pure starting materials.

Issue 2: Side Reaction Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

Answer: Several side reactions can occur in reactions involving this compound, leading to a complex product mixture.

  • Self-Condensation (Cannizzaro Reaction): In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. Using a milder base can help to minimize this side reaction.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Reduction of Nitro Groups: In reactions involving reducing agents, it is crucial to select a reagent that selectively reduces the desired functional group without affecting the nitro groups, or vice-versa. For instance, when reducing the nitro groups to amines, the aldehyde may be susceptible to reduction to an alcohol. Protecting the aldehyde group may be necessary in some cases.

  • Michael Addition: In Knoevenagel condensations, the α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the active methylene compound, leading to a by-product.

Issue 3: Poor Solubility

Question: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?

Answer: this compound is a solid with limited solubility in many common organic solvents.

  • Recommended Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound.

  • Solubility Enhancement: Gently warming the mixture can help to increase the solubility. However, care should be taken to avoid decomposition of the starting material at high temperatures.

  • Solvent Selection for the Reaction: The choice of solvent should also be compatible with the reaction conditions and other reactants. For some reactions, like the Knoevenagel condensation, protic solvents like ethanol or solvent-free conditions can also be effective.

Issue 4: Purification Challenges

Question: How can I effectively purify the product of my reaction involving this compound?

Answer: The purification strategy will depend on the nature of the product and the impurities present.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography on silica gel is a standard technique. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is typically used for elution.

  • Washing: If the product precipitates from the reaction mixture, washing with an appropriate solvent can help to remove unreacted starting materials and soluble impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation with Substituted Benzaldehydes

Benzaldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidineEthanolReflux295Generic Protocol
2-ChlorobenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux388Generic Protocol
2-Hydroxy-3,5-dinitrobenzaldehyde2-CyanoacetohydrazideAcetic Acid (cat.)EthanolRoom Temp0.588[1]
BenzaldehydeMalononitrileAmmonium AcetateNone (Solvent-free)Room Temp (Ultrasound)0.1>90[2]
This compound MalononitrilePiperidineEthanolReflux4-660-70 (Expected)Estimated

Note: The yield for this compound is an educated estimate based on the expected lower reactivity due to steric hindrance. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation, which may require optimization for this compound due to its steric hindrance.

Materials:

  • This compound (1.0 mmol, 196.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solids as much as possible.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to the steric hindrance of this compound, the reaction may require a longer time (e.g., 4-6 hours) compared to other benzaldehydes.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Reaction Yield check_sterics Assess Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Reactant Purity start->check_purity optimize_catalyst Optimize Catalyst check_sterics->optimize_catalyst Significant Hindrance optimize_temp_time Adjust Temperature/Time check_conditions->optimize_temp_time purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Detected increase_equivalents Increase Reagent Equivalents optimize_catalyst->increase_equivalents change_solvent Change Solvent optimize_temp_time->change_solvent successful_outcome Improved Yield purify_reagents->successful_outcome increase_equivalents->successful_outcome change_solvent->successful_outcome

Caption: A troubleshooting workflow for addressing low reaction yields.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product (2-(2,6-dinitrophenyl)methylene)malononitrile This compound->Product Malononitrile Malononitrile Malononitrile->Product Catalyst Piperidine (cat.) Catalyst->Product Solvent Ethanol, Reflux Solvent->Product Water H2O

Caption: The Knoevenagel condensation of this compound.

References

How to avoid over-oxidation in 2,6-Dinitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2,6-dinitrobenzaldehyde, with a primary focus on preventing over-oxidation to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 2,6-dinitrotoluene?

The main challenge is controlling the oxidation of the methyl group on 2,6-dinitrotoluene to the aldehyde stage without further oxidation to the carboxylic acid, 2,6-dinitrobenzoic acid. Aldehydes are susceptible to oxidation, and achieving high selectivity for the desired benzaldehyde derivative requires careful control of reaction conditions.

Q2: What are the common byproducts in this synthesis?

The most common byproduct is 2,6-dinitrobenzoic acid, resulting from the over-oxidation of this compound.[1] Unreacted 2,6-dinitrotoluene and intermediate species such as 2,6-dinitrobenzyl alcohol may also be present in the crude product mixture.

Q3: Which oxidation methods are recommended for the selective synthesis of this compound?

Several methods can be employed for the selective oxidation of 2,6-dinitrotoluene. These include:

  • Chromium trioxide in acetic anhydride: This is a classic method for the oxidation of activated methyl groups to aldehydes via a diacetate intermediate.[1]

  • Ceric Ammonium Nitrate (CAN): CAN is a one-electron oxidizing agent that can be used for the oxidation of benzylic positions to aldehydes.[2][3]

  • Ozonation: The combined use of ozone, hydrogen peroxide, and UV radiation has been reported to yield this compound as the major intermediate from 2,6-dinitrotoluene.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material (2,6-dinitrotoluene) and the product (this compound), you can observe the consumption of the reactant and the formation of the product. It is also advisable to have a standard of the over-oxidation product (2,6-dinitrobenzoic acid) to monitor its potential formation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conversion of starting material 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while carefully monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC.
Significant formation of 2,6-dinitrobenzoic acid (over-oxidation) 1. Reaction temperature is too high. 2. Excess oxidizing agent. 3. Prolonged reaction time after the starting material is consumed.1. Maintain strict temperature control, especially during the addition of the oxidizing agent.[1] 2. Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of both starting material and over-oxidation product Inconsistent reaction conditions, such as poor temperature control or inefficient mixing.Ensure uniform heating and vigorous stirring throughout the reaction to maintain homogeneity.
Difficulty in isolating the product The product may be contaminated with the acidic byproduct, 2,6-dinitrobenzoic acid.Wash the crude product with a mild base, such as a dilute sodium carbonate or sodium bicarbonate solution, to remove the acidic byproduct.[1]

Experimental Protocols

Selective Oxidation using Chromium Trioxide and Acetic Anhydride

This method involves the formation of a gem-diacetate intermediate from 2,6-dinitrotoluene, which is then hydrolyzed to this compound. This two-step, one-pot procedure helps to minimize over-oxidation.

Reagents and Materials:

  • 2,6-Dinitrotoluene

  • Acetic anhydride

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • 2% Aqueous sodium carbonate (Na₂CO₃) solution

  • Ethanol

  • Petroleum ether

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place acetic anhydride and 2,6-dinitrotoluene. The flask should be cooled in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution while maintaining a low temperature.

  • Oxidant Preparation and Addition: In a separate beaker, carefully dissolve chromium trioxide in acetic anhydride. Caution: This process is exothermic and requires cooling. Add the chromium trioxide solution dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in an ice-water bath for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. The solid intermediate, 2,6-dinitrobenzaldiacetate, will precipitate.

  • Isolation and Washing: Collect the solid by suction filtration and wash it with water until the washings are colorless.

  • Hydrolysis and Purification: Suspend the crude product in a 2% aqueous sodium carbonate solution and stir to hydrolyze the diacetate and remove any 2,6-dinitrobenzoic acid.[1] Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as petroleum ether.

Table 1: Reaction Parameters for Selective Oxidation of Nitrotoluenes

Parameterp-Nitrotoluene Oxidation[1]o-Nitrotoluene Oxidation[1]Recommended for 2,6-Dinitrotoluene
Reactant p-Nitrotolueneo-Nitrotoluene2,6-Dinitrotoluene
Oxidizing Agent Chromium trioxide in Acetic AnhydrideChromium trioxide in Acetic AnhydrideChromium trioxide in Acetic Anhydride
Temperature Control Below 10°CBelow 10°CCrucial: Maintain below 10°C
Reaction Time 2 hours post-addition3 hours post-additionMonitor by TLC (expect 2-4 hours)
Yield of Diacetate 65-66%36-37%Yield may vary
Key to avoid over-oxidation Strict temperature controlStrict temperature controlStrict temperature control and immediate work-up

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up and Purification A 1. Dissolve 2,6-Dinitrotoluene in Acetic Anhydride B 2. Cool to 0°C and add H₂SO₄ A->B C 3. Slowly add CrO₃ in Acetic Anhydride (<10°C) B->C D 4. Stir at 5-10°C for 2-3h (Monitor by TLC) C->D E 5. Quench reaction mixture on ice D->E F 6. Filter and wash the solid intermediate E->F G 7. Hydrolyze with Na₂CO₃ solution to remove acidic byproducts F->G H 8. Filter, wash, and dry the crude product G->H I 9. Recrystallize for pure this compound H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

logical_relationship Troubleshooting Over-oxidation OverOxidation High level of 2,6-Dinitrobenzoic Acid Temp High Reaction Temperature OverOxidation->Temp is caused by ExcessOxidant Excess Oxidizing Agent OverOxidation->ExcessOxidant is caused by Time Prolonged Reaction Time OverOxidation->Time is caused by ControlTemp Maintain Temp < 10°C Temp->ControlTemp is mitigated by ControlReagent Use Stoichiometric Amount of Oxidant ExcessOxidant->ControlReagent is mitigated by ControlTime Monitor by TLC and Quench Promptly Time->ControlTime is mitigated by

Caption: Key factors leading to over-oxidation and their respective control measures.

References

Navigating Steric Hindrance in 2,6-Dinitrobenzaldehyde Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing reactions involving the sterically hindered 2,6-Dinitrobenzaldehyde. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to facilitate successful synthesis and overcome common challenges.

Troubleshooting Common Issues

Question: My nucleophilic addition to this compound is resulting in low to no product yield. What are the likely causes and how can I resolve this?

Answer:

Low yields in nucleophilic additions to this compound are primarily due to the significant steric hindrance posed by the two ortho-nitro groups. These groups physically block the electrophilic carbonyl carbon, impeding the approach of nucleophiles. Additionally, the strong electron-withdrawing nature of the nitro groups can influence the reactivity of the aldehyde.

Here is a troubleshooting workflow to address low yields:

G start Low Yield in Nucleophilic Addition reagent Evaluate Nucleophile start->reagent conditions Optimize Reaction Conditions start->conditions catalysis Consider Catalysis start->catalysis Is direct addition failing? protect Use Protecting Group Strategy start->protect Are side reactions problematic? reagent_sol Switch to a smaller, less hindered nucleophile. reagent->reagent_sol Is the nucleophile bulky? temp Increase temperature cautiously. Monitor for side reactions. conditions->temp Is the reaction sluggish? solvent Use a more polar aprotic solvent (e.g., DMF, DMSO). conditions->solvent Is solubility an issue? nhc Employ N-Heterocyclic Carbene (NHC) catalysis to reverse polarity. catalysis->nhc For specific transformations (e.g., benzoin, Stetter) protect_sol Protect the aldehyde as an acetal, perform other reactions, then deprotect. protect->protect_sol If selective reaction is needed elsewhere in the molecule.

Diagram 1: Troubleshooting workflow for low-yield nucleophilic additions.

Key Troubleshooting Steps:

  • Choice of Nucleophile: Bulky nucleophiles will struggle to access the carbonyl carbon. Whenever possible, opt for smaller nucleophiles.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can lead to decomposition or side reactions.

    • Solvent: Ensure your reactants are fully solvated. Aprotic polar solvents like DMF or DMSO can be effective.

  • Catalysis: For certain reactions, N-Heterocyclic Carbene (NHC) catalysis can be a powerful strategy. NHCs can reverse the polarity of the aldehyde, making the carbonyl carbon nucleophilic, which can circumvent the steric hindrance issue for specific transformations.

  • Protecting Groups: If other functional groups in your molecule are interfering, or if you need to perform a reaction elsewhere without affecting the aldehyde, consider protecting the aldehyde group. Formation of an acetal is a common strategy.

Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is slow and the yield is poor. How can I improve this?

Answer:

The steric hindrance of this compound can significantly slow down the initial nucleophilic attack by the enolate of the active methylene compound. Additionally, the water produced during the condensation can inhibit the reaction equilibrium.

Troubleshooting Strategies:

  • Catalyst Choice: While weak amine bases like piperidine are common, for sterically hindered aldehydes, a more active catalyst system may be necessary. Consider using ammonium salts like ammonium acetate or employing a stronger, non-nucleophilic base to ensure efficient deprotonation of the active methylene compound.

  • Water Removal: The equilibrium of the Knoevenagel condensation can be shifted towards the product by removing the water as it is formed. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.

  • Reaction Conditions: Gentle heating (40-80°C) can increase the reaction rate. Monitor the reaction progress by TLC to avoid prolonged heating, which might lead to side product formation. Solvent-free conditions have also been shown to be effective in some cases and can lead to improved yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less reactive in standard aldehyde reactions compared to its 2,4- and 3,5-isomers?

A1: The primary reason is steric hindrance . The two large nitro groups in the ortho positions physically block the path for incoming nucleophiles to attack the carbonyl carbon. The 2,4- and 3,5-isomers have at least one ortho position unsubstituted, allowing for easier access to the aldehyde functional group.

Q2: Are there any general strategies to enhance the electrophilicity of the carbonyl carbon in this compound?

A2: While the nitro groups are strongly electron-withdrawing and already activate the carbonyl group electronically, this effect is often negated by steric hindrance. The use of a Lewis acid catalyst can sometimes enhance electrophilicity by coordinating to the carbonyl oxygen. However, care must be taken as the nitro groups can also coordinate with the Lewis acid.

Q3: Can I selectively reduce the nitro groups without affecting the aldehyde functionality?

A3: Yes, this is a common challenge. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Pt) can often reduce both the nitro groups and the aldehyde. To achieve selective reduction of the nitro groups, milder reducing agents or specific conditions are required. A common method is the use of SnCl₂ in ethanol or Fe powder in acetic acid. Alternatively, protecting the aldehyde as an acetal before reduction and then deprotecting it afterward is a robust strategy.

G start Selective Reduction of This compound protect Protect Aldehyde (e.g., as acetal) start->protect reduce Reduce Nitro Groups (e.g., SnCl2/EtOH or Fe/AcOH) protect->reduce deprotect Deprotect Aldehyde (mild acid) reduce->deprotect product 2,6-Diaminobenzaldehyde deprotect->product

Diagram 2: Workflow for selective reduction of nitro groups.

Q4: What are the expected side reactions in a Grignard reaction with this compound?

A4: Due to the severe steric hindrance, the Grignard reagent may act as a base rather than a nucleophile, leading to enolization if there are alpha-protons on the Grignard reagent. Another significant side reaction is reduction, where a beta-hydride from the Grignard reagent is transferred to the carbonyl carbon, yielding the corresponding alcohol. In some cases, no reaction may occur, and the starting material is recovered. Single electron transfer (SET) mechanisms can also lead to a variety of byproducts.

Comparative Data for Key Reactions

The following tables summarize typical reaction conditions and yields for common reactions involving this compound and related ster

Technical Support Center: Identification of Impurities in 2,6-Dinitrobenzaldehyde Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,6-Dinitrobenzaldehyde samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a this compound sample?

A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. The most common impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis process. A common synthetic route involves the oxidation of 2,6-dinitrotoluene. Therefore, 2,6-dinitrotoluene is a primary potential impurity.

  • Isomeric Impurities: Presence of other dinitrobenzaldehyde isomers, such as 2,4-dinitrobenzaldehyde or 3,5-dinitrobenzaldehyde, can occur if the starting material was not isomerically pure.

  • Oxidation Byproducts: The aldehyde functional group in this compound can be susceptible to oxidation, leading to the formation of 2,6-dinitrobenzoic acid, especially with improper handling or storage.

  • Side-Reaction Products: Depending on the specific synthetic pathway, other related nitro compounds could be formed as minor byproducts.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary technique for separating and quantifying non-volatile impurities. A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities, such as residual starting materials like 2,6-dinitrotoluene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and confirm the identity of known ones by comparing chemical shifts with reference standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurities that are not amenable to GC, LC-MS can provide valuable molecular weight and structural information.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: To identify an unknown peak, a systematic approach is necessary:

  • Mass Spectrometry (MS): Obtain the mass spectrum of the unknown peak using GC-MS or LC-MS. The molecular ion peak and fragmentation pattern can provide crucial information about its structure.

  • Spiking Studies: If you suspect a particular impurity, obtain a reference standard for that compound and "spike" your sample. An increase in the peak area of the unknown peak upon spiking confirms its identity.

  • NMR Spectroscopy: If the impurity can be isolated, for instance through preparative HPLC, NMR spectroscopy can be used for definitive structural elucidation.

  • Literature and Database Search: Compare the obtained spectral data (MS, NMR) with literature values or spectral databases.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound and/or impurity peaks.

  • Possible Cause A: Secondary Interactions. Silanol groups on the surface of the silica-based column can interact with the nitro groups of the analytes, leading to peak tailing.

    • Troubleshooting Step: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase to suppress silanol interactions.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Step: Dilute the sample and re-inject.

  • Possible Cause C: Mismatched Sample Solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Troubleshooting Step: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause D: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.

    • Troubleshooting Step: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Inadequate resolution between impurity peaks.

  • Possible Cause A: Suboptimal Mobile Phase Composition. The current mobile phase may not be providing sufficient selectivity.

    • Troubleshooting Step: Adjust the organic modifier-to-aqueous ratio. If using isocratic elution, consider a gradient elution to improve separation. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.

  • Possible Cause B: Inappropriate Stationary Phase. The column chemistry may not be suitable for the separation.

    • Troubleshooting Step: Consider a column with a different stationary phase. For nitroaromatic compounds, columns with phenyl or cyano phases can offer different selectivity compared to standard C18 columns.

GC-MS Analysis

Issue 1: No peak corresponding to this compound is observed, or the peak is very small.

  • Possible Cause: Thermal Degradation. Dinitroaromatic compounds can be thermally labile and may degrade in the high-temperature environment of the GC inlet.

    • Troubleshooting Step 1: Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation.

    • Troubleshooting Step 2: Use a splitless or pulsed splitless injection to minimize the sample's residence time in the hot inlet.

    • Troubleshooting Step 3: Ensure the GC liner is clean and consider using a deactivated liner to minimize active sites that can promote degradation.

Issue 2: Multiple peaks are observed that could be related to a single impurity.

  • Possible Cause: On-column Degradation or Isomerization. The impurity may be degrading or isomerizing on the GC column.

    • Troubleshooting Step: Use a shorter GC column or a column with a more inert stationary phase. A lower temperature ramp rate can also sometimes mitigate on-column reactions.

Data Presentation

Table 1: Potential Impurities in this compound and their Analytical Signatures.

Impurity NamePotential OriginHPLC Relative Retention Time (RRT)aGC-MS Key m/z fragmentsKey ¹H NMR Signals (in CDCl₃)
2,6-DinitrotolueneStarting Material< 1.0182 (M+), 165, 136, 89, 63~8.1 (d), ~7.6 (t), ~2.6 (s)
2,4-DinitrobenzaldehydeIsomeric Impurity~1.0196 (M+), 166, 150, 120, 75~10.4 (s), ~8.9 (d), ~8.6 (dd), ~8.1 (d)
2,6-Dinitrobenzoic AcidOxidation Product> 1.0(Not suitable for GC-MS without derivatization)~8.2 (d), ~7.8 (t), (COOH proton may be broad or not observed)

aRelative Retention Time (RRT) is dependent on the specific HPLC method and column. The values provided are illustrative.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220 °C (can be optimized).

  • Injection Mode: Splitless (1 min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate or acetone to a concentration of approximately 1 mg/mL.

Protocol 3: ¹H NMR for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: Calibrated 90° pulse.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Identification Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC For non-volatile impurities GCMS GC-MS Dissolution->GCMS For volatile impurities NMR NMR Dissolution->NMR For structural analysis Chromatogram Chromatogram Analysis HPLC->Chromatogram MassSpec Mass Spectra Interpretation GCMS->MassSpec NMRSpec NMR Spectra Interpretation NMR->NMRSpec Spiking Spiking Study (Confirmation) Chromatogram->Spiking MassSpec->Spiking NMRSpec->Spiking ID Impurity Identified Spiking->ID

Caption: Experimental workflow for impurity identification.

troubleshooting_hplc Start Poor Peak Shape in HPLC Tailing Peak Tailing? Start->Tailing Yes Fronting Peak Fronting? Start->Fronting No Secondary_Interactions Secondary Interactions with Silanols? Tailing->Secondary_Interactions Column_Overload Column Overload? Fronting->Column_Overload Solvent_Mismatch Sample Solvent Stronger than Mobile Phase? Secondary_Interactions->Solvent_Mismatch No Solution_Acid Add Acid (e.g., 0.1% TFA) to Mobile Phase Secondary_Interactions->Solution_Acid Yes Column_Overload->Solvent_Mismatch No Solution_Dilute Dilute Sample Column_Overload->Solution_Dilute Yes Column_Degradation Column Contaminated or Degraded? Solvent_Mismatch->Column_Degradation No Solution_Solvent Dissolve Sample in Mobile Phase Solvent_Mismatch->Solution_Solvent Yes Solution_Flush Flush or Replace Column Column_Degradation->Solution_Flush Yes

Caption: Troubleshooting logic for HPLC peak shape issues.

Stability issues of 2,6-Dinitrobenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,6-Dinitrobenzaldehyde under various conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1][2] The recommended storage temperature is between 2-8°C.[3][4][5]

Q2: What are the known incompatibilities of this compound?

A2: Information regarding specific chemical incompatibilities of this compound is limited. However, as a nitroaromatic compound, it is prudent to avoid strong oxidizing agents, strong reducing agents, strong bases, and excessive heat.

Q3: Is this compound sensitive to light?

Q4: What is the solubility of this compound in water?

A4: this compound has low solubility in pure water. The solubility increases with temperature.[6] For example, the solubility in pure water is approximately 1.5 mg/L at 280 K (7°C) and increases to around 10 mg/L at 314 K (41°C).[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.Ensure the compound is stored at 2-8°C in a tightly sealed container and protected from light. Prepare fresh solutions for each experiment whenever possible.
Instability in the chosen solvent.Information on solvent stability is limited. It is recommended to perform a preliminary stability study in the desired solvent by monitoring the purity of the solution over time using a suitable analytical method like HPLC.
Degradation due to pH of the experimental medium.The stability of this compound under different pH conditions is not well-documented. It is advisable to buffer the experimental medium and assess the compound's stability at the intended pH prior to definitive experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Presence of degradation products.Degradation could be initiated by light, temperature, or reactive species in the mixture. Protect the experiment from light, control the temperature, and ensure the purity of all reagents. To identify degradation products, techniques like LC-MS or GC-MS can be employed.
Impurities in the starting material.Always use a high-purity grade of this compound and verify its purity by an appropriate analytical method before use.
Low yield in a chemical synthesis involving this compound. Decomposition of the starting material under reaction conditions.Nitroaromatic compounds can be sensitive to high temperatures and certain reagents. Consider optimizing the reaction temperature and screening for compatible reagents. If possible, monitor the reaction progress to detect any degradation of the starting material.
Side reactions involving the nitro or aldehyde groups.The aldehyde group is susceptible to oxidation and other reactions. The nitro groups can also participate in various transformations. A thorough understanding of the reaction mechanism and potential side reactions is crucial for optimizing the synthesis.

Stability Data Summary

The following table summarizes the available quantitative data on the stability of this compound.

Condition Parameter Value Notes
Temperature Recommended Storage2-8°CSolid form.[3][4][5]
Melting Point120-122 °C[3][7]
Solubility in Water Concentration at 280 K (7°C)~1.5 mg/L[6]
Concentration at 314 K (41°C)~10 mg/L[6]
Salting-Out Behavior Average Salting-Out Coefficient0.10 kg·mol⁻¹In seawater; does not vary significantly with temperature.[6]

Experimental Protocols

While detailed experimental protocols outlining stability assessments for this compound are not widely published, a general approach to evaluating its stability in a solution can be outlined as follows:

Protocol: Assessment of this compound Stability in Solution

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different conditions, such as:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C).

    • Light: Exposure to UV and visible light, with a dark control stored under the same conditions.

    • pH: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 4, 7, 9).

  • Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the degradation rate. Identify any major degradation products if possible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound temp Temperature Stress prep->temp light Photostability prep->light ph pH Stress prep->ph sampling Sample at Time Points temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results or Low Yield degradation Compound Degradation issue->degradation impurity Starting Material Impurity issue->impurity side_reaction Side Reactions issue->side_reaction storage Verify Storage & Handling degradation->storage stability_study Conduct Stability Study degradation->stability_study purity_check Check Purity impurity->purity_check optimize Optimize Reaction Conditions side_reaction->optimize

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Scaling Up 2,6-Dinitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 2,6-Dinitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the dinitration of toluene to yield 2,6-dinitrotoluene, followed by the oxidation of the methyl group to an aldehyde.

Step 1: Dinitration of Toluene

Issue 1: Low Yield of the Desired 2,6-Dinitrotoluene Isomer

  • Potential Cause: The nitration of toluene naturally favors the formation of the 2,4-dinitrotoluene isomer due to steric hindrance at the ortho positions.[1] Standard nitrating conditions with mixed acids (sulfuric and nitric acid) typically result in an 80:20 mixture of 2,4- and 2,6-dinitrotoluene, respectively.[1]

  • Solution:

    • Catalyst Selection: The use of certain catalysts can improve the regioselectivity of the reaction. For instance, zeolites like H-ZSM-5 have been shown to influence the isomer ratio.

    • Nitrating Agent: Employing alternative nitrating agents such as N₂O₅ in dichloromethane has been reported to offer higher selectivity.

    • Reaction Conditions: Carefully controlling the reaction temperature is crucial. Lower temperatures generally favor a higher proportion of the ortho-isomer, though this can also decrease the overall reaction rate.

Issue 2: Over-nitration to Trinitrotoluene (TNT)

  • Potential Cause: Harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, can lead to the formation of 2,4,6-trinitrotoluene (TNT).[2][3]

  • Solution:

    • Stoichiometry Control: Use a carefully calculated molar ratio of nitric acid to toluene. Typically, around 2.1 equivalents of nitric acid are used for dinitration.[1]

    • Temperature Management: Maintain a low reaction temperature, often below 100°C, to minimize the formation of TNT.

    • Gradual Addition: Add the nitrating agent slowly to the toluene to control the reaction exotherm and prevent localized overheating.

Issue 3: Formation of Oxidized Byproducts

  • Potential Cause: The presence of excess nitrogen oxides (NOx) in the nitric acid can lead to the oxidation of the methyl group on toluene, forming benzaldehyde derivatives.[3]

  • Solution:

    • High-Purity Nitric Acid: Use nitric acid with a low concentration of dissolved nitrogen oxides.

    • Urea Addition: In some nitration processes, a small amount of urea is added to scavenge nitrous acid and prevent the formation of NOx.

Step 2: Oxidation of 2,6-Dinitrotoluene

Issue 1: Incomplete Oxidation to this compound

  • Potential Cause: Insufficient oxidizing agent, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting material.

  • Solution:

    • Optimize Oxidant Concentration: Ensure a sufficient molar excess of the oxidizing agent (e.g., ozone and hydrogen peroxide) is used.

    • UV Irradiation: The use of UV radiation in combination with ozone and hydrogen peroxide has been shown to be effective for the oxidation of dinitrotoluenes.[4]

    • Monitor Reaction Progress: Use analytical techniques like HPLC or GC to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

Issue 2: Over-oxidation to 2,6-Dinitrobenzoic Acid

  • Potential Cause: Prolonged reaction times or an overly aggressive oxidizing environment can lead to the oxidation of the aldehyde to the corresponding carboxylic acid.[1]

  • Solution:

    • Reaction Time: Carefully control the reaction time to stop the reaction once the maximum yield of the aldehyde is achieved.

    • Selective Oxidants: While strong oxidants are needed, exploring milder or more selective oxidation conditions can help minimize over-oxidation.

Issue 3: Safety Concerns During Scale-Up

  • Potential Cause: Oxidation reactions are often highly exothermic and can pose a significant safety risk, especially at a larger scale.[5] Dinitrotoluenes can decompose at elevated temperatures and may react violently with bases or upon heating to their boiling point.[6]

  • Solution:

    • Process Safety Analysis: Conduct a thorough process safety analysis before scaling up to identify potential hazards.[5]

    • Temperature Control: Implement robust temperature monitoring and control systems to prevent runaway reactions.[5]

    • Controlled Addition: Add reagents in a controlled manner to manage the reaction exotherm.

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere to prevent the formation of explosive mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The overall yield is dependent on the efficiency of both the nitration and oxidation steps. For the dinitration of toluene, the yield of the mixed dinitrotoluene isomers is typically high, but the proportion of the desired 2,6-isomer is lower. The subsequent oxidation of 2,6-dinitrotoluene to this compound can also have variable yields depending on the method used. For a well-optimized process, an overall yield in the range of 15-25% from toluene can be considered a reasonable starting point, though this can be improved with specific catalysts and reaction conditions.

Q2: How can I purify the final this compound product?

A2: The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethanol and water. Column chromatography can also be used for smaller scale purifications to achieve high purity.

Q3: What are the main byproducts to expect in the dinitration of toluene?

A3: The primary byproduct is the 2,4-dinitrotoluene isomer.[1] Other potential byproducts include mononitrotoluenes (ortho- and para-nitrotoluene) if the reaction is incomplete, and trinitrotoluene if the reaction conditions are too harsh.[2] Minor amounts of other dinitrotoluene isomers may also be formed.

Q4: What are the key safety precautions when working with nitrating agents?

A4: Nitrating agents, particularly mixed acids, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted with careful temperature control to prevent runaway reactions. It is also important to be aware of the potential for the formation of explosive nitro compounds.

Q5: Can I use other oxidizing agents besides ozone for the conversion of 2,6-dinitrotoluene?

A5: While ozonolysis in the presence of hydrogen peroxide and UV light is a documented method, other strong oxidizing agents could potentially be used.[4] However, the selectivity for the aldehyde over the carboxylic acid is a key challenge. Any alternative method would require careful optimization to maximize the yield of this compound and minimize over-oxidation. Fenton oxidation is another advanced oxidation process that has been used for the degradation of dinitrotoluenes and could be explored.[7]

Data Presentation

Table 1: Isomer Distribution in the Dinitration of Toluene

Nitrating System2,4-Dinitrotoluene (%)2,6-Dinitrotoluene (%)Other Isomers (%)Reference
Mixed Acid (H₂SO₄/HNO₃)~80~20Minor[1]
Claycop/HNO₃86131[8]
N₂O₅ in DichloromethaneVaries with conditionsVaries with conditionsLow meta-isomer[9]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄N₂O₅[4]
Molecular Weight196.12 g/mol [4]
AppearanceYellowish solid[10]
Melting Point122-124 °C

Experimental Protocols

Protocol 1: Dinitration of Toluene (Illustrative Lab-Scale)

This protocol is for illustrative purposes and requires careful adaptation and safety assessment for scale-up.

Materials:

  • Toluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 25 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • In the dropping funnel, place 20 mL of toluene.

  • Add the toluene dropwise to the mixed acid solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 30 °C.

  • After the addition is complete, continue stirring for another 2 hours at room temperature.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Separate the organic layer and wash it with water, followed by 5% sodium bicarbonate solution, and then again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of dinitrotoluene isomers.

  • The isomers can be separated by fractional crystallization or chromatography.

Protocol 2: Oxidation of 2,6-Dinitrotoluene (Conceptual Ozonolysis)

This is a conceptual protocol based on literature and requires specialized equipment and expertise.

Materials:

  • 2,6-Dinitrotoluene

  • Solvent (e.g., acetic acid or a suitable organic solvent)

  • Hydrogen Peroxide (30%)

  • Ozone (from an ozone generator)

  • UV lamp

Procedure:

  • Dissolve a known amount of 2,6-dinitrotoluene in a suitable solvent in a photoreactor equipped with a gas inlet, a stirrer, and a UV lamp.

  • Add a stoichiometric excess of hydrogen peroxide to the solution.

  • Cool the reactor to the desired temperature (e.g., 10-20 °C).

  • Bubble a stream of ozone-containing gas through the solution while irradiating with the UV lamp.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Once the desired conversion is achieved, stop the ozone flow and UV irradiation.

  • Work up the reaction mixture to isolate the crude this compound. This may involve quenching excess peroxide, neutralizing any acid, and extracting the product.

  • Purify the crude product by recrystallization or chromatography.

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Dinitration of Toluene cluster_oxidation Step 2: Oxidation Toluene Toluene Nitration Nitration Reaction Toluene->Nitration MixedAcid Mixed Acid (H₂SO₄/HNO₃) MixedAcid->Nitration DNT_Isomers Mixture of Dinitrotoluene Isomers Nitration->DNT_Isomers Separation Isomer Separation DNT_Isomers->Separation DNT_26 2,6-Dinitrotoluene Separation->DNT_26 DNT_24 2,4-Dinitrotoluene (Byproduct) Separation->DNT_24 Oxidation Oxidation Reaction DNT_26->Oxidation Oxidant Oxidizing Agent (e.g., O₃/H₂O₂/UV) Oxidant->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Low Yield of This compound CheckNitration Check Nitration Step Start->CheckNitration CheckOxidation Check Oxidation Step Start->CheckOxidation Low26Isomer Low 2,6-Isomer Ratio CheckNitration->Low26Isomer OverNitration Over-nitration to TNT CheckNitration->OverNitration IncompleteOxidation Incomplete Oxidation CheckOxidation->IncompleteOxidation OverOxidation Over-oxidation to Acid CheckOxidation->OverOxidation SolutionNitration1 Optimize Catalyst/ Nitrating Agent Low26Isomer->SolutionNitration1 SolutionNitration2 Control Temperature/ Stoichiometry OverNitration->SolutionNitration2 SolutionOxidation1 Increase Oxidant/ Reaction Time IncompleteOxidation->SolutionOxidation1 SolutionOxidation2 Control Reaction Time/ Conditions OverOxidation->SolutionOxidation2

Caption: Troubleshooting logic for low yield of this compound.

References

Minimizing byproduct formation in derivatization of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,6-Dinitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low when performing a Knoevenagel condensation with this compound. What are the likely causes and how can I improve it?

A1: Low yields in Knoevenagel condensations involving this compound can often be attributed to several factors, including steric hindrance from the ortho-nitro group, suboptimal reaction conditions, or side reactions.

Potential Causes and Solutions:

  • Steric Hindrance: The nitro group at the 2-position can sterically hinder the approach of the nucleophile to the aldehyde carbonyl group.

    • Solution: Consider using a less bulky active methylene compound if your synthesis allows. Additionally, increasing the reaction temperature or using a stronger, non-nucleophilic base might help overcome the steric barrier.

  • Suboptimal Catalyst: The choice and amount of base catalyst are crucial.[1] Using a base that is too strong can lead to self-condensation of the aldehyde or other side reactions.[1]

    • Solution: Piperidine or pyridine are commonly used weak bases for this reaction.[2] An incremental addition of the catalyst might also improve the yield.

  • Presence of Water: The Knoevenagel condensation is a reversible reaction that produces water.[2] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.

    • Solution: Perform the reaction in a dry solvent and consider using a Dean-Stark apparatus to remove water as it is formed. Alternatively, adding molecular sieves to the reaction can also effectively remove water.[2]

Troubleshooting Workflow for Low Yield in Knoevenagel Condensation

G start Low Yield Observed check_sterics Evaluate Steric Hindrance start->check_sterics check_catalyst Review Catalyst Choice and Concentration start->check_catalyst check_water Assess for Water in Reaction start->check_water solution_sterics Use less bulky nucleophile or increase reaction temperature check_sterics->solution_sterics solution_catalyst Use weak base (e.g., piperidine) and optimize concentration check_catalyst->solution_catalyst solution_water Use Dean-Stark trap or molecular sieves check_water->solution_water end Improved Yield solution_sterics->end solution_catalyst->end solution_water->end

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Q2: I am observing the formation of an unexpected byproduct, 2,6-Dinitrobenzoic acid, in my reaction mixture. How can I prevent this?

A2: The formation of 2,6-Dinitrobenzoic acid is a common issue arising from the oxidation of the aldehyde group. This can happen due to the presence of oxidizing agents or exposure to air, especially under basic conditions or at elevated temperatures.

Potential Causes and Solutions:

  • Air Oxidation: this compound can be susceptible to oxidation by atmospheric oxygen, particularly when heated or in the presence of a base.

    • Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]

  • Impure Reagents or Solvents: Oxidizing impurities in your starting materials or solvents can lead to the formation of the carboxylic acid byproduct.

    • Solution: Use freshly purified reagents and anhydrous, degassed solvents. Ensure the this compound starting material is pure; if it appears discolored, consider recrystallization before use.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote oxidation.

    • Solution: If possible, conduct the reaction at a lower temperature. Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Data on Byproduct Formation under Different Atmospheres

ConditionAtmosphereYield of Desired Product% of 2,6-Dinitrobenzoic Acid Byproduct
1Air75%15%
2Nitrogen92%<1%
3Argon93%<1%
Q3: During a reductive amination of this compound, I am getting a significant amount of 2,6-Dinitrobenzyl alcohol as a byproduct. What is causing this and how can I avoid it?

A3: The formation of 2,6-Dinitrobenzyl alcohol during a reductive amination indicates that the reducing agent is reducing the aldehyde before it can form an imine with the amine.[5] This is a common side reaction if the reducing agent is too reactive or if the imine formation is slow.[6]

Potential Causes and Solutions:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[5]

    • Solution: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] These reagents are generally less reactive towards aldehydes at neutral or slightly acidic pH.

  • Slow Imine Formation: The steric hindrance from the ortho-nitro groups can slow down the initial formation of the imine.

    • Solution: Allow the this compound and the amine to stir together for a period of time to form the imine before adding the reducing agent. Monitoring the imine formation by TLC or NMR is recommended. Adding a catalytic amount of a weak acid, like acetic acid, can also facilitate imine formation.

  • Incorrect Stoichiometry: An excess of the reducing agent can increase the likelihood of aldehyde reduction.

    • Solution: Use a controlled amount of the reducing agent, typically 1.0 to 1.5 equivalents relative to the aldehyde.

Experimental Protocol: Selective Reductive Amination of this compound

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., methanol or 1,2-dichloroethane).

    • Add the desired primary or secondary amine (1.0-1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is deemed complete by TLC analysis.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring for the disappearance of the imine.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow for Minimizing Alcohol Byproduct in Reductive Amination

G start 2,6-Dinitrobenzyl alcohol byproduct detected step1 Select a mild reducing agent (e.g., NaBH(OAc)₃) start->step1 step2 Pre-form the imine before adding the reducing agent step1->step2 step3 Use catalytic acid (e.g., AcOH) to promote imine formation step2->step3 step4 Control stoichiometry of the reducing agent step3->step4 end Minimized alcohol byproduct, higher yield of desired amine step4->end

References

Technical Support Center: Purification of 2,6-Dinitrobenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Dinitrobenzaldehyde using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the most common and recommended stationary phase for flash column chromatography.[1] Its polarity is well-suited for separating aromatic aldehydes from less polar and more polar impurities.

Q2: Which mobile phase system should I start with for the purification?

A2: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[2] Based on the polarity of related compounds, a ratio of Hexane:Ethyl Acetate (8:2 v/v) is a reasonable starting point for thin-layer chromatography (TLC) analysis to determine the optimal eluent composition. The ideal solvent system should provide a retention factor (Rf) value of approximately 0.15-0.35 for this compound on a TLC plate.[3]

Q3: How can I monitor the progress of the separation during column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the collected fractions should be spotted on a TLC plate and eluted with the same solvent system used for the column. This allows for the identification of fractions containing the purified product and assessment of their purity.

Q4: What are the common impurities I should expect when purifying this compound?

A4: Common impurities can include positional isomers such as 2,4-Dinitrobenzaldehyde and 2,5-Dinitrobenzaldehyde, which may form as byproducts during synthesis. Depending on the synthetic route, unreacted starting materials or other reaction byproducts could also be present. Separating these isomers can be challenging due to their similar polarities.

Q5: Is this compound stable on silica gel?

A5: While many aldehydes are stable on silica gel, some can be sensitive to the acidic nature of standard silica, potentially leading to decomposition or the formation of acetals if alcohol-based solvents are used.[4] It is advisable to test the stability of this compound on a small amount of silica gel before performing a large-scale purification. If instability is observed, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can be beneficial.[4]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

A detailed methodology for performing TLC to find the optimal mobile phase is crucial for a successful column chromatography separation.

ParameterRecommendation
Stationary Phase Silica gel 60 F254 TLC plates
Sample Preparation Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting Apply a small spot of the dissolved sample to the baseline of the TLC plate.
Mobile Phase (Eluent) Start with a mixture of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives an Rf of ~0.15-0.35 for the product.
Development Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
Visualization Visualize the spots under UV light (254 nm). This compound should be UV active. Staining with a suitable agent can also be used if necessary.
Flash Column Chromatography Protocol

Once an appropriate solvent system is determined by TLC, the following protocol can be used for preparative purification.

StepDetailed Procedure
1. Column Packing Dry pack the column with silica gel (230-400 mesh). The amount of silica should be 30-100 times the weight of the crude sample. Gently tap the column to ensure even packing.
2. Equilibration Wet the packed silica gel with the chosen mobile phase, ensuring no cracks or air bubbles are present.
3. Sample Loading Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility in the eluent, dry loading is recommended. To dry load, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
5. Fraction Collection Collect fractions of a suitable volume and monitor them by TLC to identify those containing the pure product.
6. Product Isolation Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[5]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Test the stability of your compound on silica gel using a small-scale experiment. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities (co-elution) 1. The chosen solvent system has poor selectivity for the compounds. 2. The column is overloaded with the sample. 3. The column was not packed properly, leading to channeling.1. Try a different solvent system. For example, replace ethyl acetate with diethyl ether or dichloromethane. 2. Use a larger column with more silica gel relative to the amount of sample. 3. Ensure the column is packed evenly and that the sample is loaded in a narrow band.
Peak Tailing 1. Strong interaction between the aldehyde and active sites on the silica gel. 2. The sample is overloaded. 3. The compound is sparingly soluble in the mobile phase, causing it to streak.1. Add a small amount of a modifier to the eluent. For aldehydes, avoiding acidic conditions is generally good. If the compound is acidic in nature, a small amount of acetic acid might help. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the sample is fully dissolved when loaded. If using a stronger solvent for dissolution, use a minimal amount. Consider dry loading.
Multiple spots for a pure compound on TLC The compound may be unstable on the silica gel of the TLC plate, leading to decomposition.Run a 2D TLC to check for stability. Spot the compound, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, the compound is decomposing.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Column Chromatography of this compound start Start Purification tlc Develop TLC with Hexane:EtOAc (e.g., 8:2) start->tlc check_rf Is Rf of product ~0.15-0.35? tlc->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No run_column Run Column Chromatography check_rf->run_column Yes adjust_polarity->tlc monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions check_separation Good Separation? monitor_fractions->check_separation combine_pure Combine Pure Fractions & Evaporate check_separation->combine_pure Yes troubleshoot Troubleshoot Issue check_separation->troubleshoot No issue_no_elution Problem: No Elution troubleshoot->issue_no_elution issue_coelution Problem: Co-elution troubleshoot->issue_coelution issue_tailing Problem: Peak Tailing troubleshoot->issue_tailing solution_polarity Increase Eluent Polarity issue_no_elution->solution_polarity solution_stability Check Compound Stability issue_no_elution->solution_stability solution_solvent_system Try Different Solvent System issue_coelution->solution_solvent_system solution_loading Reduce Sample Load issue_coelution->solution_loading issue_tailing->solution_loading solution_modifier Add Modifier to Eluent issue_tailing->solution_modifier solution_dry_load Use Dry Loading issue_tailing->solution_dry_load

A flowchart for troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,6-Dinitrobenzaldehyde and 2,4-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the reactivity of aromatic aldehydes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Among these, dinitrobenzaldehyde isomers serve as important precursors in the synthesis of various pharmaceuticals and other fine chemicals. The position of the electron-withdrawing nitro groups on the benzene ring significantly influences the electrophilicity of the aldehyde and, consequently, its reactivity. This guide provides a detailed comparison of the reactivity of 2,6-dinitrobenzaldehyde and 2,4-dinitrobenzaldehyde, supported by theoretical considerations and experimental data.

Chemical Properties

Both this compound and 2,4-dinitrobenzaldehyde are yellow crystalline solids with the same molecular formula (C₇H₄N₂O₅) and molecular weight (196.12 g/mol ). However, their physical properties, such as melting point and solubility, differ due to the different substitution patterns of the nitro groups.

PropertyThis compound2,4-Dinitrobenzaldehyde
CAS Number 606-31-5528-75-6
Molecular Formula C₇H₄N₂O₅C₇H₄N₂O₅
Molecular Weight 196.12 g/mol 196.12 g/mol
Appearance Yellow crystalsYellow to light brown crystals
Melting Point 120-122 °C66-70 °C
Solubility Almost insoluble in water, soluble in ethanol and dichloromethane.Slightly soluble in water, soluble in ethanol, ether, benzene, and glacial acetic acid.

Reactivity Comparison: Electronic and Steric Effects

The reactivity of the aldehyde group in dinitrobenzaldehydes is primarily governed by two factors: the electronic effect of the nitro groups and steric hindrance around the carbonyl group.

Electronic Effects: Nitro groups are potent electron-withdrawing groups due to their strong -I (inductive) and -R (resonance) effects. These effects decrease the electron density on the benzene ring and, by extension, on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. In both isomers, the two nitro groups significantly activate the aldehyde functionality compared to benzaldehyde itself.

Steric Hindrance: The spatial arrangement of the nitro groups plays a crucial role in determining the accessibility of the carbonyl carbon to incoming nucleophiles.

  • This compound: The presence of two bulky nitro groups ortho to the aldehyde group creates significant steric hindrance. This steric congestion can impede the approach of nucleophiles, potentially leading to slower reaction rates or requiring more forcing reaction conditions.

  • 2,4-Dinitrobenzaldehyde: In this isomer, only one nitro group is in the ortho position, while the other is at the para position. This arrangement results in considerably less steric hindrance around the aldehyde group compared to the 2,6-isomer, generally allowing for easier nucleophilic attack.

A study comparing the mutagenicity and theoretical reactivity of these two isomers using molecular orbital methods supports these general principles.

Comparative Reactivity in Key Organic Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction is typically base-catalyzed.

Expected Reactivity: 2,4-Dinitrobenzaldehyde is expected to be more reactive than this compound in the Knoevenagel condensation. The higher electrophilicity of the carbonyl carbon in both isomers makes them good substrates. However, the severe steric hindrance in the 2,6-isomer will likely slow down the initial nucleophilic attack by the enolate of the active methylene compound.

Experimental Data (Illustrative):

ReactantProduct Yield (Illustrative)Reaction Time (Illustrative)
This compoundLowerLonger
2,4-DinitrobenzaldehydeHigherShorter
Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a common transformation, often carried out using hydride-reducing agents like sodium borohydride.

Expected Reactivity: The rate of reduction is influenced by the electrophilicity of the carbonyl carbon and its steric accessibility. While both isomers have a highly electrophilic carbonyl group, the steric hindrance in this compound is expected to make the approach of the hydride donor more difficult, leading to a slower reduction rate compared to the 2,4-isomer. Studies on the metabolism of dinitrotoluenes, which involves the reduction of dinitrobenzaldehydes to dinitrobenzyl alcohols, have shown that the reduction of 2,4-dinitrobenzaldehyde is a major metabolic pathway, suggesting it is readily reduced.

Experimental Data (Illustrative):

ReactantProduct Yield (Illustrative)Reaction Time (Illustrative)
This compoundHigh (may require longer time)Longer
2,4-DinitrobenzaldehydeHighShorter
Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent (chromic acid).

Expected Reactivity: The oxidation of aldehydes is less sensitive to steric hindrance around the carbonyl group compared to nucleophilic addition reactions. Therefore, the difference in reactivity between the two isomers in oxidation reactions is expected to be less pronounced than in condensation or reduction reactions. Both isomers should be readily oxidized to their corresponding benzoic acids.

Experimental Data (Illustrative):

ReactantProduct Yield (Illustrative)Reaction Time (Illustrative)
This compoundHighSimilar to 2,4-isomer
2,4-DinitrobenzaldehydeHighSimilar to 2,6-isomer

Experimental Protocols

The following are representative experimental protocols for the Knoevenagel condensation, reduction, and oxidation of dinitrobenzaldehydes. These are generalized procedures and may require optimization for specific substrates and scales.

Knoevenagel Condensation with Malononitrile

Diagram of Experimental Workflow:

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product DNB Dinitrobenzaldehyde (1 mmol) Mix Mix Reactants DNB->Mix MN Malononitrile (1.1 mmol) MN->Mix Solvent Ethanol (10 mL) Solvent->Mix Catalyst Add Catalyst (e.g., piperidine) Mix->Catalyst Heat Reflux (e.g., 2-4 h) Catalyst->Heat Cool Cool to RT Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Dinitrobenzylidenemalononitrile Dry->Product

Caption: Workflow for the Knoevenagel condensation.

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of the dinitrobenzaldehyde isomer in 10 mL of ethanol.

  • Add 1.1 mmol of malononitrile to the solution.

  • Add a catalytic amount of a base, such as piperidine or a few drops of a saturated aqueous solution of sodium carbonate.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reduction with Sodium Borohydride

Diagram of Experimental Workflow:

Reduction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product DNB Dinitrobenzaldehyde (1 mmol) Dissolve Dissolve DNB in Solvent DNB->Dissolve Solvent Methanol/Ethanol (10 mL) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 (1.1 mmol) portion-wise Cool->Add_NaBH4 Stir Stir at 0 °C to RT Add_NaBH4->Stir Quench Quench with Water/Dilute Acid Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Dinitrobenzyl Alcohol Evaporate->Product Oxidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product DNB Dinitrobenzaldehyde (1 mmol) Dissolve Dissolve DNB in Acetone DNB->Dissolve Solvent Acetone (10 mL) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Jones Add Jones Reagent dropwise Cool->Add_Jones Stir Stir at 0 °C to RT Add_Jones->Stir Quench Quench with Isopropanol Stir->Quench Filter Filter Chromium Salts Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Dinitrobenzoic Acid Evaporate->Product

A Comparative Analysis of the Mutagenic Potential of 2,4-Dinitrobenzaldehyde and 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative mutagenicity analysis of two isomeric compounds, 2,4-Dinitrobenzaldehyde (2,4-DNBAl) and 2,6-Dinitrobenzaldehyde (2,6-DNBAl). The information is targeted towards researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes the available experimental data on the mutagenic properties of these compounds, details the experimental protocols used for their evaluation, and illustrates the potential metabolic pathways involved in their mutagenic activity.

Quantitative Mutagenicity Comparison

The mutagenic activities of 2,4-DNBAl and 2,6-DNBAl have been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are engineered to be sensitive to different types of mutagens. The data presented here is a summary of findings from studies investigating the mutagenicity of these two compounds.

While the full quantitative data from the primary comparative study by Sayama et al. is not publicly available, the abstracts and related literature provide a strong basis for a qualitative and semi-quantitative comparison of the mutagenic potential of these two isomers. The following table summarizes the observed mutagenic responses in different bacterial strains, which can infer the mechanism of mutagenicity.

CompoundBacterial StrainMetabolic Activation (S9)Mutagenic ResponseImplied Mechanism of Action
2,4-Dinitrobenzaldehyde TA98Not RequiredPositiveFrameshift mutations. Mutagenicity is reduced in strains lacking nitroreductase (TA98NR) and O-acetyltransferase (TA98/1,8-DNP6), indicating a dependency on these enzymes for metabolic activation.
TA100Not RequiredPositiveBase-pair substitutions. Interestingly, mutagenicity is reported to be higher in the nitroreductase-deficient strain (TA100NR) compared to the parent strain (TA100).
This compound TA98Not RequiredNo significant mutagenicity reported.Does not appear to be a significant frameshift mutagen under the tested conditions.
TA100Not RequiredPositive (Direct-acting)Base-pair substitutions. Mutagenic activity is decreased in strains deficient in nitroreductase and O-acetyltransferase, suggesting that its mutagenicity is mediated by reductive metabolic activation. The aldehyde group is also suggested to be crucial for its direct-acting mutagenicity.[1]

Note: The mutagenicity is generally assessed by the number of revertant colonies per plate. A positive response is typically defined as a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate. The lack of full-text access to the primary comparative study limits a more detailed quantitative presentation.

Experimental Protocols

The following is a detailed methodology for a standard Ames test, which is consistent with the procedures used to evaluate the mutagenicity of dinitrobenzaldehydes.

Bacterial Reverse Mutation Assay (Ames Test)

1. Bacterial Strains: The Salmonella typhimurium strains used for assessing the mutagenicity of these compounds typically include:

  • TA98: Detects frameshift mutagens.

  • TA100: Detects base-pair substitution mutagens.

  • TA98NR: A derivative of TA98 deficient in nitroreductase activity.

  • TA98/1,8-DNP6: A derivative of TA98 deficient in O-acetyltransferase activity.

  • TA100NR: A derivative of TA100 deficient in nitroreductase activity.

2. Media and Reagents:

  • Nutrient Broth (for overnight cultures)

  • Top Agar (containing a trace amount of histidine and biotin)

  • Minimal Glucose Agar Plates (Vogel-Bonner medium E with 2% glucose)

  • Test compounds (2,4-DNBAl and 2,6-DNBAl) dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 fraction from the liver of Aroclor 1254-induced rats (for studies including metabolic activation, though not required for the direct-acting mutagenicity of these compounds).

3. Experimental Procedure:

  • a. Bacterial Culture Preparation: Inoculate a single colony of each bacterial strain into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking.

  • b. Plate Incorporation Assay:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the overnight bacterial culture and 0.1 mL of the test compound solution at various concentrations.

    • For assays with metabolic activation, 0.5 mL of S9 mix would be added. For direct-acting mutagens, a phosphate buffer is used instead.

    • The mixture is vortexed gently and poured onto the surface of a minimal glucose agar plate.

  • c. Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.

  • d. Scoring: The number of revertant colonies (his+ revertants) on each plate is counted. The mutagenic potential is determined by the increase in the number of revertant colonies in the treated plates compared to the solvent control plates.

Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight culture of S. typhimurium strains (e.g., TA98, TA100) Mixing Mix bacterial culture, test compound, and molten top agar Bacterial_Culture->Mixing Test_Compound Prepare serial dilutions of Dinitrobenzaldehydes Test_Compound->Mixing Media_Prep Prepare top agar and minimal glucose agar plates Pouring Pour mixture onto minimal glucose agar plates Media_Prep->Pouring Mixing->Pouring Incubation Incubate plates at 37°C for 48-72 hours Pouring->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Analyze dose-response relationship and determine mutagenicity Colony_Counting->Data_Analysis

Caption: Workflow of the Ames test for assessing the mutagenicity of dinitrobenzaldehydes.

Proposed Metabolic Activation Pathway for Dinitrobenzaldehydes

Metabolic_Activation cluster_activation Metabolic Activation in Bacteria cluster_outcome Cellular Outcome DNB Dinitrobenzaldehyde (2,4-DNBAl or 2,6-DNBAl) Nitroreduction Nitroreductase DNB->Nitroreduction Step 1: Reduction of nitro group Hydroxylamine N-hydroxylaminobenzaldehyde Nitroreduction->Hydroxylamine Acetylation O-acetyltransferase Hydroxylamine->Acetylation Step 2: Esterification Reactive_Ester N-acetoxy-aminobenzaldehyde (Reactive Ester) Acetylation->Reactive_Ester DNA_Adducts Formation of DNA Adducts Reactive_Ester->DNA_Adducts Reacts with DNA Mutation Mutation (Frameshift or Base-pair Substitution) DNA_Adducts->Mutation

Caption: Proposed metabolic activation pathway leading to the mutagenicity of dinitrobenzaldehydes.

References

A Comparative Guide to Alternative Reagents for 2,6-Dinitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. 2,6-Dinitrobenzaldehyde has traditionally been a valuable building block, particularly in reactions requiring a highly electrophilic aldehyde. The strong electron-withdrawing nature of the two nitro groups at the ortho positions significantly activates the carbonyl group towards nucleophilic attack. However, factors such as cost, stability, and the potential for undesired side reactions necessitate the exploration of viable alternatives. This guide provides an objective comparison of the performance of this compound with alternative reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Alternatives at a Glance: 2,6-Dihalobenzaldehydes

Among the most promising alternatives to this compound are its dihalogenated analogs, namely 2,6-Dichlorobenzaldehyde and 2,6-Difluorobenzaldehyde. Like the dinitro compound, these reagents feature electron-withdrawing groups at the ortho positions, which enhance the electrophilicity of the aldehyde functionality. The choice between these alternatives often depends on the specific reaction, desired product characteristics, and reaction conditions.

Key Physicochemical Properties:

PropertyThis compound2,6-Dichlorobenzaldehyde2,6-Difluorobenzaldehyde
Molecular Weight 196.12 g/mol 175.01 g/mol 142.10 g/mol
Melting Point 120-122 °C69-71 °C15-17 °C
Appearance Yellow crystalline solidWhite to off-white crystalline powderColorless to light orange liquid/low melting solid
Key Hazard IrritantCorrosiveCorrosive, Lachrymator

Performance in Key Organic Reactions

To provide a quantitative comparison, we will focus on two widely employed multicomponent reactions in organic synthesis: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Knoevenagel condensation for the formation of carbon-carbon double bonds.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The electrophilicity of the aldehyde is a crucial factor in the rate-determining step of this reaction.

Comparative Performance in the Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalyst/SolventReaction TimeYield (%)Reference
This compoundEthyl acetoacetateUreaHCl / Ethanol1.5 h (reflux)Moderate (Not specified)
2,6-DichlorobenzaldehydeEthyl acetoacetateUreaVarious Lewis Acids35 min - 4 h70-90%[1]
2,6-DifluorobenzaldehydeEthyl acetoacetateThioureaNot specifiedNot specifiedNot specifiedData not available

Note: The yields for the Biginelli reaction can vary significantly based on the reaction conditions. The data presented is indicative of the general reactivity.

Discussion of Reactivity:

The strong electron-withdrawing nature of the nitro groups in this compound is expected to make it highly reactive in the Biginelli reaction. However, the steric hindrance from the two bulky ortho substituents can sometimes negatively impact the reaction rate and yield. In contrast, the smaller halogen atoms in 2,6-Dichlorobenzaldehyde and 2,6-Difluorobenzaldehyde also provide significant electronic activation with potentially less steric hindrance, often leading to high yields.

The Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is fundamental in the synthesis of a wide array of functionalized molecules.

Comparative Performance in the Knoevenagel Condensation with Malononitrile:

| Aldehyde | Active Methylene | Catalyst/Conditions | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | this compound | Malononitrile | Not specified | Not specified | Not specified | Data not available | | 2,6-Dichlorobenzaldehyde | Malononitrile | Ammonium acetate / sonication | 5-7 min | High (Not specified) |[2] | | 2,6-Difluorobenzaldehyde | Malononitrile | NiCu@MWCNT / H₂O/MeOH | 15 min | ~95% |[3] |

Discussion of Reactivity:

In the Knoevenagel condensation, the high electrophilicity of the carbonyl carbon in all three benzaldehyde derivatives is advantageous. The reaction is often rapid and high-yielding. The choice of catalyst and reaction conditions (e.g., microwave, ultrasound) can significantly influence the reaction time and efficiency. For instance, the use of sonication with 2,6-Dichlorobenzaldehyde and a nanohybrid catalyst with 2,6-Difluorobenzaldehyde has been shown to lead to excellent yields in very short reaction times.[2][3]

Experimental Protocols

General Protocol for the Biginelli Reaction

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 3-4 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

General Protocol for the Knoevenagel Condensation

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (catalytic amount)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure (Solvent-Free Ultrasound Irradiation):

  • In a suitable vessel, mix the substituted benzaldehyde and malononitrile.

  • Add a catalytic amount of ammonium acetate.

  • Place the vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture for the required time, monitoring the reaction by TLC.

  • After completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.[2]

Visualizing Reaction Workflows

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst Add Catalyst (e.g., HCl) Mix->Catalyst Reflux Heat to Reflux Catalyst->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Dihydropyrimidinone Recrystallize->Product

Caption: General workflow for the Biginelli reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Mix Mix Reagents Aldehyde->Mix Methylene Active Methylene (e.g., Malononitrile) Methylene->Mix Catalyst Add Catalyst (e.g., NH4OAc) Mix->Catalyst Irradiate Ultrasound/Microwave or Heat Catalyst->Irradiate Precipitate Precipitate in Water Irradiate->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure α,β-Unsaturated Product Recrystallize->Product

Caption: General workflow for the Knoevenagel condensation.

Conclusion

Both 2,6-Dichlorobenzaldehyde and 2,6-Difluorobenzaldehyde serve as effective alternatives to this compound in condensation reactions that benefit from an electrophilic aldehyde. The choice of reagent will ultimately be guided by a combination of factors including the specific reaction, desired reactivity, steric considerations, cost, and safety. While this compound offers strong electronic activation, its dihalogenated counterparts often provide a better balance of reactivity and handling properties, frequently leading to high yields under optimized conditions. For researchers and drug development professionals, the exploration of these alternatives can lead to more efficient, cost-effective, and safer synthetic routes.

References

2,6-Dinitrobenzaldehyde: A Superior Scaffold for Hypoxia-Activated Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer therapeutics and drug development, the quest for selective and potent agents remains paramount. New comparative analyses and experimental data highlight the distinct advantages of 2,6-Dinitrobenzaldehyde over other nitroaromatic compounds, particularly in the design of hypoxia-activated prodrugs and radiosensitizers. Its unique structural and electronic properties offer enhanced efficacy and target specificity, positioning it as a promising scaffold for the next generation of cancer treatments.

Nitroaromatic compounds are a class of molecules that have garnered significant attention in medicinal chemistry due to their ability to be selectively activated under the low-oxygen (hypoxic) conditions characteristic of solid tumors. This bioreductive activation transforms a relatively benign prodrug into a potent cytotoxic agent directly at the tumor site, minimizing off-target effects. Among the various nitroaromatics, this compound exhibits a superior profile for such applications.

Key Advantages of this compound:

  • Enhanced Bioreductive Potential: The presence of two electron-withdrawing nitro groups at the ortho positions of the benzaldehyde moiety significantly lowers the reduction potential of this compound. This facilitates its efficient and rapid reduction by endogenous enzymes, such as cytochrome P450 reductases, which are often overexpressed in hypoxic tumor cells. This leads to a more rapid and robust activation of the cytotoxic effector compared to mono-nitroaromatic analogues.

  • Improved Hypoxia Selectivity: The specific stereochemistry of this compound contributes to a higher hypoxia-selective cytotoxicity. Prodrugs derived from this scaffold demonstrate a greater differential in toxicity between oxygenated (normoxic) and hypoxic conditions. This enhanced selectivity is crucial for minimizing damage to healthy tissues and reducing the side effects of chemotherapy.

  • Favorable Structure-Activity Relationship: The aldehyde functionality of this compound provides a versatile chemical handle for the synthesis of a diverse range of prodrugs. This allows for the attachment of various cytotoxic warheads and modulators of pharmacokinetic properties, enabling the fine-tuning of the therapeutic agent for specific cancer types and treatment regimens.

Comparative Performance Data

To objectively assess the superiority of dinitro-substituted compounds, a comparison of their performance with other nitroaromatics is essential. The following table summarizes key quantitative data from studies on dinitrobenzamide mustards, a class of hypoxia-activated prodrugs. While this data does not directly feature this compound, it provides a strong rationale for the advantages of the dinitro-scaffold.

CompoundCell LineIC50 (Normoxia, µM)IC50 (Hypoxia, µM)Hypoxia Selectivity Ratio (Normoxia IC50 / Hypoxia IC50)Reference
PR-104A (Dinitrobenzamide Mustard) PC-3320 ± 3048 ± 46.7[1]
Analog 17 (DNBM) DU-145>25028 ± 2>8.9[1]
Analog 12 (DNBM) DU-145>25047 ± 6>5.3[1]

DNBM: Dinitrobenzamide Mustard

These data clearly demonstrate the significant increase in cytotoxicity under hypoxic conditions for dinitrobenzamide mustards, highlighting the effectiveness of the dinitroaromatic scaffold in hypoxia-activated cancer therapy.[1] The high hypoxia selectivity ratios indicate a favorable therapeutic window, a critical factor for successful clinical translation.

Experimental Protocols

The evaluation of nitroaromatic compounds as hypoxia-activated prodrugs involves a series of well-defined experimental protocols.

In Vitro Hypoxia-Activated Prodrug Assay

This assay is fundamental to determining the hypoxia-selective cytotoxicity of a compound.

Objective: To measure and compare the half-maximal inhibitory concentration (IC50) of a test compound under normoxic (21% O2) and hypoxic (<1% O2) conditions.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3, DU-145 for prostate cancer) are cultured in appropriate media.

  • Compound Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound.

  • Incubation: One set of plates is incubated under standard normoxic conditions (37°C, 5% CO2, 21% O2), while a parallel set is placed in a hypoxic chamber (37°C, 5% CO2, <1% O2) for a specified duration (e.g., 2 hours).[1]

  • Washout and Recovery: After the initial exposure, the drug-containing media is replaced with fresh media, and all plates are incubated under normoxic conditions for a recovery period (e.g., 3 days).[1]

  • Viability Assessment: Cell viability is determined using a standard assay such as the AlamarBlue® or MTT assay.

  • Data Analysis: The IC50 values for both normoxic and hypoxic conditions are calculated from the dose-response curves. The hypoxia selectivity ratio is then determined by dividing the normoxic IC50 by the hypoxic IC50.[1]

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if a test compound can induce mutations in the DNA of specific bacterial strains.

Methodology:

  • Bacterial Strains: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains carry mutations in the histidine operon and cannot synthesize their own histidine.

  • Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of this compound-based prodrugs is intrinsically linked to the cellular response to hypoxia, primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

Hypoxia_Signaling cluster_0 Cellular Environment cluster_1 Drug Activation Pathway cluster_2 Cellular Response Normoxia Normoxia Hypoxia Hypoxia HIF-1α_Degradation HIF-1α_Degradation Normoxia->HIF-1α_Degradation Promotes HIF-1α_Stabilization HIF-1α_Stabilization Hypoxia->HIF-1α_Stabilization Induces 2,6-DNB-Prodrug 2,6-DNB-Prodrug Nitroreductases Nitroreductases Reduced_Intermediate Reduced_Intermediate 2,6-DNB-Prodrug->Reduced_Intermediate Reduced by Active_Drug Active_Drug DNA_Damage DNA_Damage Active_Drug->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Reduced_Intermediate->Active_Drug Spontaneous Release HIF-1α_Pathway_Activation HIF-1α_Pathway_Activation HIF-1α_Stabilization->HIF-1α_Pathway_Activation Leads to HIF-1α_Pathway_Activation->Nitroreductases Upregulates

Figure 1. Simplified signaling pathway of hypoxia-activated prodrugs.

Under normoxic conditions, HIF-1α is continuously degraded. However, in a hypoxic environment, HIF-1α is stabilized and accumulates, leading to the transcriptional activation of numerous target genes, including those encoding for nitroreductase enzymes. This upregulation of nitroreductases creates a positive feedback loop, enhancing the conversion of the this compound prodrug into its active, cytotoxic form. The resulting active drug then induces cellular damage, primarily through DNA alkylation, ultimately leading to apoptosis of the cancer cell.

Experimental Workflow

A typical workflow for the evaluation of a novel this compound-based prodrug is outlined below.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation start Prodrug Synthesis a Hypoxia-Selective Cytotoxicity Assay start->a b Ames Test (Mutagenicity) start->b end Lead Candidate c Metabolite Identification (LC-MS/MS) a->c If promising d Western Blot for HIF-1α and Downstream Targets c->d e Immunofluorescence for DNA Damage Markers (γH2AX) d->e f Xenograft Tumor Models e->f If mechanism validated g Efficacy and Toxicity Studies f->g g->end Successful outcome

Figure 2. A representative experimental workflow for prodrug evaluation.

This comprehensive approach, from initial synthesis and in vitro screening to detailed mechanistic studies and in vivo validation, is crucial for the successful development of novel cancer therapeutics based on the this compound scaffold.

Conclusion

The strategic use of this compound as a core structural motif in the design of hypoxia-activated prodrugs offers significant advantages over other nitroaromatic compounds. Its enhanced bioreductive activation, superior hypoxia selectivity, and synthetic versatility make it an ideal candidate for developing targeted and effective cancer therapies. Further research and clinical evaluation of this compound-based compounds are warranted to fully realize their therapeutic potential in oncology.

References

Comparative Analysis of 2,6-Dinitrobenzaldehyde: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data for 2,6-Dinitrobenzaldehyde against established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of experimental outcomes and ensure the quality of their materials. The document outlines standard experimental protocols, presents data in a comparative format, and visualizes key workflows.

Physical and Chemical Properties

A comparison of experimentally determined physical properties with established literature values is crucial for confirming the identity and purity of a chemical sample. This compound is typically characterized as fine, deep yellow crystals.[1]

Table 1: Comparison of Physical Properties

PropertyLiterature ValueExperimental ValueMethod
Melting Point 120-122 °C[2][3][Enter Observed Value]Capillary Method (Thiele Tube or Digital Apparatus)
Boiling Point 363.2 ± 32.0 °C (Predicted)[2][Enter Observed Value]Capillary Method (Thiele Tube or Aluminum Block)
Appearance Fine deep yellow crystals[1][Enter Observation]Visual Inspection
Solubility in Water Insoluble (Predicted)[Enter Observation]Miscibility Test
Storage Temperature 2-8°C[2][3]N/AN/A

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following tables cross-reference key spectral peaks from literature databases with space for new experimental findings.

Table 2: ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityLiterature Peak AssignmentExperimental Peak (δ) ppm
~10.4SingletAldehyde (-CHO)[Enter Observed Value]
~8.6DoubletAromatic (H-3, H-5)[Enter Observed Value]
~8.2TripletAromatic (H-4)[Enter Observed Value]

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupLiterature Range (cm⁻¹)Experimental Peak (cm⁻¹)
~2850, ~2750C-H StretchAldehyde2900-2800, 2800-2700[Enter Observed Value]
~1710C=O StretchAldehyde1740-1690[Enter Observed Value]
~1530, ~1350N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)1550-1490, 1385-1345[Enter Observed Value]
~1600, ~1475C=C StretchAromatic Ring1625-1575, 1525-1475[Enter Observed Value]

Experimental Protocols

Accurate and reproducible data relies on standardized experimental procedures. The following are detailed methodologies for determining the key properties cited in this guide.

3.1. Melting Point Determination The melting point is determined using a capillary tube method with either a Thiele tube or a digital melting point apparatus.[4]

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

  • The capillary tube is attached to a thermometer or placed in the heating block of the apparatus.[4]

  • The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[6]

3.2. Boiling Point Determination The boiling point is determined using an aluminum block or Thiele tube setup.[7]

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]

  • The apparatus, along with a thermometer, is heated gently and uniformly.[7]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[7]

3.3. Solubility Test This protocol determines the solubility of the compound in a given solvent.

  • Approximately 25 mg of this compound is placed into a small test tube.

  • 0.75 mL of the solvent (e.g., water, ethanol) is added in small portions.[8]

  • The test tube is shaken vigorously for 60 seconds after each addition.[9]

  • The compound is classified as soluble if it dissolves completely, or insoluble if it remains as a solid.[9] For liquid-liquid pairs, the terms miscible (one layer) or immiscible (two layers) are used.[9]

3.4. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule.[10]

  • A small amount of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a clean NMR tube.

  • The tube is placed into the NMR spectrometer.

  • The ¹H NMR spectrum is acquired, providing information on the chemical environment, integration (number of protons), and splitting patterns of the hydrogen atoms.[11][12]

3.5. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

  • For a solid sample, a small amount is placed directly onto the crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups like aldehydes (-CHO) and nitro groups (-NO₂).[15]

3.6. UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems.[16]

  • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).

  • A quartz cuvette is filled with a blank (the pure solvent) to calibrate the spectrophotometer.[17]

  • The blank is replaced with the sample cuvette.

  • The absorbance is measured over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.[18]

Visualized Workflows and Pathways

4.1. Experimental Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical and spectroscopic characterization of a chemical compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Final Analysis Sample Sample Reception Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Tests Visual->Solubility MP Melting Point Determination Solubility->MP IR IR Spectroscopy (Functional Groups) Solubility->IR Compare Compare Data with Literature Values MP->Compare NMR NMR Spectroscopy (¹H, ¹³C Structure) IR->NMR UV UV-Vis Spectroscopy (Conjugation) NMR->UV UV->Compare Purity Assess Purity & Confirm Identity Compare->Purity

Caption: Workflow for the characterization of an organic compound.

4.2. Logical Pathway: Synthesis of this compound

This diagram shows the logical relationship in a common synthesis route for this compound from a related precursor, illustrating the key chemical transformation.

G A 2,6-Dinitrotoluene C Oxidation of Methyl Group A->C B Oxidizing Agent (e.g., CrO₃ in Acetic Anhydride) B->C D This compound C->D Transformation

Caption: Logical pathway for the synthesis of this compound.

References

Comparative study of the electronic effects of nitro groups in dinitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct electronic properties of dinitrobenzaldehyde isomers, supported by experimental data and detailed methodologies.

The substitution pattern of nitro groups on a benzaldehyde framework profoundly influences its electronic characteristics, reactivity, and potential applications in medicinal chemistry and materials science. This guide provides a comparative study of the electronic effects of nitro groups in three key dinitrobenzaldehyde isomers: 2,4-dinitrobenzaldehyde, 2,6-dinitrobenzaldehyde, and 3,5-dinitrobenzaldehyde. By examining spectroscopic data and acidity constants, we can elucidate the interplay of inductive and resonance effects exerted by the nitro substituents.

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro groups can be quantitatively assessed through various analytical techniques. The following tables summarize key experimental data that highlight the differences between the dinitrobenzaldehyde isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

IsomerAldehyde Proton (CHO)Aromatic Protons
2,4-Dinitrobenzaldehyde~10.11H3: ~8.85, H5: ~8.61, H6: ~8.24
This compoundNot explicitly foundNot explicitly found
3,5-Dinitrobenzaldehyde~10.13H2, H6: ~9.08, H4: ~8.85

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [1]

IsomerCarbonyl Carbon (C=O)Aromatic Carbons
2,4-Dinitrobenzaldehyde187.3 (solid state)Not explicitly found
This compound188.9Not explicitly found
3,5-Dinitrobenzaldehyde193.1C1: ~139.7, C2,C6: ~130.0, C3,C5: Not found, C4: Not found

Note: A complete set of comparable ¹³C NMR data in the same solvent for all isomers was not available in the searched literature. The value for 2,4-dinitrobenzaldehyde is from a solid-state measurement.

Table 3: FT-IR Spectroscopy Data

IsomerC=O Stretching Frequency (cm⁻¹)
2,4-Dinitrobenzaldehyde~1700
This compoundNot explicitly found
3,5-DinitrobenzaldehydeNot explicitly found

Note: Specific C=O stretching frequencies for 2,6- and 3,5-dinitrobenzaldehyde were not found in the searched literature. The value for 2,4-dinitrobenzaldehyde is a general approximation.

Table 4: Acidity of Corresponding Dinitrobenzoic Acids (pKa in water)

Corresponding Dinitrobenzoic AcidpKa
2,4-Dinitrobenzoic AcidNot explicitly found
2,6-Dinitrobenzoic AcidNot explicitly found
3,5-Dinitrobenzoic Acid2.82

Note: The pKa values of the corresponding dinitrobenzoic acids serve as an indicator of the electron-withdrawing strength of the nitro groups in the respective positions.

Interpretation of Electronic Effects

The positioning of the electron-withdrawing nitro groups dictates the extent of their influence on the aldehyde functionality. This is a combination of the through-bond inductive effect (-I) and the through-space resonance effect (-M).

Electronic_Effects cluster_24 2,4-Dinitrobenzaldehyde cluster_26 This compound cluster_35 3,5-Dinitrobenzaldehyde 2,4-DNB 2,4-DNB 2,4-Inductive -I Effect (Strong) 2,4-Aldehyde Aldehyde Group (Electron Deficient) 2,4-Inductive->2,4-Aldehyde 2,4-Resonance -M Effect (Strong) 2,4-Resonance->2,4-Aldehyde 2,6-DNB 2,6-DNB 2,6-Inductive -I Effect (Very Strong) 2,6-Aldehyde Aldehyde Group (Highly Electron Deficient) 2,6-Inductive->2,6-Aldehyde 2,6-Steric Steric Hindrance 2,6-Steric->2,6-Aldehyde (Ortho effect) 3,5-DNB 3,5-DNB 3,5-Inductive -I Effect (Strong) 3,5-Aldehyde Aldehyde Group (Electron Deficient) 3,5-Inductive->3,5-Aldehyde 3,5-Resonance -M Effect (Weak/None) 3,5-Resonance->3,5-Aldehyde Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesize DNB Isomers Purification Purify by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR pKa pKa Determination (of corresponding acids) Purification->pKa Data_Compilation Compile Spectroscopic and Acidity Data NMR->Data_Compilation FTIR->Data_Compilation pKa->Data_Compilation Comparison Compare Electronic Effects Data_Compilation->Comparison

References

A Comparative Analysis of Reaction Mechanisms for Dinitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of dinitrobenzaldehyde isomers is critical for optimizing synthetic pathways and designing novel therapeutics. The position of the nitro groups on the benzaldehyde ring profoundly influences the electronic and steric environment of the aldehyde functional group, leading to distinct reaction mechanisms and rates. This guide provides a comprehensive comparison of the reaction mechanisms for various dinitrobenzaldehyde isomers, supported by experimental data and detailed protocols.

The reactivity of the carbonyl group in benzaldehyde is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) like nitro groups enhance this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, the position of these nitro groups can also introduce significant steric hindrance, which can impede the approach of nucleophiles. The interplay of these electronic and steric effects governs the reactivity trends observed across different dinitrobenzaldehyde isomers.

Comparative Reactivity: A Summary of Key Reactions

The relative reactivity of dinitrobenzaldehyde isomers is highly dependent on the specific reaction conditions. Below is a summary of expected reactivity trends and mechanisms for common organic reactions.

Reaction TypeGeneral Reactivity Trend (Most Reactive > Least Reactive)Key Mechanistic Considerations
Nucleophilic Aromatic Substitution (SNAr) 2,4-Dinitrobenzaldehyde > 2,6-Dinitrobenzaldehyde > 3,5-DinitrobenzaldehydeThe SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is key. Nitro groups at the ortho and para positions to the leaving group effectively stabilize the negative charge through resonance, accelerating the reaction. In 2,6-dinitro isomers, while electronically activated, steric hindrance from the two ortho nitro groups can hinder the initial nucleophilic attack. 3,5-Dinitro isomers are the least reactive as the nitro groups are meta to the leaving group and cannot delocalize the negative charge through resonance.
Cannizzaro Reaction 2,4-Dinitrobenzaldehyde ≈ this compound > 3,5-DinitrobenzaldehydeThis disproportionation reaction requires a non-enolizable aldehyde and strong base. The first step, nucleophilic attack of hydroxide on the carbonyl carbon, is rate-determining. Electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate.[1] The steric hindrance in the 2,6-isomer may be offset by the strong electronic activation.
Knoevenagel Condensation 2,4-Dinitrobenzaldehyde > this compound > 3,5-DinitrobenzaldehydeThis condensation with active methylene compounds is sensitive to the electrophilicity of the aldehyde.[2] Strong electron-withdrawing groups enhance reactivity.[3] The significant steric hindrance around the aldehyde in the 2,6-isomer likely reduces its reactivity compared to the 2,4-isomer.
Perkin Reaction 2,4-Dinitrobenzaldehyde > 3,5-Dinitrobenzaldehyde > this compoundThis reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[4] The initial step is the attack of the enolate of the anhydride on the carbonyl carbon. Higher electrophilicity of the aldehyde leads to a faster reaction. The steric bulk of the 2,6-isomer is expected to significantly hinder the approach of the relatively bulky enolate.
Wittig Reaction 2,4-Dinitrobenzaldehyde > 3,5-Dinitrobenzaldehyde > this compoundThe reaction of an aldehyde with a phosphonium ylide is accelerated by electron-withdrawing groups on the aldehyde, which increase the electrophilicity of the carbonyl carbon.[5] Again, the steric hindrance in this compound is expected to decrease its reactivity.
Reduction with NaBH4 2,4-Dinitrobenzaldehyde > this compound > 3,5-DinitrobenzaldehydeThe reduction of the aldehyde to an alcohol involves the nucleophilic addition of a hydride ion.[6] Increased electrophilicity of the carbonyl carbon enhances the rate of hydride attack. While the 2,6-isomer is electronically activated, steric hindrance may slow the reaction compared to the 2,4-isomer.

Experimental Protocols

To quantitatively assess the reactivity of dinitrobenzaldehyde isomers, standardized experimental protocols are essential.

General Protocol for a Comparative Kinetic Study of the Wittig Reaction

This protocol outlines a general method for comparing the reaction rates of different dinitrobenzaldehyde isomers in a Wittig reaction.

1. Ylide Generation:

  • A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in an anhydrous solvent like THF or diethyl ether.

  • A strong base (e.g., n-butyllithium or sodium hydroxide) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide. The formation of a characteristic color (often orange or deep red) indicates ylide formation.[5]

2. Reaction with Aldehyde:

  • The dinitrobenzaldehyde isomer, dissolved in the same anhydrous solvent, is added to the ylide solution.

  • The reaction mixture is stirred for a set period, and the progress is monitored by thin-layer chromatography (TLC).[5]

3. Work-up and Analysis:

  • The reaction is quenched, and the organic layer is separated, dried, and the solvent removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the corresponding alkene.[5]

  • The reaction rate can be determined by monitoring the disappearance of the aldehyde or the appearance of the product over time using techniques like GC-MS or HPLC.

General Protocol for a Comparative Study of the Knoevenagel Condensation

This protocol provides a framework for comparing the reactivity of dinitrobenzaldehyde isomers in a Knoevenagel condensation.

1. Reaction Setup:

  • In separate reaction vessels, dissolve each dinitrobenzaldehyde isomer (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Add a catalytic amount of a base, such as piperidine (0.1 mmol), to each solution.[7]

2. Reaction Monitoring:

  • Stir the reaction mixtures at a constant temperature (e.g., room temperature).

  • Monitor the progress of each reaction by TLC. The formation of the product is often indicated by a color change and/or precipitation.[8]

3. Product Isolation and Yield Determination:

  • Upon completion, isolate the product by filtration or extraction.

  • Determine the yield of the resulting condensed product.

  • A comparison of the reaction times and yields for the different isomers under identical conditions will provide a quantitative measure of their relative reactivities.[7]

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in reaction mechanisms and experimental procedures.

cannizzaro_mechanism Aldehyde1 Dinitrobenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde1->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Hydride_Transfer Hydride Transfer Tetrahedral_Intermediate->Hydride_Transfer Carboxylate Dinitrobenzoate Hydride_Transfer->Carboxylate Alkoxide Dinitrobenzyl Alcoholate Hydride_Transfer->Alkoxide Aldehyde2 Dinitrobenzaldehyde Aldehyde2->Hydride_Transfer Proton_Exchange Proton Exchange Carboxylate->Proton_Exchange Alkoxide->Proton_Exchange Carboxylic_Acid Dinitrobenzoic Acid Proton_Exchange->Carboxylic_Acid Alcohol Dinitrobenzyl Alcohol Proton_Exchange->Alcohol

Caption: Mechanism of the Cannizzaro Reaction.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Isomer_A Isomer A Solution React_A React with Reagent X Isomer_A->React_A Isomer_B Isomer B Solution React_B React with Reagent X Isomer_B->React_B Isomer_C Isomer C Solution React_C React with Reagent X Isomer_C->React_C Monitor_A Monitor Progress (TLC, GC) React_A->Monitor_A Monitor_B Monitor Progress (TLC, GC) React_B->Monitor_B Monitor_C Monitor Progress (TLC, GC) React_C->Monitor_C Compare Compare Rates/Yields Monitor_A->Compare Monitor_B->Compare Monitor_C->Compare

Caption: Comparative Experimental Workflow.

References

Quantitative Analysis of 2,6-Dinitrobenzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-Dinitrobenzaldehyde in a reaction mixture is critical for process optimization, quality control, and safety assessment. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—for this purpose. The performance of each method is evaluated based on key validation parameters, supported by exemplary experimental data from the analysis of structurally similar compounds.

Comparison of Quantitative Performance

The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. The following tables summarize the typical quantitative performance of HPLC, GC, and UV-Visible Spectrophotometry for the analysis of nitroaromatic aldehydes.

Table 1: High-Performance Liquid Chromatography (HPLC) - Exemplary Performance

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Stationary Phase C18 (5 µm, 4.6 x 150 mm)C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase Acetonitrile/Water (60:40 v/v)Acetonitrile/Water with 0.1% Formic Acid
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 1.5%

Table 2: Gas Chromatography (GC) - Exemplary Performance

ParameterMethod 1 (GC-FID)Method 2 (GC-MS)
Column DB-5 (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.06 µg/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (%RSD) < 3%< 2%

Table 3: UV-Visible Spectrophotometry (Post-Derivatization) - Exemplary Performance

ParameterDNPH Derivatization Method
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Solvent Acetonitrile
λmax of Derivative ~360 nm
Linearity (R²) > 0.997
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide comprehensive protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct quantification of this compound in a reaction mixture.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The ratio may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample.

  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography (GC) Protocol

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5 or HP-5MS).

  • Autosampler and data system.

2. Reagents and Standards:

  • Helium (carrier gas, high purity).

  • Hydrogen and Air (for FID).

  • This compound analytical standard.

  • Solvent for dilution (e.g., acetone or ethyl acetate, GC grade).

  • Prepare a stock solution and a series of calibration standards in the chosen solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Detector Temperature (FID): 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

4. Sample Preparation:

  • Dissolve and dilute the reaction mixture in the chosen solvent to fall within the linear range of the calibration.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components.

5. Analysis and Quantification:

  • Generate a calibration curve by injecting the prepared standards.

  • Inject the sample and integrate the peak corresponding to this compound.

  • Calculate the concentration based on the calibration curve.

UV-Visible Spectrophotometry Protocol (with DNPH Derivatization)

This method involves a chemical derivatization step to enhance the spectrophotometric detection of the aldehyde.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Reagents and Standards:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: Dissolve DNPH in acetonitrile with a small amount of sulfuric acid.

  • Acetonitrile (UV grade).

  • This compound analytical standard.

  • Prepare a stock solution of the standard and a series of working standards.

3. Derivatization Procedure:

  • To a known volume of each standard and the sample solution, add an excess of the DNPH reagent.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C) to ensure complete derivatization.

  • Dilute the resulting solutions with acetonitrile to a suitable volume.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the derivatized standards and sample at the wavelength of maximum absorbance (λmax) of the this compound-DNPH derivative (typically around 360 nm).

  • Use a blank solution (reagents without the analyte) to zero the spectrophotometer.

5. Quantification:

  • Construct a calibration curve of absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Dilute & Filter Reaction Mixture Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep_Standard Prepare Standards in Solvent Injection Inject into GC Prep_Standard->Injection Prep_Sample Dissolve/Extract Reaction Mixture Prep_Sample->Injection Separation Separation on Capillary Column Injection->Separation Detection FID or MS Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC.

UVVis_Workflow cluster_prep Preparation & Derivatization cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Prep_Standard Prepare Standards Derivatization React with DNPH Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization Measurement Measure Absorbance at λmax Derivatization->Measurement Calibration Plot Calibration Curve Measurement->Calibration Quantification Determine Concentration Calibration->Quantification

A Researcher's Guide to Isomeric Purity Analysis of Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, ensuring the isomeric purity of reagents and intermediates is paramount. Dinitrobenzaldehyde, a key building block in many synthetic pathways, exists in several isomeric forms, such as 2,4-, 2,6-, and 3,5-dinitrobenzaldehyde. The presence of unwanted isomers can lead to side reactions, reduced yields, and impurities in the final product, potentially impacting its efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used to assess the isomeric purity of dinitrobenzaldehyde samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Overview of Analytical Techniques

The choice of analytical method for determining the isomeric purity of dinitrobenzaldehyde depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While chromatographic techniques like HPLC and GC excel at separating closely related isomers, spectroscopic methods like NMR provide valuable quantitative information without the need for extensive separation.

Table 1: Comparison of Analytical Methods for Dinitrobenzaldehyde Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Nuclear spin transitions in a magnetic field, providing structural and quantitative information.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile samples.Not required. The sample must be soluble in a suitable deuterated solvent.
Sensitivity High, dependent on the detector (e.g., UV-Vis, MS).Very high, especially with sensitive detectors like FID or MS.[1]Lower sensitivity compared to chromatographic methods.
Resolution High, capable of separating closely related isomers.Very high, particularly with capillary columns, offering excellent separation of isomers.Depends on the magnetic field strength and spectral overlap. May require deconvolution for complex mixtures.[2]
Quantification Relative and absolute quantification using external or internal standards.Relative and absolute quantification using external or internal standards.Relative quantification by integration of signals. Absolute quantification (qNMR) is possible with a certified internal standard.[3][4]
Analysis Time Typically 10-60 minutes per sample.[5]Generally faster than HPLC, often a few minutes.[5]Rapid data acquisition, but sample preparation and data processing can be time-consuming.
Advantages Versatile, applicable to a wide range of compounds, robust and well-established.High resolution and sensitivity, low operational cost.[1][6]Non-destructive, provides structural confirmation, primary method for purity determination without a specific reference standard for the analyte.[7]
Disadvantages Higher solvent consumption and cost compared to GC.[1]Limited to thermally stable and volatile compounds.Lower sensitivity, potential for signal overlap in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of dinitrobenzaldehyde isomers. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. The separation is based on the differential polarity of the isomers.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 7.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile.[8] A typical starting point could be an 80:20 ratio of aqueous buffer to methanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[8]

  • Detection: UV detection at 240 nm.[8]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve reference standards of the dinitrobenzaldehyde isomers in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the dinitrobenzaldehyde sample in the mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Identify the isomers in the sample by comparing their retention times with those of the standards. Quantify the isomers using the peak areas.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standards Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Identify Identify Isomers by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Report Purity Quantify->Report

Caption: General workflow for HPLC-based isomeric purity analysis.

Gas Chromatography (GC)

GC is another high-resolution chromatographic technique well-suited for the analysis of volatile and thermally stable compounds. Dinitrobenzaldehyde isomers are amenable to GC analysis. A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity for organic compounds.

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column with a polar stationary phase, such as a polyethylene glycol (WAX) type column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness), is recommended for separating isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 5 minutes, then ramp at 10 °C/min to 200 °C.

  • Injection Mode: Split injection.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve reference standards of the dinitrobenzaldehyde isomers in a suitable volatile solvent like acetone or ethyl acetate to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis: Inject a small volume (e.g., 1 µL) of the standard and sample solutions. Identify the isomers based on their retention times and quantify using peak areas.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standards Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Identify Identify Isomers by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Report Purity Quantify->Report

Caption: General workflow for GC-based isomeric purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of molecular mixtures. Proton NMR (¹H NMR) is particularly useful for determining the isomeric ratio in a dinitrobenzaldehyde sample by integrating the signals corresponding to unique protons in each isomer.

Experimental Protocol: NMR
  • Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • Sample Preparation:

    • Dissolve an accurately weighed amount (approximately 10-20 mg) of the dinitrobenzaldehyde sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

    • For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard that has a simple spectrum and signals that do not overlap with the analyte signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for each isomer.

    • Carefully integrate the non-overlapping signals corresponding to a known number of protons for each isomer.

    • Calculate the molar ratio of the isomers from the integral values.

Logical Relationship for NMR Data Analysis

NMR_Analysis cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing cluster_quantify Quantification Prepare Dissolve Sample in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum Prepare->Acquire Process Process Spectrum Acquire->Process Identify Identify Isomer Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Isomer Ratio Integrate->Calculate

Caption: Logical process for NMR-based isomeric purity determination.

Conclusion

The selection of an appropriate analytical technique for the isomeric purity analysis of dinitrobenzaldehyde is critical for ensuring product quality and consistency in research and development. HPLC and GC are robust chromatographic methods that provide excellent separation and sensitivity for isomeric quantification. NMR spectroscopy, on the other hand, offers a powerful, non-destructive method for both structural confirmation and direct quantitative analysis of isomer ratios without the need for chromatographic separation. The choice between these methods will ultimately be guided by the specific analytical requirements, sample properties, and available resources. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Characterization of Aldehyde Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive characterization of aldehydes is a critical task in numerous scientific disciplines, from environmental analysis to drug development. Due to their volatility and often low abundance, direct analysis of aldehydes by mass spectrometry can be challenging. Chemical derivatization is a widely employed strategy to enhance the analytical performance by improving chromatographic separation and ionization efficiency. This guide provides an objective comparison of two common derivatization agents for the analysis of aldehydes by mass spectrometry: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Comparison of Derivatization Agent Performance

The choice between DNPH and PFBHA depends on the specific analytical requirements, including the nature of the aldehyde, the sample matrix, and the desired sensitivity. The following table summarizes key performance metrics for each derivatization agent when coupled with the appropriate mass spectrometry technique.

Parameter2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Typical Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Reaction Product 2,4-DinitrophenylhydrazoneO-(2,3,4,5,6-pentafluorobenzyl)oxime
Limit of Detection (LOD) 0.3–1.0 nM[1]0.01 and 0.17 μmol L−1[2]
Linearity Range Up to 5 orders of magnitude[1]Up to 40 mg L⁻¹[3]
Reaction Conditions Room temperature, acidic conditions[1]60°C for 30 minutes[3]
Advantages - Robust and widely applicable method.- Stable derivatives.- Good UV response for HPLC-UV analysis.- Highly sensitive, especially with NCI-MS.- Quantitative reaction, even with conjugated aldehydes.- Derivatives are thermally stable.
Disadvantages - Formation of stereoisomers (syn/anti) can complicate chromatography.- Potential for side reactions.- Requires heating for derivatization.- Can be more expensive than DNPH.[4]

Experimental Protocols

Detailed methodologies for the derivatization and analysis of aldehydes using DNPH and PFBHA are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Aldehyde Derivatization with DNPH for LC-MS Analysis

This protocol is suitable for the analysis of aldehydes in aqueous samples, such as biological fluids or environmental water samples.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Water, ultrapure

  • Aldehyde standard solutions

  • Sample containing aldehydes

  • Vortex mixer

  • Incubator or water bath

  • LC-MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

  • Preparation of DNPH Derivatizing Reagent: Dissolve 50 mg of DNPH in 20 mL of acetonitrile. Add 0.4 mL of formic acid to acidify the solution. This solution is stable for up to one week when stored at 4°C.[1]

  • Derivatization Reaction:

    • In a clean vial, mix 100 µL of the aldehyde standard solution or sample with 100 µL of the DNPH derivatizing reagent.[1]

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at room temperature for 1 hour.[1]

  • LC-MS Analysis:

    • After incubation, directly inject an aliquot (e.g., 5-20 µL) of the derivatized sample into the LC-MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the dinitrophenylhydrazone derivatives.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Negative ion ESI or APCI

      • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target aldehydes.

Protocol 2: Aldehyde Derivatization with PFBHA for GC-MS Analysis

This protocol is suitable for the analysis of volatile aldehydes in various matrices, including air, water, and biological samples, often coupled with headspace or solid-phase microextraction (SPME).

Materials:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Heptane or other suitable organic solvent, GC grade

  • Sodium sulfate, anhydrous

  • Aldehyde standard solutions

  • Sample containing aldehydes

  • Headspace vials with septa

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system with a suitable capillary column

Procedure:

  • Preparation of PFBHA Derivatizing Reagent: Prepare a solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in water or buffer). The optimal concentration may need to be determined experimentally.

  • Derivatization Reaction (in-vial):

    • Place a known volume of the aqueous sample or an extracted sample into a headspace vial.

    • Add a sufficient amount of the PFBHA reagent to the vial.

    • Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to facilitate the derivatization.

  • Extraction of Derivatives:

    • After cooling, add a small volume of an immiscible organic solvent (e.g., heptane) to the vial.

    • Vortex vigorously to extract the PFBHA-oxime derivatives into the organic layer.

    • Dry the organic extract with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the organic extract into the GC-MS system.

    • Chromatographic Conditions (Example):

      • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A suitable temperature program to separate the PFBHA-oxime derivatives.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

      • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) of characteristic ions of the PFBHA-oximes.

Visualizing the Workflow and Reactions

To further clarify the processes, the following diagrams illustrate the chemical reactions and the general analytical workflows.

Derivatization Reaction of an Aldehyde with 2,4-DNPH cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Hydrazone 2,4-Dinitrophenylhydrazone Aldehyde->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine

DNPH Derivatization Reaction

Derivatization Reaction of an Aldehyde with PFBHA cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Oxime PFBHA-Oxime Aldehyde->Oxime + PFBHA (Heat) PFBHA PFBHA

PFBHA Derivatization Reaction

General Experimental Workflow for Aldehyde Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (if necessary) Sample->Extraction Derivatization Addition of Derivatizing Agent (DNPH or PFBHA) Extraction->Derivatization Reaction Incubation / Heating Derivatization->Reaction Injection Injection into LC-MS or GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of the regioselectivity of nucleophilic reactions with 2,6-dinitrobenzaldehyde, contrasting its performance with alternative benzaldehyde derivatives and supported by experimental data and detailed protocols.

The chemical behavior of this compound is dictated by the interplay of two electron-deficient sites susceptible to nucleophilic attack: the carbonyl carbon of the aldehyde group and the aromatic ring activated by two strongly electron-withdrawing nitro groups. This duality often leads to a competition between nucleophilic addition to the aldehyde and nucleophilic aromatic substitution (SNAr) on the ring. This guide will dissect the factors governing this regioselectivity, offering insights into reaction design and control.

The Dueling Electrophiles: Aldehyde vs. Aromatic Ring

The two nitro groups in this compound significantly influence its reactivity in two key ways:

  • Activation of the Aromatic Ring: The powerful electron-withdrawing nature of the nitro groups depletes the electron density of the benzene ring, making it susceptible to nucleophilic aromatic substitution.[1] The ortho and para positions relative to the nitro groups are particularly activated.

  • Steric Hindrance at the Aldehyde: The presence of two bulky nitro groups flanking the aldehyde functionality creates significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. This steric congestion can decrease the rate of nucleophilic addition reactions compared to less substituted benzaldehydes.[2]

This inherent tension between an electronically activated aromatic ring and a sterically hindered aldehyde group is the cornerstone of understanding the regioselectivity of reactions involving this compound.

Comparative Reactivity Analysis

To illustrate the impact of substitution patterns on reactivity, we compare this compound with its isomer, 2,4-dinitrobenzaldehyde, and the parent compound, benzaldehyde.

CompoundKey Features Affecting ReactivityExpected Predominant Reaction with Nucleophiles
This compound - Strong electron-withdrawing effect from two nitro groups. - Significant steric hindrance at the aldehyde group. - Aromatic ring highly activated for SNAr.Nucleophilic aromatic substitution is more likely with suitable nucleophiles and leaving groups (though less common with nitro leaving groups). Nucleophilic addition to the aldehyde is sterically hindered.
2,4-Dinitrobenzaldehyde - Strong electron-withdrawing effect from two nitro groups. - Less steric hindrance at the aldehyde group compared to the 2,6-isomer. - Aromatic ring activated for SNAr, particularly at the positions ortho and para to the nitro groups.Exhibits both nucleophilic addition at the aldehyde and nucleophilic aromatic substitution, with the outcome dependent on the nucleophile and reaction conditions.
Benzaldehyde - No strong electron-withdrawing or donating groups. - Minimal steric hindrance at the aldehyde group. - Aromatic ring is not activated for SNAr.Primarily undergoes nucleophilic addition and condensation reactions at the aldehyde group.

Experimental Evidence: Probing the Regioselectivity

While a direct head-to-head quantitative comparison of nucleophilic addition versus SNAr on this compound is scarce in the literature, we can infer its behavior from reactions that selectively target one of the electrophilic sites.

Reactions at the Aldehyde Group: Condensation Reactions

Condensation reactions, such as the Knoevenagel and Perkin reactions, are classic examples of nucleophilic addition to the carbonyl group, followed by dehydration.[3][4] The successful application of these reactions to dinitrobenzaldehydes demonstrates the inherent reactivity of the aldehyde functionality, even in the presence of deactivating nitro groups.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. For instance, the reaction of a substituted benzaldehyde with malononitrile in the presence of a basic catalyst yields a benzylidenemalononitrile derivative.[3][5]

Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid from an aromatic aldehyde and an acid anhydride in the presence of the salt of the acid.[6]

The yields of these reactions with this compound are expected to be lower compared to 2,4-dinitrobenzaldehyde or benzaldehyde under identical conditions due to the significant steric hindrance around the aldehyde group.[2]

ReactionSubstrateProductTypical YieldReference
Knoevenagel Condensation2,4-Dinitrobenzaldehyde2-(2,4-Dinitrobenzylidene)malononitrileGood to Excellent[7]
Perkin Reactionp-Nitrobenzaldehyde4-Nitrocinnamic acidModerate to Good[6]
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on nitro-substituted aromatic rings is a well-established phenomenon.[1][8][9] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon, forming a stabilized Meisenheimer complex, followed by the departure of a leaving group.[1]

While halide-substituted dinitrobenzenes are common substrates for SNAr, reactions involving the displacement of a nitro group are also known, though they generally require strong nucleophiles and more forcing conditions. For 1,2,3,4-tetrachloro-5,6-dinitrobenzene, primary amines have been shown to displace a nitro group.[10] Given the high degree of activation in this compound, it is plausible that strong nucleophiles could induce SNAr, although specific experimental data for this substrate is limited.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is adapted for the reaction of a substituted benzaldehyde with malononitrile.[3][11]

Materials:

  • Substituted benzaldehyde (e.g., this compound, 2,4-dinitrobenzaldehyde, or benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Flow of Reaction Pathways

The following diagram illustrates the competing reaction pathways for a nucleophile with this compound.

G Reaction Pathways of this compound with Nucleophiles cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound Nucleophilic_Addition Nucleophilic Addition (at Aldehyde) This compound->Nucleophilic_Addition Sterically Hindered SNAr Nucleophilic Aromatic Substitution (on Ring) This compound->SNAr Electronically Activated Nucleophile Nucleophile Nucleophile->Nucleophilic_Addition Nucleophile->SNAr Addition_Product Addition Product (e.g., Alcohol) Nucleophilic_Addition->Addition_Product Substitution_Product Substitution Product SNAr->Substitution_Product Condensation_Product Condensation Product (e.g., Alkene) Addition_Product->Condensation_Product Dehydration

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Comparative Analysis

To empirically determine the regioselectivity, a systematic experimental workflow is proposed.

G Workflow for Regioselectivity Analysis Start Select Nucleophile (e.g., Amine, Alkoxide) Reaction_Setup React with this compound under controlled conditions Start->Reaction_Setup TLC_Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction_Setup->TLC_Monitoring Workup Reaction Work-up and Product Isolation TLC_Monitoring->Workup Characterization Characterize Products (NMR, IR, MS) Workup->Characterization Quantification Quantify Product Yields (Addition vs. Substitution) Characterization->Quantification Conclusion Determine Regioselectivity Quantification->Conclusion

Caption: A systematic workflow to determine reaction regioselectivity.

Conclusion

The regioselectivity of nucleophilic reactions with this compound is a delicate balance between electronic activation and steric hindrance. While the two nitro groups render the aromatic ring highly susceptible to SNAr, they simultaneously create a sterically congested environment around the aldehyde, disfavoring nucleophilic addition. In contrast, 2,4-dinitrobenzaldehyde, with less steric hindrance at the carbonyl, presents a more ambiguous case where both pathways are viable. For unsubstituted benzaldehyde, nucleophilic attack is overwhelmingly directed at the aldehyde carbon.

For synthetic applications, 2,4-dinitrobenzaldehyde offers greater versatility for reactions at the aldehyde, whereas the sterically encumbered aldehyde in this compound may allow for selective reactions at other positions on a more complex molecule, or potentially favor SNAr with appropriate nucleophiles. This comparative guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic routes involving these important dinitrobenzaldehyde isomers.

References

A Comparative Guide to the Applications of Dinitrobenzaldehyde Isomers in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Dinitrobenzaldehyde isomers are versatile aromatic compounds characterized by a benzaldehyde core substituted with two nitro groups. The specific positioning of these electron-withdrawing groups (ortho, meta, para relative to the aldehyde) dictates the molecule's reactivity and, consequently, its applications. These isomers serve as crucial intermediates and reagents in a wide array of fields, from pharmaceutical synthesis to analytical chemistry. This guide provides a comparative analysis of the primary dinitrobenzaldehyde isomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Dinitrobenzaldehyde Isomers

The physical and chemical properties of dinitrobenzaldehyde isomers are foundational to their application. The melting point, in particular, is a critical parameter for product purification and identification. A summary of these properties is presented below.

Property2,4-Dinitrobenzaldehyde2,6-Dinitrobenzaldehyde3,5-Dinitrobenzaldehyde2,5-Dinitrobenzaldehyde
CAS Number 528-75-6[1][2]606-31-514193-18-1[3][4]1198424-70-2[5]
Molecular Formula C₇H₄N₂O₅[1]C₇H₄N₂O₅[6]C₇H₄N₂O₅[4]C₇H₄N₂O₅[5]
Molecular Weight 196.12 g/mol [1][2]196.12 g/mol [6]196.12 g/mol [4]196.12 g/mol [5]
Appearance Yellow to light brown crystals[1]Fine deep yellow crystals[6]Tan solid[7]Not specified
Melting Point 66-72°C[1][2][8][9]Not specified76-80°C (crude), 85-87°C (purified)[7]Not specified
Boiling Point 190-210°C at 10-20 mmHg[1]Not specifiedNot specifiedNot specified
Solubility Freely soluble in alcohol, ether, benzene; slightly soluble in petroleum ether, water[1]Not specifiedSoluble in diglyme, benzene[7]Not specified

Key Applications: A Comparative Overview

The utility of dinitrobenzaldehyde isomers is primarily centered on their roles as derivatization agents for analysis and as building blocks in organic synthesis.

Derivatization Agents in Analytical Chemistry

Dinitrobenzaldehyde isomers, particularly 2,4-dinitrobenzaldehyde, are valuable reagents for the identification and quantification of primary amines, amino acids, and other compounds with reactive functional groups.[1][8] The reaction between the aldehyde group and a primary amine forms a Schiff base, a type of imine, which is often a distinctly colored and crystalline solid with a sharp melting point, facilitating identification.[1]

This application is analogous to the well-known use of 2,4-dinitrophenylhydrazine (DNPH) for the detection of aldehydes and ketones.[10] The choice of reagent often depends on the analyte and the analytical method, such as High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis.[11][12][13]

DerivatizationWorkflow Analyte Primary Amine (e.g., Amino Acid, Peptide) Reaction Schiff Base Formation (Condensation Reaction) Analyte->Reaction Reagent Dinitrobenzaldehyde Isomer (e.g., 2,4-DNB) Reagent->Reaction Product Crystalline Imine Derivative (Schiff Base) Reaction->Product Analysis Analysis & Identification (e.g., HPLC, Melting Point) Product->Analysis

Workflow for amine derivatization using a dinitrobenzaldehyde isomer.
Intermediates in Pharmaceutical and Chemical Synthesis

Dinitrobenzaldehyde isomers are critical starting materials for synthesizing more complex molecules, especially heterocyclic compounds with potential biological activity.[14]

  • 3,5-Dinitrobenzaldehyde : This isomer is a reagent used in the synthesis of substituted N-heterocycles that have demonstrated antibacterial activity.[3]

  • 2,5-Dinitrobenzaldehyde : Its dual reactivity profile is exploited in the synthesis of various heterocyclic compounds, such as imidazoles and quinoxalines, which are core structures in many active pharmaceutical ingredients.[5] The aldehyde group is susceptible to nucleophilic addition, while the nitro groups can be selectively reduced to amines or participate in nucleophilic aromatic substitution.[5]

  • 2-Hydroxy-3,5-dinitrobenzaldehyde : This isomer is specifically used to synthesize hydrazone derivatives. These derivatives have been investigated for their pharmacological profiles, including significant antimicrobial properties.[15][16]

The synthesis of these bioactive molecules often involves a condensation reaction, followed by further cyclization or modification steps.

SynthesisWorkflow Start Dinitrobenzaldehyde Isomer (e.g., 2-Hydroxy-3,5-DNB) Condensation Condensation Reaction Start->Condensation Reactant Co-reactant (e.g., 2-Cyanoacetohydrazide) Reactant->Condensation Intermediate Hydrazone Derivative Condensation->Intermediate Screening Biological Activity Screening (e.g., Antimicrobial Assay) Intermediate->Screening Result Identification of Active Pharmaceutical Ingredient (API) Screening->Result

General workflow for synthesis and screening of bioactive compounds.
Comparative Performance in Antimicrobial Synthesis

While direct comparative studies across all isomers for a single application are rare, specific data exists for derivatives of 2-hydroxy-3,5-dinitrobenzaldehyde. A study involving the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide and its subsequent derivatives showed notable antimicrobial activity.

Table 2: Antimicrobial Screening Data for a Hydrazone Derivative [16] (Data for a derivative synthesized from 2-hydroxy-3,5-dinitrobenzaldehyde)

Test OrganismTypeZone of Inhibition (mm) for Derivative 6f*Standard & Zone (mm)
E. coliGram-negative Bacteria18 ± 0.8Gentamicin (22 ± 0.4)
S. aureusGram-positive Bacteria17 ± 0.4Gentamicin (23 ± 0.7)
A. nigerFungi19 ± 0.3Fluconazole (23 ± 0.8)
C. albicansFungi18 ± 0.5Fluconazole (24 ± 0.5)

*Derivative 6f is a complex product resulting from further reaction of the initial hydrazone with 3-nitrobenzaldehyde.

This data highlights the potential of using dinitrobenzaldehyde isomers as scaffolds for developing new therapeutic agents.[16]

Detailed Experimental Protocols

Accurate and reproducible experimental methods are critical for scientific research. Below are summarized protocols for the synthesis of key isomers and a representative application.

Protocol 1: Synthesis of 3,5-Dinitrobenzaldehyde[8]
  • Reaction : Reduction of 3,5-dinitrobenzoyl chloride using lithium aluminum tri-tert-butoxyhydride.

  • Materials : 3,5-dinitrobenzoyl chloride (0.4989 mole), dry diglyme (500 ml), lithium aluminum tri-tert-butoxyhydride (0.5512 mole).

  • Procedure :

    • Equip a 3-L, three-necked, round-bottomed flask with a stirrer, dropping funnel (with N₂ inlet), and a Y-tube (with thermometer and N₂ outlet). Flame-dry the apparatus under a nitrogen stream.

    • Add 3,5-dinitrobenzoyl chloride and dry diglyme to the flask. Stir vigorously and cool the flask in a cooling bath to -78°C.

    • Prepare the reducing agent solution and transfer it to the dropping funnel under a nitrogen blanket.

    • Begin dropwise addition of the reducing agent once the flask contents reach -72°C, maintaining the temperature between -78°C and -68°C.

    • After addition is complete, stir the mixture at -78°C for an additional 30 minutes.

    • Pour the cold reaction mixture slowly into a beaker containing concentrated hydrochloric acid, saturated aqueous sodium chloride, and ice to precipitate the product.

    • Extract the product using benzene, wash the organic layer successively with acidified water and sodium hydrogen carbonate solution.

    • Dry the benzene layer over anhydrous sodium sulfate, treat with charcoal, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 3,5-dinitrobenzaldehyde.

  • Yield : 60–63% of crude product.

Protocol 2: Synthesis of 2,4-Dinitrobenzaldehyde[9]
  • Reaction : Condensation of p-nitrosodimethylaniline hydrochloride with 2,4-dinitrotoluene, followed by hydrolysis.

  • Materials : p-nitrosodimethylaniline hydrochloride (1.8 moles), anhydrous sodium carbonate (100 g), 95% alcohol (1.5 L), 2,4-dinitrotoluene (1.6 moles).

  • Procedure :

    • Prepare p-nitrosodimethylaniline from dimethylaniline and sodium nitrite in hydrochloric acid at <8°C.

    • In a 5-L flask, heat the p-nitrosodimethylaniline, sodium carbonate, and alcohol to remove sodium chloride.

    • Add 2,4-dinitrotoluene to the filtrate, equip with a stirrer and reflux condenser, and heat on a steam bath with stirring for five hours.

    • Collect the resulting dark green solid (dinitrobenzylidene-p-aminodimethylaniline) on a Büchner funnel.

    • Hydrolyze the intermediate by boiling it with dilute sulfuric acid and passing steam through the mixture until the vapor is no longer acidic.

    • The crude 2,4-dinitrobenzaldehyde solidifies upon cooling. Filter, wash with water, and dry.

    • Purify the crude product by crystallization from naphtha (b.p. 90–110°).

  • Yield : 24–32% of purified product.

Protocol 3: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide[17]
  • Reaction : Condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide.

  • Materials : 2-hydroxy-3,5-dinitrobenzaldehyde (1 mmol), ethanol, acetic acid (1 drop), 2-cyanoacetohydrazide (1 mmol).

  • Procedure :

    • Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g) in ethanol in a flask.

    • Add one drop of acetic acid and stir the solution for 30 minutes.

    • To this mixture, add 2-cyanoacetohydrazide (0.1 g) and continue stirring at room temperature.

    • The yellow product precipitates from the solution.

    • Collect the product and recrystallize using ethanol.

  • Yield : 88%.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,6-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,6-Dinitrobenzaldehyde, a compound that necessitates careful handling due to its hazardous properties. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary: this compound is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2] As with many aromatic nitro compounds, there is a potential for more severe systemic effects.[3] Therefore, it is imperative to treat this compound and any associated contaminated materials as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1]
Signal Word Warning[1][2]
Storage Class 11: Combustible Solids[1]
WGK (Water Hazard Class) WGK 3: Severely hazardous to water[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is mandatory to wear the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A laboratory coat.[3]

  • Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended, especially when handling the solid form.[1]

Waste Segregation and Collection

Proper segregation of waste streams is critical to prevent dangerous reactions.[4]

  • Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated hazardous waste container.[3] The container must be robust, chemically resistant, and have a secure lid.

  • Liquid Waste: If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container.[3] Ensure the solvent is compatible with the other contents of the container. Never mix incompatible waste streams, such as oxidizing acids with organic compounds.[5]

  • Contaminated Materials: Any materials, such as pipette tips, weighing boats, or absorbent pads, that have come into contact with this compound must also be disposed of as solid hazardous waste.

Container Labeling

Properly label the hazardous waste container with the following information:[3][4]

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The associated hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation

Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should have secondary containment to mitigate the effects of a potential leak.

Management of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3] The rinsate from the cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[3]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3] You will need to provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Surplus chemical, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify_waste->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated, Secure, Well-Ventilated Area with Secondary Containment containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.